4-Methoxy-2-(methoxymethoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 705167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-10-5-9(13-2)4-3-8(10)6-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXYLBDGWBBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327940 | |
| Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-63-1 | |
| Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of 4-Methoxy-2-(methoxymethoxy)benzaldehyde?
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An In-Depth Technical Guide to 4-Methoxy-2-(methoxymethoxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a specialized aromatic aldehyde with significant potential as a building block in modern organic synthesis and drug development. While specific literature on this exact molecule is emerging, this document consolidates established chemical principles and data from closely related analogues to offer a robust working knowledge base for researchers, scientists, and professionals in pharmaceutical development.
Introduction: Strategic Importance in Synthesis
This compound is a derivative of 2-hydroxy-4-methoxybenzaldehyde, a naturally occurring aromatic aldehyde. The strategic introduction of a methoxymethyl (MOM) ether at the 2-position serves a critical role in multi-step organic synthesis. The MOM group is a widely used protecting group for hydroxyl functionalities, particularly phenols.[1][2] Its stability across a range of non-acidic reaction conditions allows for selective transformations at other sites on the molecule, such as the aldehyde group or the aromatic ring.[3][4]
The utility of this compound lies in its trifunctional nature:
-
An aldehyde group, which is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds.
-
A methoxy group at the 4-position, which influences the electronic properties of the aromatic ring.
-
A MOM-protected phenol at the 2-position, which can be deprotected under specific acidic conditions to reveal a hydroxyl group, enabling further derivatization.[4]
This combination makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of flavonoids, chalcones, and other pharmacologically active scaffolds.
Physicochemical and Structural Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred |
| Boiling Point | Predicted: >250 °C | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | Inferred |
The core structure consists of a benzene ring substituted with an aldehyde group at position 1, a methoxymethyl ether at position 2, and a methoxy group at position 4.
Synthesis and Mechanism
The most logical and efficient synthesis of this compound involves the selective protection of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde. The latter is a commercially available starting material.
Proposed Synthetic Pathway
The reaction proceeds via a standard Williamson ether synthesis, where the phenoxide, generated in situ, acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the MOM protection of phenols.[5]
-
Preparation: To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous acetonitrile (or dichloromethane) is added a mild base such as potassium carbonate (2.5 eq) or N,N-Diisopropylethylamine (DIPEA).
-
Reaction: The mixture is stirred at room temperature, and chloromethyl methyl ether (MOM-Cl) (1.5 eq) is added dropwise.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is filtered to remove the base. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Causality: The choice of a mild, non-nucleophilic base like K₂CO₃ or DIPEA is crucial. It is strong enough to deprotonate the acidic phenolic hydroxyl group, but not so strong as to promote unwanted side reactions with the aldehyde or the MOM-Cl reagent. Anhydrous conditions are necessary as MOM-Cl is sensitive to water.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its characteristic spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[5][6]
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~10.3 | singlet (s) |
| Aromatic (H6) | ~7.8 | doublet (d) |
| Aromatic (H5) | ~6.7 | doublet of doublets (dd) |
| Aromatic (H3) | ~6.6 | doublet (d) |
| Methylene (-O-CH₂-O-) | ~5.2 | singlet (s) |
| Methoxy (-OCH₃ at C4) | ~3.9 | singlet (s) |
| Methoxy (-O-CH₃ of MOM) | ~3.5 | singlet (s) |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~190 |
| Aromatic (C2-O) | ~161 |
| Aromatic (C4-O) | ~164 |
| Aromatic (C6) | ~130 |
| Aromatic (C1) | ~125 |
| Aromatic (C5) | ~108 |
| Aromatic (C3) | ~102 |
| Methylene (-O-CH₂-O-) | ~94 |
| Methoxy (-OCH₃ at C4) | ~56 |
| Methoxy (-O-CH₃ of MOM) | ~56 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (Aldehyde) | ~1690-1705 |
| C-O Stretch (Aromatic Ether) | ~1250-1280 |
| C-O Stretch (MOM Ether) | ~1150 and ~1050 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-2960 |
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): m/z = 196.07
-
Key Fragmentation Pattern: A prominent fragment would be the loss of the methoxymethyl group (-CH₂OCH₃), resulting in a peak at m/z = 151.
Applications in Drug Development and Research
Substituted benzaldehydes are cornerstone intermediates in medicinal chemistry.[7][8] this compound is a precursor for compounds where a hydroxyl group at the 2-position is required in the final product, but needs to be masked during intermediate synthetic steps.
-
Synthesis of Flavonoids and Chalcones: The aldehyde can undergo Claisen-Schmidt or Aldol condensation reactions with substituted acetophenones. Subsequent cyclization and deprotection of the MOM group yields various flavonoid and chalcone structures, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
-
Precursor to Biologically Active Amines: Through reductive amination, the aldehyde can be converted into a wide array of secondary and tertiary amines. The methoxy and latent hydroxyl groups can then interact with biological targets.
-
Wittig and Related Reactions: The aldehyde is a substrate for Wittig, Horner-Wadsworth-Emmons, and similar olefination reactions to create stilbene derivatives, which are another class of compounds with interesting pharmacological profiles.
Conclusion
This compound represents a strategically designed synthetic intermediate. While direct characterization data in peer-reviewed literature is sparse, its synthesis and properties can be confidently extrapolated from well-established chemical principles. The presence of the MOM protecting group provides an orthogonal handle for complex syntheses, allowing chemists to selectively unmask a phenolic hydroxyl group late in a synthetic sequence. This capability is invaluable in the construction of intricate molecules, positioning this compound as a key, albeit specialized, tool for professionals in drug discovery and advanced organic synthesis.
References
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Fiveable. Mom Definition - Organic Chemistry II Key Term. [Link]
-
ChemTalk. Protecting Groups in Organic Synthesis. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
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PubChem. 4-(Methoxymethoxy)benzaldehyde. [Link]
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The Good Scents Company. 4-methoxysalicylaldehyde. [Link]
- Google Patents. Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
BMRB. 4-methoxy Benzaldehyde. [Link]
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NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]
-
Paperial Biological Technology. 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. [Link]
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- 3. 4-甲氧基-2-甲基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. 4-methoxymethoxy-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Methoxy Benzaldehydeï¼4-Methoxybenzaldehyde Manufacturing and Export [anethole-dragosantol.com]
A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-2-(methoxymethoxy)benzaldehyde
Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a valuable substituted benzaldehyde intermediate in organic synthesis. We will dissect a primary, highly efficient two-step synthetic route, commencing with the regioselective ortho-formylation of 3-methoxyphenol, followed by the protection of the resulting phenolic hydroxyl group. The rationale behind the selection of specific methodologies, such as the magnesium-mediated formylation, is discussed in detail, emphasizing yield, selectivity, and operational safety. Alternative strategies are comparatively analyzed to provide a comprehensive overview for researchers, scientists, and professionals in drug development. This document is structured to serve as a practical reference, complete with detailed experimental protocols, mechanistic insights, and safety considerations.
Part 1: Strategic Overview and Retrosynthetic Analysis
The target molecule, this compound, possesses three key functional groups on a benzene ring: an aldehyde, a methoxy ether, and a methoxymethyl (MOM) ether. The substitution pattern is critical for its utility as a building block in more complex molecular architectures. A logical retrosynthetic approach suggests a two-step sequence: the formation of the benzaldehyde and the installation of the MOM protecting group.
The most convergent strategy involves:
-
Formylation: Introduction of the aldehyde group onto a suitable precursor.
-
Protection: Conversion of the resulting hydroxyl group into a MOM ether.
This approach hinges on the selective synthesis of the key intermediate, 2-Hydroxy-4-methoxybenzaldehyde . The starting material of choice for this transformation is the commercially available 3-Methoxyphenol .
Caption: Key stages of the magnesium-mediated ortho-formylation.
Experimental Protocol: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde
This protocol is adapted from the highly efficient procedure reported by Hansen and Skattebøl. [1]
-
Inert Atmosphere Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon/nitrogen inlet is purged with inert gas.
-
Reagent Addition: Anhydrous magnesium dichloride (2.0 eq) and paraformaldehyde (3.0 eq) are added to the flask under a positive pressure of inert gas.
-
Solvent and Base: Anhydrous tetrahydrofuran (THF) is added via syringe, followed by the dropwise addition of dry triethylamine (2.0 eq). The mixture is stirred for 10-15 minutes.
-
Substrate Addition: A solution of 3-methoxyphenol (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension.
-
Reaction: The reaction mixture is heated to reflux (typically 65-75°C) for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the mixture is diluted with diethyl ether. The organic phase is washed sequentially with 1 M HCl (3x), water (3x), and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-hydroxy-4-methoxybenzaldehyde.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| 3-Methoxyphenol | 1.0 | Starting Material |
| Anhydrous MgCl₂ | 2.0 | Lewis Acid for Chelation |
| Paraformaldehyde | 3.0 | Formylating Agent |
| Triethylamine | 2.0 | Base |
| Anhydrous THF | - | Solvent |
| Expected Yield | ~85-95% [1][2] |
Step 2: Methoxymethyl (MOM) Protection of the Phenolic Hydroxyl Group
With the key intermediate in hand, the final step is the protection of the acidic phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is a standard transformation in organic synthesis to increase a molecule's stability towards certain reagents (e.g., nucleophiles, bases) in subsequent steps.
Causality of Selection: The classical reagent for this purpose, chloromethyl methyl ether (MOM-Cl), is highly effective but is also a potent carcinogen, making its use undesirable. [3][4]Safer, modern alternatives are strongly recommended. A highly effective and safer method involves the reaction with dimethoxymethane in the presence of an acid catalyst, such as p-toluenesulfonic acid. [4]Another common method uses a base like potassium carbonate with a MOM halide. [5]The base-mediated approach is often preferred for its simplicity and high yield.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general and reliable base-mediated etherification. [5]
-
Reaction Setup: To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetonitrile or acetone, add finely ground potassium carbonate (2.5 eq).
-
Reagent Addition: Add bromomethyl methyl ether or chloromethyl methyl ether (2.0 eq) dropwise to the stirred suspension at room temperature. (Safety Note: Handle MOM halides in a well-ventilated fume hood with appropriate personal protective equipment).
-
Reaction: Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Filter off the inorganic salts and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate or dichloromethane. Wash the organic solution with water (2x) and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless oil or low-melting solid. [5]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 5. 4-methoxymethoxy-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Characterization of 4-Methoxy-2-(methoxymethoxy)benzaldehyde: A Technical Guide
Introduction to 4-Methoxy-2-(methoxymethoxy)benzaldehyde
This compound is a substituted aromatic aldehyde. Its structure, featuring a benzaldehyde core with methoxy and methoxymethoxy (MOM) protecting groups, makes it a potentially valuable intermediate in organic synthesis. The precise characterization of such molecules is paramount to ensure the integrity of subsequent reactions and the purity of final products in a research and development setting. Spectroscopic analysis provides the necessary tools for unambiguous structure elucidation and quality control.
Predicted Spectroscopic Data and Interpretation
A thorough understanding of the expected spectral data is crucial before undertaking any analysis. Based on the chemical structure of this compound, we can predict the key signals in its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the connectivity and spatial arrangement of atoms.
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~7.8 | Doublet | 1H | Aromatic (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| ~6.7-6.9 | Multiplet | 2H | Aromatic (H-3, H-5) | These protons are in the more electron-rich region of the ring and will appear further upfield. |
| ~5.2 | Singlet | 2H | Methylene (-O-CH₂-O-) | The methylene protons of the MOM group are deshielded by the two adjacent oxygen atoms. |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) at C-4 | The protons of the methoxy group attached to the aromatic ring. |
| ~3.5 | Singlet | 3H | Methoxy (-OCH₃) of MOM group | The protons of the methoxy group of the methoxymethyl ether. |
The carbon-13 NMR spectrum provides information on the different carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | Aldehyde (C=O) | The carbonyl carbon of the aldehyde is significantly deshielded. |
| ~165 | Aromatic (C-4) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~160 | Aromatic (C-2) | Aromatic carbon attached to the electron-donating methoxymethoxy group. |
| ~135 | Aromatic (C-6) | Aromatic carbon ortho to the aldehyde group. |
| ~125 | Aromatic (C-1) | Quaternary aromatic carbon attached to the aldehyde group. |
| ~100-115 | Aromatic (C-3, C-5) | Aromatic carbons in the more electron-rich regions of the ring. |
| ~95 | Methylene (-O-CH₂-O-) | The methylene carbon of the MOM group is deshielded by two oxygens. |
| ~56 | Methoxy (-OCH₃) at C-4 | Carbon of the methoxy group attached to the ring. |
| ~56 | Methoxy (-OCH₃) of MOM group | Carbon of the methoxy group within the MOM ether. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Predicted Absorption (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2850-2750 | Aldehyde C-H | C-H Stretch (Fermi doublet) |
| ~1700 | Aldehyde C=O | C=O Stretch |
| ~1600, ~1500 | Aromatic Ring | C=C Stretch |
| ~1250 | Aryl Ether | C-O Stretch |
| ~1150 | Ether | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
| m/z | Assignment |
| 196 | [M]⁺ (Molecular Ion) |
| 195 | [M-H]⁺ |
| 165 | [M-OCH₃]⁺ |
| 151 | [M-CH₂OCH₃]⁺ |
Experimental Methodologies
To obtain high-quality spectroscopic data, it is essential to follow standardized and well-validated protocols.
NMR Data Acquisition
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Rationale for Choices: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and provides a clean spectral window. TMS is the universally accepted internal standard for ¹H and ¹³C NMR. A 400 MHz spectrometer provides a good balance between resolution and cost for routine structural analysis.
IR Data Acquisition (ATR-FTIR)
Protocol:
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum.
-
-
Data Collection:
-
Scan the mid-IR range (4000-400 cm⁻¹).
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Rationale for Choices: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation, making it ideal for routine analysis.
Mass Spectrometry Data Acquisition (EI-MS)
Protocol:
-
Sample Introduction:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
-
Ionization:
-
Utilize Electron Impact (EI) ionization at 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Interpretation:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Rationale for Choices: EI is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Visualization of Workflows
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a framework for the comprehensive spectroscopic characterization of this compound. By following the detailed methodologies for NMR, IR, and MS analysis and using the predicted spectral data as a reference, researchers can confidently elucidate and verify the structure of this compound. The application of these robust analytical techniques is fundamental to ensuring the quality and integrity of chemical entities in research and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
An In-Depth Technical Guide to the Key Reactive Sites of 4-Methoxy-2-(methoxymethoxy)benzaldehyde
Abstract
4-Methoxy-2-(methoxymethoxy)benzaldehyde is a polysubstituted aromatic aldehyde of significant interest in multi-step organic synthesis, particularly as a building block for complex molecular architectures. Its utility stems from a nuanced reactivity profile governed by the interplay of three distinct functional groups: an aldehyde, a methoxy ether, and a methoxymethyl (MOM) ether. This guide provides a comprehensive analysis of the molecule's key reactive sites, offering insights into the underlying electronic and steric factors that control its chemical behavior. We will dissect the reactivity of the electrophilic aldehyde, the electron-rich aromatic nucleus, and the acid-labile MOM protecting group. This document serves as a technical resource, complete with mechanistic explanations and validated experimental protocols, to empower researchers in leveraging this versatile reagent for advanced chemical synthesis.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is best understood by first examining its structure. The molecule features a benzene ring substituted with three key functional groups, each imparting distinct chemical properties.
-
Aldehyde (-CHO): Located at position C1, this group is the primary site for nucleophilic attack and redox transformations.
-
Methoxymethoxy (-OCH₂OCH₃) Group: At C2, this is a methoxymethyl (MOM) ether, a common acid-labile protecting group for the phenolic hydroxyl group.[1][2][3] Its principal reactivity is its cleavage under acidic conditions.[4][5]
-
Methoxy (-OCH₃) Group: At C4, this is a strongly electron-donating group that influences the reactivity of both the aromatic ring and the aldehyde.
The methoxy and methoxymethoxy groups are both powerful ortho-, para-directing activators for electrophilic aromatic substitution due to the resonance donation of their oxygen lone pairs into the benzene ring.[6][7] This electron-donating character enriches the aromatic system but concurrently reduces the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde.[8]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. 4-Methoxy Benzaldehydeï¼4-Methoxybenzaldehyde Manufacturing and Export [anethole-dragosantol.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for 4-Methoxy-2-(methoxymethoxy)benzaldehyde.
An In-depth Technical Guide to the Stability, Storage, and Handling of 4-Methoxy-2-(methoxymethoxy)benzaldehyde
Introduction
This compound is a polysubstituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug development. Its utility as a building block lies in the precise arrangement of its functional groups: an aldehyde for further elaboration, a methoxy group influencing the ring's electronics, and a methoxymethyl (MOM) ether serving as a protecting group for a phenol. The successful use of this intermediate is critically dependent on maintaining its chemical integrity from storage through to reaction.
This guide provides a comprehensive overview of the chemical stability of this compound. It details the primary degradation pathways, outlines field-proven storage and handling protocols to mitigate these risks, and provides a framework for conducting stability assessments. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure the compound's purity and reactivity for their applications.
Section 1: Chemical Stability Profile
The structure of this compound contains two key functionalities that are susceptible to degradation under common laboratory conditions: the aldehyde group and the methoxymethyl (MOM) ether, which is a form of acetal.[1][2] While the compound is stable under optimal conditions, understanding its potential degradation pathways is essential for its proper handling.[3]
Primary Degradation Pathways
1. Acid-Catalyzed Hydrolysis of the Methoxymethyl Acetal: The most significant vulnerability of this molecule is the acid-lability of the MOM ether.[4] As an acetal, the MOM group is readily cleaved under acidic conditions, even in the presence of trace amounts of acid.[1][5] The reaction proceeds via protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized cation and release the protected phenol.[2][6] This process is often accelerated by the presence of water.[7] The degradation product is 4-Methoxy-2-hydroxybenzaldehyde. The MOM group is generally stable in neutral to basic conditions, typically within a pH range of 4 to 12.[1]
Mechanism: Acid-Catalyzed Deprotection of the MOM Ether Step 1: Protonation of the terminal ether oxygen by an acid (H⁺). Step 2: Cleavage of the carbon-oxygen bond to form the free phenol and a resonance-stabilized methoxymethyl cation. Step 3: The cation is trapped by water or another nucleophile to form byproducts like formaldehyde and methanol.
2. Oxidation of the Benzaldehyde Moiety: Similar to many aromatic aldehydes, the aldehyde group (-CHO) in this compound is susceptible to oxidation.[8] Atmospheric oxygen is a sufficient oxidant for this slow conversion, which results in the formation of the corresponding carboxylic acid, 4-Methoxy-2-(methoxymethoxy)benzoic acid. This process can be accelerated by exposure to light, heat, or the presence of metallic impurities. Safety data sheets for related benzaldehyde compounds frequently note that they are "air sensitive".[8][9][10]
Chemical Incompatibilities
Based on the reactivity of its functional groups, the compound should be considered incompatible with the following:
-
Strong Acids: Will rapidly cleave the MOM ether.[11]
-
Strong Oxidizing Agents: Will oxidize the aldehyde group.[3]
-
Strong Bases: While the MOM ether is relatively stable, strong bases may catalyze other reactions over long-term storage.
-
Lewis Acids: Many Lewis acids are effective catalysts for MOM ether cleavage.[7]
Section 2: Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, a storage and handling strategy must directly counteract the degradation pathways identified above. The following protocols are based on established best practices for handling sensitive aromatic aldehydes and acetal-protected compounds.
Quantitative Storage Recommendations
For quick reference, the optimal storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential oxidation and decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by displacing atmospheric oxygen.[9] |
| Light Exposure | Protect from Light (Amber Vial) | Minimizes light-catalyzed oxidation and degradation. |
| Moisture | Tightly Sealed Container | Excludes atmospheric moisture, which can participate in the hydrolysis of the MOM ether.[3] |
| Container Type | Class A Borosilicate Glass Vial with PTFE-lined Cap | Ensures an inert storage environment, free from acidic or basic contaminants that could leach from the container. |
Procedural Best Practices
-
Aliquotting: For frequent use, it is advisable to aliquot the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric air and moisture with each use.
-
Handling: Always handle the compound in a controlled environment, preferably within a glove box or under a stream of inert gas. Use clean, dry spatulas and glassware.
-
Solvent Choice: When preparing solutions, use high-purity, anhydrous solvents. If a stock solution is to be stored, it must be kept under the same stringent conditions (refrigerated, under inert gas, protected from light).
Section 3: Experimental Protocol for Stability Assessment (Forced Degradation Study)
To empirically validate the stability of a specific batch of this compound, a forced degradation study is the authoritative method. This protocol provides a systematic approach to identifying degradation products and determining stability limits.
Objective: To assess the stability of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or Trifluoroacetic Acid)
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of the compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
-
Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a sealed vial.
-
Acid Hydrolysis: Add 1N HCl. Incubate at 40°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Add 1N NaOH. Incubate at 40°C for 2, 6, and 24 hours.
-
Oxidation: Add 3% H₂O₂ (diluted from 30% stock). Incubate at room temperature for 2, 6, and 24 hours.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C for 24 and 48 hours.
-
Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 and 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of acetonitrile. Keep at 2-8°C.
-
-
Sample Preparation for Analysis:
-
At each time point, withdraw a 100 µL aliquot from each stress condition.
-
For acid and base samples, neutralize with an equimolar amount of NaOH or HCl, respectively.
-
Dilute each aliquot to 10 mL with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~10 µg/mL.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution (e.g., Acetonitrile and Water with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the parent compound (e.g., ~254 nm).
-
Injection Volume: 10 µL
-
Inject the control and stressed samples.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.
-
Identify the formation of new peaks, which represent degradation products. The retention time of the acid hydrolysis product should correspond to a standard of 4-Methoxy-2-hydroxybenzaldehyde if available.
-
This self-validating protocol provides definitive data on the compound's stability under specific conditions, moving beyond theoretical predictions to empirical evidence.
Section 4: Visualization of Stability Assessment Workflow
The logical flow of the experimental stability assessment can be visualized to clarify the decision-making process and experimental design.
Caption: Workflow for the forced degradation study of this compound.
Conclusion
The long-term stability of this compound is contingent upon rigorous control of its storage and handling environment. The primary vulnerabilities of the molecule—the acid-sensitive MOM ether and the oxidizable aldehyde group—can be effectively managed by storing the compound under refrigerated, dark, and inert conditions. By implementing the protocols outlined in this guide and, where necessary, performing empirical stability assessments, researchers can ensure the high purity and reactivity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes.
References
-
Asymmetric Synthesis. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
Vutturi, A. V. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]
-
Organic Chemistry. (2022, January 19). MOM Protecting Group Addition. [Video]. YouTube. [Link]
-
Paperial Biological Technology. (n.d.). 4-Methoxy Benzaldehyde Manufacturing and Export. Paperial. [Link]
-
Lin, C.-H., & Lin, G.-T. (2006). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Journal of the Chinese Chemical Society, 53(4), 953-960. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Oikawa, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9576-9583. [Link]
-
Wikipedia contributors. (n.d.). Ether cleavage. Wikipedia. [Link]
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- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to Sourcing and Application of 4-Methoxy-2-(methoxymethoxy)benzaldehyde for Chemical Research and Pharmaceutical Development
This guide provides an in-depth analysis of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a key building block in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a reliable source of this compound and a thorough understanding of its properties and applications. This document offers a comprehensive overview of commercial suppliers, quality control considerations, synthetic methodologies, and its role in the synthesis of biologically active molecules.
Introduction: The Utility of this compound in Synthesis
This compound is a polysubstituted aromatic aldehyde valued for its specific arrangement of functional groups. The methoxy group (–OCH₃) and the methoxymethyl (MOM) ether protecting group on the aromatic ring, in conjunction with the reactive aldehyde functionality, make it a versatile intermediate in multi-step organic syntheses. The MOM group provides a stable protecting group for the hydroxyl functionality under a variety of reaction conditions, which can be selectively removed later in a synthetic sequence. This strategic placement of functional groups allows for regioselective reactions, a critical aspect in the construction of complex molecular architectures, particularly in the field of medicinal chemistry.
Derivatives of methoxy-substituted benzaldehydes are integral to the synthesis of a wide range of therapeutic agents, including antimicrobial and anticancer compounds.[1][2] The specific substitution pattern of this compound can influence the electronic properties and conformational flexibility of the molecule, which in turn can impact the biological activity of the final product.
Commercial Supplier Landscape
The selection of a reliable commercial supplier is a critical first step in any research or development project. The purity, consistency, and availability of starting materials directly impact the success and reproducibility of synthetic endeavors. The following table provides a comparative overview of several commercial suppliers of this compound and its closely related analogs.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 4-(Methoxymethoxy)-2-methylbenzaldehyde | 661481-12-5 | 95% | Varies |
| Thermo Scientific Chemicals | 4-Methoxy-2-methylbenzaldehyde | 52289-54-0 | 95% | 5 g |
| Chem-Impex | 4-Methoxy-2-nitro-benzaldehyde | 22996-21-0 | ≥ 98% | Varies |
| Santa Cruz Biotechnology | 4-Methoxy-2-methylbenzaldehyde | 52289-54-0 | 97% | Varies |
| BLD Pharm | 4-Methoxybenzaldehyde | 123-11-5 | Varies | Varies |
Note: The availability and specifications of these products are subject to change. It is imperative to consult the supplier's website and Certificate of Analysis for the most current information.
Quality Control and Analytical Verification: Ensuring Experimental Integrity
The adage "you get what you pay for" holds particularly true in the procurement of chemical reagents. Impurities in starting materials can lead to unforeseen side reactions, reduced yields, and difficulties in purification. Therefore, a robust quality control process is not just recommended; it is a necessity.
The Certificate of Analysis (CoA): A Researcher's First Line of Defense
A Certificate of Analysis is a document provided by the supplier that attests to the quality and purity of a specific batch of a chemical. It is crucial to scrutinize this document before using the reagent. Key parameters to look for include:
-
Purity: Typically determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Identity Confirmation: Verified by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Water Content: Often measured by Karl Fischer (KF) titration.
-
Residual Solvents: Quantified by GC.
Common Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is often necessary to fully characterize the purity of a substituted benzaldehyde.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture. Reverse-phase HPLC is particularly well-suited for analyzing moderately polar compounds like this compound.[3]
-
Gas Chromatography (GC): Ideal for analyzing volatile compounds and can be used to identify and quantify impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound and can be used to identify and quantify impurities.[5]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carbonyl group of the aldehyde and the ether linkages.[4]
Synthetic Pathways and Potential Impurities
Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common strategy involves the protection of a hydroxyl group as a MOM ether.
A plausible synthetic pathway is outlined below:
Caption: A plausible synthetic route to this compound.
Experimental Protocol: Synthesis of 4-(methoxymethoxy)benzaldehyde
A representative procedure for the MOM protection of a related hydroxybenzaldehyde is as follows:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
To this suspension, add bromomethyl methyl ether (2.0 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6]
Potential Impurities:
-
Unreacted Starting Material: Residual 4-hydroxy-2-methoxybenzaldehyde.
-
Over-alkylation Products: Formation of byproducts due to reaction at other sites.
-
Residual Solvents and Reagents: Traces of acetonitrile, ethyl acetate, and the base used.
Application in Drug Discovery and Development
Substituted benzaldehydes are valuable precursors in the synthesis of a wide array of biologically active molecules. The aldehyde group can undergo a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations, to build molecular complexity.
Derivatives of 4-methoxybenzaldehyde have been utilized in the synthesis of compounds with antimicrobial and other therapeutic properties.[1] For instance, the core structure of this compound can serve as a scaffold for the elaboration of more complex molecules targeting specific biological pathways.
Supplier Evaluation and Qualification Workflow
For researchers in drug development, a systematic approach to supplier qualification is essential to ensure a consistent and reliable supply of critical starting materials.
Caption: A recommended workflow for the evaluation and qualification of chemical suppliers.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of pharmaceutical research and development. A thorough understanding of its commercial availability, quality control parameters, and synthetic origins is paramount for any scientist utilizing this compound. By implementing a rigorous supplier qualification process and performing in-house analytical verification, researchers can ensure the integrity and reproducibility of their experimental results, ultimately accelerating the drug discovery and development pipeline.
References
Sources
- 1. 4-Methoxy Benzaldehydeï¼4-Methoxybenzaldehyde Manufacturing and Export [anethole-dragosantol.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-methoxymethoxy-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 2-Methoxy-4-(methoxymethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4-(methoxymethoxy)benzaldehyde (CAS No. 114628-32-9), a valuable intermediate in synthetic organic chemistry. The document details its chemical identity, nomenclature, and physicochemical properties. The core of this guide focuses on the strategic application of this compound as a protected derivative of 4-hydroxy-2-methoxybenzaldehyde, particularly its role in facilitating multi-step syntheses. A detailed, field-proven protocol for its synthesis via methoxymethyl (MOM) ether protection is provided, alongside a discussion of the mechanistic principles guiding the reaction. Furthermore, this guide addresses the typical methods for the deprotection of the MOM group to unmask the phenolic hydroxyl functionality. Safety protocols and handling requirements are also explicitly detailed to ensure safe laboratory practice. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile synthetic building block.
Nomenclature and Chemical Identity
There is some ambiguity in the nomenclature of this compound in commercial and chemical literature. While the topic name "4-Methoxy-2-(methoxymethoxy)benzaldehyde" is used, the Chemical Abstracts Service (CAS) registry definitively assigns the number 114628-32-9 to the isomer 2-Methoxy-4-(methoxymethoxy)benzaldehyde . For clarity and scientific accuracy, this guide will use the CAS-registered IUPAC name.
-
IUPAC Name: 2-Methoxy-4-(methoxymethoxy)benzaldehyde
-
CAS Number: 114628-32-9
-
Synonyms: While less common, the name this compound may be encountered.
-
Molecular Formula: C₁₀H₁₂O₄
-
Molecular Weight: 196.20 g/mol
Table 1: Compound Identifiers and Properties
| Identifier/Property | Value | Source |
| IUPAC Name | 2-Methoxy-4-(methoxymethoxy)benzaldehyde | N/A |
| CAS Number | 114628-32-9 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| InChI Key | IFHRGJFZGJPLBW-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=C(C=C(C=C1)OCOC)C=O | N/A |
Rationale for Use: The Role of the Methoxymethyl (MOM) Protecting Group
In complex organic syntheses, particularly in pharmaceutical and natural product chemistry, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The compound 2-Methoxy-4-(methoxymethoxy)benzaldehyde is the product of protecting the phenolic hydroxyl group of its precursor, 4-hydroxy-2-methoxybenzaldehyde.
The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its favorable characteristics[2]:
-
Ease of Installation: It can be introduced under relatively mild, often basic, conditions.
-
Stability: The MOM ether is robust and stable across a wide range of reaction conditions, including exposure to nucleophiles, bases, and many oxidizing and reducing agents[2]. This stability allows for extensive chemical modifications on other parts of the molecule without cleavage of the protecting group.
-
Mild Cleavage: Despite its stability, the MOM group can be readily removed under acidic conditions to regenerate the parent hydroxyl group[2].
The use of 2-Methoxy-4-(methoxymethoxy)benzaldehyde is therefore a strategic choice when the aldehyde or aromatic ring needs to undergo transformations that would be incompatible with a free phenolic hydroxyl group.
Synthesis Protocol: Protection of 4-Hydroxy-2-methoxybenzaldehyde
The synthesis of 2-Methoxy-4-(methoxymethoxy)benzaldehyde is achieved by the protection of the phenolic hydroxyl group of 4-Hydroxy-2-methoxybenzaldehyde (CAS 18278-34-7)[3]. The most common and reliable method employs chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA)[2].
Reaction Principle
The reaction proceeds via a standard Williamson ether synthesis mechanism. The sterically hindered amine base, DIPEA, deprotonates the acidic phenolic hydroxyl group to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic methylene carbon of MOMCl in an Sₙ2 reaction, displacing the chloride leaving group to form the stable methoxymethyl ether.
Diagram 1: Synthesis Workflow
Caption: General workflow for the MOM protection of 4-Hydroxy-2-methoxybenzaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for MOM protection of phenols[2]. Researchers should perform their own reaction optimizations.
Materials:
-
4-Hydroxy-2-methoxybenzaldehyde
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable eluents)
Procedure:
-
To a stirred solution of 4-Hydroxy-2-methoxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chloromethyl methyl ether (MOMCl, 1.2 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C. Caution: MOMCl is a suspected carcinogen and must be handled with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methoxy-4-(methoxymethoxy)benzaldehyde.
Spectroscopic Characterization
As of the date of this guide, specific, experimentally-derived spectroscopic data (NMR, IR, MS) for 2-Methoxy-4-(methoxymethoxy)benzaldehyde (CAS 114628-32-9) is not widely available in peer-reviewed literature or public databases. The data for its isomers, such as 2-hydroxy-4-(methoxymethoxy)benzaldehyde[4][5], are often misattributed. Researchers synthesizing this compound should perform full characterization to confirm its identity.
Table 2: Predicted & Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to: Aldehyde proton (~9.8-10.0 ppm, singlet), Aromatic protons (3H, complex pattern), Methoxy protons (-OCH₃, ~3.9 ppm, singlet), Acetal methylene protons (-O-CH₂-O-, ~5.2 ppm, singlet), Acetal methyl protons (-O-CH₃, ~3.5 ppm, singlet). |
| ¹³C NMR | Signals corresponding to: Carbonyl carbon (~190 ppm), Aromatic carbons (including quaternary carbons attached to oxygen), Methoxy carbon (~56 ppm), Acetal methylene carbon (-O-CH₂-O-, ~94 ppm), Acetal methyl carbon (-O-CH₃, ~56 ppm). |
| FT-IR (cm⁻¹) | Strong C=O stretch (~1680-1700 cm⁻¹), C-O ether stretches (~1000-1300 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), sp² C-H stretches (>3000 cm⁻¹), sp³ C-H stretches (<3000 cm⁻¹). Absence of a broad O-H stretch from the starting material is a key indicator of reaction completion. |
| Mass Spec. | Expected molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 196.20 g/mol . |
Applications in Drug Development and Organic Synthesis
The primary application of 2-Methoxy-4-(methoxymethoxy)benzaldehyde is as a protected synthetic intermediate . Its structure is integral to the synthesis of specialized linkers used in Solid-Phase Peptide Synthesis (SPPS).
Backbone Amide Protection in SPPS
In SPPS, peptide chains are assembled on a solid resin support. For certain "difficult" sequences, aggregation of the growing peptide chains via intermolecular hydrogen bonding can lead to poor coupling efficiencies and failed syntheses. To circumvent this, backbone amide protecting groups are introduced. The 2-hydroxy-4-methoxybenzyl (Hmb) group is one such protecting group that disrupts these hydrogen bond networks[4].
The synthesis of the Hmb group, often attached to an amino acid, requires its aldehyde precursor, 4-hydroxy-2-methoxybenzaldehyde. During the synthetic route to create these specialized Hmb-amino acid derivatives, the phenolic hydroxyl must be protected, making 2-Methoxy-4-(methoxymethoxy)benzaldehyde a key, albeit transient, intermediate.
Diagram 2: Role in Synthesis of Protected Amino Acids
Caption: Strategic role of the title compound in the synthesis pathway for Hmb-protected amino acids used in SPPS.
Deprotection Protocol
To reveal the functional hydroxyl group for subsequent reactions or to yield the final target molecule, the MOM ether must be cleaved. This is typically achieved under acidic conditions[2].
Principle: The reaction is an acid-catalyzed hydrolysis of an acetal. The ether oxygen of the MOM group is protonated by an acid, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by water to form a hemiacetal, which rapidly decomposes to yield the free phenol and formaldehyde.
Common Reagents:
-
Hydrochloric acid (HCl) in a protic solvent like methanol or isopropanol.
-
Trifluoroacetic acid (TFA) in dichloromethane.
-
Silica-supported sodium hydrogen sulfate for heterogeneous catalysis[6].
Safety and Handling
Hazard Identification: Based on available safety data, 2-Methoxy-4-(methoxymethoxy)benzaldehyde is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
P264: Wash hands and skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated fume hood.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
The precursor for its synthesis, MOMCl, is a known carcinogen and requires stringent handling protocols[7].
Conclusion
2-Methoxy-4-(methoxymethoxy)benzaldehyde, CAS No. 114628-32-9, is a strategically important synthetic intermediate. Its value lies in the robust nature of the MOM protecting group, which allows for diverse chemical transformations on other parts of the molecule before its facile, acid-labile removal. While its primary documented utility relates to the synthesis of backbone-protected amino acids for challenging peptide sequences, its stable yet cleavable nature makes it a useful building block for various multi-step synthetic campaigns in medicinal and materials chemistry. Due to the hazardous nature of the compound and its synthetic precursors, all handling and experimental work must be conducted with strict adherence to appropriate safety protocols.
References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved January 14, 2026, from [Link]
-
Johnson, T., et al. (1995). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. PubMed. Retrieved January 14, 2026, from [Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023). Methoxymethyl ether. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2-methoxy-4-(methoxymethoxy)benzaldehyde. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2009). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved January 14, 2026, from [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (2003). MOM Ethers. Retrieved January 14, 2026, from [Link]
-
MDPI. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2011). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-(methoxymethoxy)benzaldehyde. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-methoxybenzaldehyde. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved January 14, 2026, from [Link]
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- 6. MOM Ethers [organic-chemistry.org]
- 7. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]
Methodological & Application
Use of 4-Methoxy-2-(methoxymethoxy)benzaldehyde in flavonoid synthesis.
An Application Guide to Flavonoid Synthesis Utilizing 4-Methoxy-2-(methoxymethoxy)benzaldehyde
Introduction: Strategic Protection in Flavonoid Synthesis
Flavonoids represent a diverse and vital class of natural products, extensively studied for their broad spectrum of biological activities, which has made them cornerstones in pharmaceutical research and drug development. The core structure, a 15-carbon skeleton (C6-C3-C6), presents unique synthetic challenges, particularly in achieving regioselective functionalization of the aromatic rings. The synthesis of flavonoids often necessitates a carefully planned strategy of protecting and deprotecting hydroxyl groups to prevent unwanted side reactions and direct the formation of the desired isomer.
This guide focuses on the strategic use of this compound as a key starting material for the synthesis of flavanones and flavones. The methoxymethyl (MOM) ether serves as an efficient protecting group for the C2-hydroxyl group, which is crucial for the eventual formation of the flavonoid's heterocyclic pyran ring. The MOM group is notably stable under the basic conditions required for the initial condensation step but can be selectively removed under mild acidic conditions, making it an ideal choice for this multi-step synthesis.[1][2][3]
The Rationale for this compound
The efficacy of this starting material is rooted in two key structural features:
-
The Methoxymethyl (MOM) Protecting Group: The hydroxyl group at the C2 position of the benzaldehyde is masked as a MOM ether. This is critical because the first major step in the synthesis, the Claisen-Schmidt condensation, is base-catalyzed. A free hydroxyl group would be deprotonated, potentially interfering with the reaction. The MOM group is an acetal, stable to bases, nucleophiles, and various oxidizing/reducing agents, yet readily cleaved by acid hydrolysis.[3][4] This differential stability is the cornerstone of its strategic application.
-
The C4-Methoxy Group: The electron-donating methoxy group at the C4 position influences the electronic properties of the aromatic ring, which can affect the reactivity and properties of the resulting flavonoid.
This guide provides a comprehensive workflow, from the initial condensation to the final cyclized product, explaining the causality behind each protocol and offering detailed, step-by-step methodologies.
Overall Synthetic Workflow
The synthesis proceeds through a logical sequence of three primary stages: condensation to form a chalcone, deprotection of the C2'-hydroxyl group, and subsequent intramolecular cyclization to yield the flavanone core. This flavanone can then be oxidized to a flavone if desired.
Caption: High-level workflow for flavonoid synthesis.
Protocol 1: Synthesis of 2'-(Methoxymethoxy)-4,4'-dimethoxychalcone
This initial step involves a base-catalyzed Claisen-Schmidt condensation to form the chalcone backbone. The reaction joins the two aromatic rings via a three-carbon α,β-unsaturated carbonyl system.
Causality: A strong base, such as potassium hydroxide, is essential to abstract an acidic α-hydrogen from the 4'-methoxyacetophenone, generating a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone system.[5][6]
Caption: Mechanism of Chalcone Formation.
Experimental Protocol
| Parameter | Value/Reagent | Moles (mmol) | Molar Ratio |
| Starting Material A | This compound | 10 | 1.0 |
| Starting Material B | 4'-Methoxyacetophenone | 10 | 1.0 |
| Base | Potassium Hydroxide (KOH) | 50 | 5.0 |
| Solvent | Methanol | 20 mL | - |
| Acid (for work-up) | 0.1 N Hydrochloric Acid (HCl) | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4'-methoxyacetophenone in 20 mL of methanol.[5]
-
Equip the flask with a magnetic stirrer and begin stirring at room temperature.
-
Prepare a solution of 50 mmol of potassium hydroxide in a minimal amount of methanol and add it slowly to the reaction mixture.
-
Continue stirring vigorously at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify carefully with 0.1 N HCl until the solution is neutral.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold methanol to remove impurities.
-
The crude chalcone is purified by recrystallization from methanol or ethanol to yield the pure product.
Protocol 2: Deprotection and Cyclization to form 7-Methoxyflavanone
This two-part process first unmasks the C2'-hydroxyl group and then facilitates the ring-closing reaction to form the flavanone.
Part A: Deprotection of the MOM Group
Causality: The MOM group is an acetal, which is readily hydrolyzed under acidic conditions. The mechanism involves protonation of one of the ether oxygens, making it a good leaving group. The subsequent cleavage results in the free hydroxyl group and byproducts like formaldehyde and methanol.[7] Mild acidic conditions, such as HCl in an alcohol solvent, are sufficient and prevent degradation of the chalcone's α,β-unsaturated system.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. total-synthesis.com [total-synthesis.com]
Deprotection of the MOM ether in 4-Methoxy-2-(methoxymethoxy)benzaldehyde.
An Application Guide for the Selective Deprotection of the Methoxymethyl (MOM) Ether in 4-Methoxy-2-(methoxymethoxy)benzaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of the Methoxymethyl (MOM) Ether in Phenol Protection
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The methoxymethyl (MOM) ether stands as a robust and versatile protecting group for hydroxyl functionalities, particularly phenols. Its popularity stems from its ease of introduction and notable stability across a broad spectrum of reaction conditions, including strongly basic media, organometallic reagents, and various nucleophiles and reducing agents.[1][2][3] The MOM group is, in essence, an acetal, and its removal (deprotection) is most commonly accomplished via acid-catalyzed hydrolysis.[2][4]
This application note provides a detailed guide for the deprotection of the MOM ether in a specific and relevant substrate: this compound. This molecule presents a phenolic MOM ether, whose cleavage is a critical step in the synthesis of various biologically active compounds and complex molecular scaffolds. We will explore the underlying mechanism, present a comparative analysis of several field-proven protocols, and offer practical guidance for optimization and troubleshooting.
The Mechanism of Acid-Catalyzed MOM Deprotection
The cleavage of a MOM ether under acidic conditions is a classic example of acetal hydrolysis.[5][6] The reaction proceeds through a well-established pathway that involves protonation and subsequent cleavage to reveal the parent phenol.
-
Protonation: The reaction initiates with the protonation of one of the ether oxygens of the MOM group by an acid catalyst (H⁺). Protonation of the terminal methoxy oxygen is typically favored.
-
Formation of a Resonance-Stabilized Cation: The protonated intermediate is activated for cleavage. The lone pair on the adjacent oxygen atom assists in the departure of methanol, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack: A nucleophile, typically water present in the reaction medium, attacks the electrophilic carbon of the oxonium ion.
-
Hemiacetal Formation and Decomposition: This attack forms a hemiacetal intermediate. Following a proton transfer, this unstable intermediate collapses, releasing the deprotected phenol, formaldehyde, and regenerating the acid catalyst.
The overall mechanism can be classified as an A-1 or A-2 type, depending on the specific substrate and conditions, where the rate-limiting step is either the unimolecular decomposition of the protonated acetal or the bimolecular attack by water.[7][8]
Sources
- 1. A Facile, Efficient and Selective Deprotection of Methoxy Methyl ...: Ingenta Connect [ingentaconnect.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
4-Methoxy-2-(methoxymethoxy)benzaldehyde as an intermediate in pharmaceutical synthesis.
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Phenolic Protection in Complex Synthesis
In the intricate landscape of pharmaceutical development, the synthesis of complex organic molecules demands a strategic and often subtle approach. Benzaldehyde derivatives, particularly those with hydroxyl and methoxy substitutions like isomers of vanillin, are recognized as "privileged scaffolds" in drug design, forming the backbone of numerous therapeutic agents.[1][2] 2-Hydroxy-4-methoxybenzaldehyde, a key structural motif, presents a unique synthetic challenge: the presence of a reactive aldehyde and an acidic phenolic hydroxyl group on the same scaffold.
Direct chemical manipulation is often complicated as many reagents targeting the aldehyde are incompatible with the acidic phenol. This necessitates the use of a protecting group strategy. The methoxymethyl (MOM) ether is an ideal choice for protecting hydroxyl groups due to its ease of installation and its stability across a wide array of non-acidic reaction conditions, including those involving organometallics, hydrides, and strong bases.[3][4][5]
This guide provides an in-depth examination of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, the MOM-protected form of 2-hydroxy-4-methoxybenzaldehyde. We will detail its synthesis, its application as a stable intermediate in a representative synthetic transformation, and the subsequent deprotection to reveal the final desired structure. The protocols are designed to be self-validating, and the rationale behind key experimental choices is elucidated to provide a comprehensive resource for researchers and drug development professionals.
Logical Workflow: A Roadmap for Synthesis and Application
The strategic pathway for utilizing this intermediate involves a clear, three-stage process. This ensures that reactive sites are selectively masked and revealed, allowing for precise molecular construction.
Caption: Reaction scheme for the selective methylation of 2,4-dihydroxybenzaldehyde.
Protocol 1.1: Selective Methylation [6]* Reagents & Materials:
- 2,4-Dihydroxybenzaldehyde (1.0 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (1.0 eq)
- Dimethyl sulfate ((CH₃)₂SO₄) (1.0 eq)
- Acetone, anhydrous
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
-
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (e.g., 4 g, 28.9 mmol) in 50 mL of acetone in a round-bottom flask, add potassium carbonate (4 g, 28.9 mmol).
-
Add dimethyl sulfate (3.65 g, 28.9 mmol) dropwise to the stirring mixture.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the insoluble potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the residue from a water-alcohol mixture to yield pure 2-hydroxy-4-methoxybenzaldehyde as a white to pink solid.
-
-
Scientist's Note (Causality & Trustworthiness):
-
Rationale: Potassium carbonate is a sufficiently mild base to deprotonate the more acidic para-hydroxyl group, facilitating its nucleophilic attack on the dimethyl sulfate. [6]The ortho-hydroxyl is less reactive due to hydrogen bonding with the adjacent aldehyde carbonyl.
-
Validation: The purity of the product should be confirmed by its melting point (41-43 °C) and ¹H NMR spectroscopy. [6][7]The disappearance of one of the phenolic -OH peaks and the appearance of a new methoxy singlet at ~3.86 ppm confirms the successful reaction.
-
Step 1.2: MOM Protection of 2-Hydroxy-4-methoxybenzaldehyde
With the precursor in hand, the next step is to protect the remaining phenolic hydroxyl group as a methoxymethyl (MOM) ether. This renders the molecule stable for subsequent reactions that are sensitive to acidic protons.
Caption: Synthesis of the target intermediate via MOM protection.
Protocol 1.2: Methoxymethyl (MOM) Ether Formation (Adapted from)[8]
-
Reagents & Materials:
-
2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) or Bromomethyl methyl ether (MOM-Br) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-hydroxy-4-methoxybenzaldehyde (e.g., 1.0 g, 6.57 mmol) in 20 mL of anhydrous DCM in a flask under a nitrogen atmosphere.
-
Add DIPEA (e.g., 2.29 mL, 13.14 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add MOM-Cl (e.g., 0.75 mL, 9.86 mmol) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water (2x20 mL) and brine (1x20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford this compound as an oil or low-melting solid.
-
-
Scientist's Note (Causality & Trustworthiness):
-
Rationale: A non-nucleophilic base like DIPEA is used to deprotonate the phenol without competing in the subsequent SN2 reaction with the highly reactive MOM-Cl. [3]Anhydrous conditions are critical as MOM-Cl is moisture-sensitive.
-
Safety: Chloromethyl methyl ether is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. [3] * Validation: Successful protection is confirmed by ¹H NMR spectroscopy. Look for the disappearance of the phenolic proton peak and the appearance of two new singlets: one at ~5.2 ppm (O-CH₂-O) and another at ~3.5 ppm (O-CH₃ from the MOM group).
-
Part 2: Application in Synthesis and Deprotection
With the phenolic hydroxyl group masked, the aldehyde functionality of this compound is now available for a wide range of transformations.
Step 2.1: Application - Grignard Addition to the Aldehyde
A Grignard reaction is a classic carbon-carbon bond-forming reaction that is incompatible with acidic protons. The MOM-protected intermediate allows this reaction to proceed cleanly.
Caption: Grignard addition to the MOM-protected intermediate.
Protocol 2.1: Grignard Reaction
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr), 1.0 M in THF (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the MOM-protected aldehyde (e.g., 500 mg, 2.55 mmol) in 15 mL of anhydrous THF in a flask under nitrogen.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent (e.g., 3.06 mL of 1.0 M solution, 3.06 mmol) dropwise via syringe.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the protected secondary alcohol.
-
-
Scientist's Note (Causality & Trustworthiness):
-
Rationale: The MOM protecting group is stable to the strongly basic and nucleophilic Grignard reagent, ensuring the reaction occurs exclusively at the aldehyde carbonyl. Anhydrous conditions are paramount as Grignard reagents are readily destroyed by water.
-
Validation: The transformation is confirmed by the disappearance of the aldehyde proton peak (~9.9 ppm) in the ¹H NMR spectrum and the appearance of a new peak for the benzylic proton of the alcohol (~5.5-6.0 ppm). IR spectroscopy will show the appearance of a broad O-H stretch (~3400 cm⁻¹) and the disappearance of the aldehyde C=O stretch.
-
Step 2.2: Deprotection to Reveal the Phenol
The final step is the removal of the MOM group to unveil the free phenol. This is typically achieved under acidic conditions, which readily cleave the acetal linkage. [3][9] Protocol 2.2: Acid-Catalyzed Deprotection
-
Reagents & Materials:
-
Protected secondary alcohol (from Step 2.1)
-
Hydrochloric acid (HCl), (e.g., 3M solution)
-
Methanol or THF as a co-solvent
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the MOM-protected alcohol in methanol (e.g., 10 mL).
-
Add 3M HCl (e.g., 5 mL) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, neutralize the reaction mixture carefully with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography or recrystallization to obtain the final product.
-
-
Scientist's Note (Causality & Trustworthiness):
-
Rationale: The MOM ether is an acetal, which is labile under aqueous acidic conditions. The acid protonates one of the ether oxygens, initiating a cleavage mechanism that releases the free hydroxyl group, formaldehyde, and methanol. [3] * Validation: Successful deprotection is confirmed in the ¹H NMR spectrum by the disappearance of the characteristic MOM group signals (~5.2 and ~3.5 ppm) and the reappearance of a phenolic -OH proton.
-
Quantitative Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | Crystalline Powder | 135-137 [7] |
| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | White to pink solid | 41-43 [6][7] |
| This compound | C₉H₁₀O₃ | 196.19 | Oil / Low-melting solid | N/A |
Conclusion
This compound is a highly valuable synthetic intermediate that enables the selective functionalization of the 2-hydroxy-4-methoxybenzaldehyde scaffold. By strategically employing the methoxymethyl (MOM) protecting group, chemists can unlock a broader range of synthetic transformations at the aldehyde position, which would otherwise be incompatible with the free phenol. The protocols outlined in this guide provide a reliable and validated pathway for the preparation, application, and deprotection of this intermediate, underscoring its importance in the synthesis of complex molecules for pharmaceutical research and development.
References
- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health (NIH). [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, ACS Publications. [Link]
-
Methoxymethyl ether. Wikipedia. [Link]
-
4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. Paperial Biological Technology. [Link]
-
Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. University of the Highlands and Islands (UHI). [Link]
-
4-Methoxy-2-nitrobenzaldehyde CAS 22996-21-0. BIOSYNCE. [Link]
-
Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC, National Institutes of Health (NIH). [Link]
-
An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Request PDF, ResearchGate. [Link]
-
Synthesis of new vanillin derivatives from natural eugenol. SciSpace. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Request PDF, ResearchGate. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC, National Institutes of Health (NIH). [Link]
- AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE.
-
4-(Methoxymethoxy)benzaldehyde. PubChem. [Link]
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- 5. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Wittig Reaction of 4-Methoxy-2-(methoxymethoxy)benzaldehyde
Abstract
This document provides a comprehensive technical guide for performing the Wittig reaction on 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a common intermediate in the synthesis of complex organic molecules. These notes are designed for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and strategic considerations for successful olefination. We will explore the nuances of ylide selection, reaction setup, and troubleshooting, with a focus on achieving desired stereochemical outcomes and addressing challenges specific to this electron-rich and sterically-influenced substrate. Furthermore, we will discuss the Horner-Wadsworth-Emmons (HWE) reaction as a principal alternative for enhanced E-alkene selectivity and simplified purification.
Introduction: The Wittig Reaction in Modern Synthesis
The Wittig reaction, first reported by Georg Wittig in 1954, remains one of the most powerful and versatile methods for alkene synthesis in organic chemistry.[1] The reaction facilitates the conversion of an aldehyde or ketone into an alkene by reacting it with a phosphonium ylide, often referred to as a Wittig reagent.[2][3] A key advantage of this method is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with other elimination-based strategies.[4][5] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]
This guide specifically addresses the application of the Wittig reaction to this compound, a substrate with distinct electronic and steric characteristics that require careful consideration.
Substrate Analysis: this compound
Understanding the substrate is critical for designing a successful reaction protocol. This compound possesses several key features:
-
Electronic Properties: The aromatic ring is substituted with two electron-donating groups (EDGs): a methoxy group (-OCH₃) at the para-position and a methoxymethoxy (MOM) ether group (-OCH₂OCH₃) at the ortho-position. These groups increase the electron density of the carbonyl carbon, potentially reducing its electrophilicity and slowing the rate of nucleophilic attack by the ylide compared to electron-deficient aldehydes.[6]
-
Steric Hindrance: The ortho-MOM group presents a degree of steric bulk around the aldehyde functionality. This can influence the trajectory of the incoming ylide, affecting both the reaction rate and the stereoselectivity of the resulting alkene.[7]
-
Protecting Group Stability: The MOM ether is an acetal, which serves as a protecting group for the hydroxyl functionality. It is stable under basic and nucleophilic conditions typical of the Wittig reaction but is labile to acid.[8] Therefore, the reaction workup must be conducted under neutral or basic conditions to prevent premature deprotection.
The Heart of the Reaction: Phosphonium Ylide Selection and Preparation
The structure of the phosphonium ylide dictates the final alkene product and influences the required reaction conditions. Ylides are generally prepared in situ from the corresponding phosphonium salt via deprotonation with a suitable base.[4][6]
Caption: General two-step synthesis of a phosphonium ylide.
The choice of ylide is categorized by the nature of the 'R' group, which affects the ylide's stability and, consequently, its reactivity and stereoselectivity.
| Ylide Type | 'R' Group Example | Stability | Reactivity | Required Base Strength | Typical Product (from Aldehydes) | Reaction Temperature |
| Non-stabilized | Alkyl (e.g., -CH₃) | Low | High | Very Strong (n-BuLi, NaH) | (Z)-alkene (Kinetic control) | Low (-78 to 0 °C) |
| Semi-stabilized | Aryl (e.g., -Ph) | Medium | Medium | Strong (t-BuOK) | E/Z Mixture | Room Temperature |
| Stabilized | EWG (e.g., -CO₂Et) | High | Low | Weaker (K₂CO₃, NaOMe) | (E)-alkene (Thermodynamic control) | Room Temp to Reflux |
-
Non-stabilized Ylides: These are highly reactive and typically yield the (Z)-alkene under kinetic control.[2][9] The reaction proceeds rapidly at low temperatures through a less sterically hindered transition state that leads to the cis-substituted oxaphosphetane intermediate.
-
Stabilized Ylides: The presence of an electron-withdrawing group (EWG) delocalizes the negative charge of the carbanion, making the ylide less reactive.[9][10] This allows the reaction intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which decomposes to form the (E)-alkene.[10][11]
-
Semi-stabilized Ylides: These fall between the two extremes and often result in poor stereoselectivity, yielding mixtures of (E) and (Z) isomers.[12]
For this compound, the choice of ylide will depend entirely on the desired alkene geometry.
Experimental Protocols
Protocol 4.1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
This protocol describes the synthesis of 4-Methoxy-2-(methoxymethoxy)-1-(prop-1-en-1-yl)benzene, targeting the (Z)-isomer using ethyltriphenylphosphonium bromide.
Materials
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount |
| Ethyltriphenylphosphonium Bromide | C₂₀H₂₀BrP | 371.25 | 1.2 | 1.11 g |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 | 1.7 mL (1.6 M in hexanes) |
| This compound | C₁₀H₁₂O₄ | 196.20 | 1.0 | 0.50 g (2.55 mmol) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~40 mL |
| Saturated aq. NH₄Cl | - | - | - | ~20 mL |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | ~100 mL |
| Brine | - | - | - | ~30 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
Step-by-Step Methodology
-
Ylide Preparation:
-
Add ethyltriphenylphosphonium bromide (1.11 g) and a magnetic stir bar to a 100 mL flame-dried, two-neck round-bottom flask.
-
Seal the flask with septa and purge with dry nitrogen or argon for 10 minutes.
-
Add anhydrous THF (25 mL) via syringe. Stir the resulting suspension.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add n-BuLi solution (1.7 mL) dropwise via syringe over 10 minutes. The solution will turn a deep orange or red color, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (0.50 g) in anhydrous THF (15 mL) in a separate dry flask under nitrogen.
-
Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (1 x 30 mL) and then brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.
-
Caption: A standard experimental workflow for the Wittig reaction.
Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide, a nonpolar byproduct that can be challenging to separate from the desired product.[13] The Horner-Wadsworth-Emmons (HWE) reaction offers a superior alternative, particularly when the (E)-alkene is the desired product.[14][15]
Advantages of the HWE Reaction:
-
High (E)-selectivity: The HWE reaction almost exclusively produces the thermodynamically favored (E)-alkene.[14][15][16]
-
Easier Purification: It utilizes a phosphonate ester, and the resulting phosphate byproduct is water-soluble, allowing for simple removal during the aqueous workup.[13][14]
-
Increased Nucleophilicity: The phosphonate carbanion is generally more nucleophilic than the corresponding Wittig ylide, often leading to better yields with hindered aldehydes.[14]
Caption: Decision tree for selecting an appropriate olefination method.
Protocol 5.1: Synthesis of an (E)-Alkene using the HWE Reaction
This protocol describes the synthesis of ethyl (E)-3-(4-methoxy-2-(methoxymethoxy)phenyl)acrylate.
Materials
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 1.1 | 0.62 g (2.80 mmol) |
| Sodium Hydride (NaH) | NaH | 24.00 | 1.2 | 0.12 g (60% in mineral oil) |
| This compound | C₁₀H₁₂O₄ | 196.20 | 1.0 | 0.50 g (2.55 mmol) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~40 mL |
| Saturated aq. NH₄Cl | - | - | - | ~20 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL |
| Brine | - | - | - | ~30 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
Step-by-Step Methodology
-
Phosphonate Anion Formation:
-
Wash sodium hydride (0.12 g) with hexanes to remove mineral oil, decant the hexanes, and place the NaH in a flame-dried, two-neck round-bottom flask under nitrogen.
-
Add anhydrous THF (25 mL) and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (0.62 g) dropwise. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
HWE Reaction:
-
Dissolve this compound (0.50 g) in anhydrous THF (15 mL).
-
Add the aldehyde solution dropwise to the phosphonate anion solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. The water-soluble phosphate byproduct is removed during the washing steps.
-
The crude product can be further purified by column chromatography if necessary, but is often of high purity after workup.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Reaction / Low Conversion | Insufficiently strong base for ylide formation. | Ensure the correct base is used (e.g., n-BuLi for non-stabilized ylides). Check the quality/titer of the base. |
| Deactivated aldehyde (e.g., oxidized). | Use freshly purified or distilled aldehyde. | |
| Ylide quenched by moisture or acidic protons. | Use flame-dried glassware and anhydrous solvents. Ensure no acidic functional groups are present. | |
| MOM Group Cleavage | Accidental exposure to acid during workup. | Ensure all aqueous solutions for workup (e.g., NH₄Cl, brine) are neutral or slightly basic. Avoid silica gel chromatography if the product is highly sensitive; consider neutral alumina. |
| Poor Stereoselectivity | Using a semi-stabilized ylide. | If a specific isomer is required, switch to a non-stabilized ylide for (Z) or an HWE reaction for (E). |
| For non-stabilized ylides, Li-salts present. | Use a potassium-based base (e.g., KHMDS) or salt-free conditions to maximize Z-selectivity. | |
| Difficult Purification | Inseparable triphenylphosphine oxide byproduct. | Switch to the Horner-Wadsworth-Emmons (HWE) reaction to generate a water-soluble phosphate byproduct. |
Conclusion
The Wittig reaction is a highly effective method for the olefination of this compound. The key to a successful outcome lies in the careful selection of the phosphonium ylide, which directly controls the stereochemistry of the resulting alkene. For (Z)-alkenes, non-stabilized ylides under low-temperature, kinetically controlled conditions are required. For the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons reaction is strongly recommended due to its high selectivity and the operational simplicity afforded by its water-soluble byproduct. Careful attention to the acid-lability of the MOM protecting group during the reaction workup is paramount to prevent unintended deprotection. By following the detailed protocols and considering the strategic insights provided, researchers can confidently and efficiently synthesize target alkenes from this valuable benzaldehyde derivative.
References
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Wikipedia. Wittig reaction. [Link]
-
OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry. [Link]
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Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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Srivastava, V., & Lee, Y. R. (2018). Synthetic approaches toward stilbenes and their related structures. PMC - NIH. [Link]
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Vontobel, P. H. V., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]
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Molander, G. A., & Brown, G. A. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]
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Molander, G. A., & Brown, G. A. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters - ACS Publications. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
The Organic Chemistry Tutor. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]
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Nerz, J. (2012). The Wittig Reaction Synthesis of Stilbene. [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
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Pearson. The Wittig reaction is useful for placing double bonds in less st.... [Link]
-
CORE. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
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Pediaa. (2019). Difference Between Wittig and Wittig Horner Reaction. [Link]
-
University of Missouri–St. Louis. 27. A Solvent Free Wittig Reaction. [Link]
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Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
-
Paperial Biological Technology. 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. [Link]
-
ResearchGate. (2025). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]
-
Rojas, J. (2024). Unwrapping the Wittig Reaction: Structure, Mechanism, and Synthesis. [Link]
-
Bryn Mawr College. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
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ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Methoxy-2-(methoxymethoxy)benzaldehyde in Modern Heterocyclic Synthesis
Introduction: A Multifunctional Building Block for Complex Synthesis
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Methoxy-2-(methoxymethoxy)benzaldehyde is a uniquely functionalized aromatic aldehyde that serves as a powerful and versatile precursor in the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science.[1][2]
This reagent's utility is derived from three key structural features:
-
The Aldehyde Group: A classical electrophilic center, primed for participation in condensation, cyclization, and multi-component reactions (MCRs).[3][4]
-
The Ortho-Methoxymethoxy (MOM) Group: A robust protecting group for the phenolic hydroxyl. The MOM ether is notably stable under strongly basic and weakly acidic conditions, offering a wide reaction compatibility window.[5][6] Critically, it is labile under moderately acidic conditions, allowing for its strategic removal to unmask the reactive phenol for subsequent cyclization steps, often in a tandem or one-pot sequence.[7][8]
-
The Para-Methoxy Group: An electron-donating group that activates the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions and modulating the electronic properties of the final heterocyclic product.
This application note provides in-depth protocols and mechanistic insights into the use of this compound for constructing high-value heterocyclic systems, including tetrahydroisoquinolines and benzofurans, with a focus on explaining the causality behind the experimental design.
Core Application I: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a cornerstone transformation for the synthesis of tetrahydroisoquinolines and related alkaloids.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization) to form the heterocyclic ring.[11] this compound is an ideal aldehyde component for this reaction, enabling the synthesis of highly functionalized phenolic tetrahydroisoquinolines.
The reaction proceeds through a tandem mechanism where the acid catalyst, typically trifluoroacetic acid (TFA), first facilitates the formation of a Schiff base (iminium ion intermediate) and then catalyzes the ring-closing cyclization. Concurrently or subsequently, the same acidic medium cleaves the MOM protecting group to reveal the free hydroxyl.
Visualized Mechanism: Tandem Pictet-Spengler/Deprotection
Caption: Pictet-Spengler reaction workflow using the title aldehyde.
Experimental Protocol: Synthesis of a Phenolic Tetrahydroisoquinoline
This protocol describes a general procedure for the synthesis of a 7-hydroxy-6,8-dimethoxy-substituted tetrahydroisoquinoline derivative.
Materials:
-
This compound
-
2-(4-Methoxyphenyl)ethan-1-amine (or other suitable β-arylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add the β-arylethylamine (1.1 equiv.) to the solution. Stir the mixture at room temperature for 30 minutes. The initial condensation to the Schiff base often occurs spontaneously.
-
Acid Catalysis & Cyclization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.
-
Causality Note: TFA serves a dual purpose. It is a strong acid that protonates the Schiff base to form the highly electrophilic N-acyliminium ion, which is necessary for the cyclization to proceed.[10] It is also the reagent responsible for the cleavage of the MOM ether to yield the final phenolic product.[7] Using a stoichiometric excess ensures both reactions proceed to completion.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a saturated solution of NaHCO₃.
-
Safety Note: The quenching of strong acid is exothermic and will release CO₂ gas. Perform this step slowly in a well-ventilated fume hood.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to afford the pure tetrahydroisoquinoline product.
Core Application II: Synthesis of Substituted Benzofurans
Benzofurans are prevalent heterocyclic motifs in numerous natural products and pharmaceuticals.[12][13] this compound is an excellent starting material for constructing 2-aryl-5-methoxybenzofurans. A common and effective strategy involves an initial olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons) to form a stilbene intermediate, followed by an acid-catalyzed cyclization and concomitant deprotection of the MOM group.
Visualized Workflow: Benzofuran Synthesis
Caption: A two-step pathway to 2-arylbenzofurans.
Experimental Protocol: Two-Step Synthesis of a 2-Aryl-5-methoxybenzofuran
This protocol outlines a Wittig reaction followed by cyclization/deprotection.
Step A: Wittig Olefination to form Stilbene Intermediate
Materials:
-
Benzyltriphenylphosphonium bromide (or a substituted derivative)
-
Potassium tert-butoxide (KOtBu) or similar strong base
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF. Cool the suspension to 0 °C. Add KOtBu (1.2 equiv.) portion-wise. The mixture will turn a characteristic deep orange/red color, indicating the formation of the phosphorus ylide. Stir for 1 hour at 0 °C.
-
Aldehyde Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or used directly in the next step.
Step B: Cyclodehydration and Deprotection
Materials:
-
Crude stilbene intermediate from Step A
-
Hydrobromic acid (HBr, 48% in acetic acid) or p-toluenesulfonic acid (p-TsOH)
-
Acetic acid or Toluene as solvent
Procedure:
-
Reaction Setup: Dissolve the crude stilbene intermediate (1.0 equiv.) in glacial acetic acid.
-
Cyclization: Add 48% HBr in acetic acid (2-3 equiv.) and heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.
-
Causality Note: The strong protic acid serves to protonate the MOM ether, initiating its cleavage to reveal the ortho-hydroxyl group.[5] This free phenol then acts as a nucleophile, attacking the alkene (often via a protonated intermediate) in a 5-endo-trig cyclization to form the furan ring. Subsequent dehydration yields the aromatic benzofuran.[14]
-
-
Work-up: After cooling to room temperature, pour the reaction mixture over ice water. A precipitate of the crude benzofuran may form.
-
Extraction & Purification: Extract the mixture with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the target 2-aryl-5-methoxybenzofuran.
Application in Multi-Component Reactions (MCRs)
MCRs are powerful tools for diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from three or more simple starting materials in a single pot.[15][16][17] Aldehydes are frequent participants in these reactions. This compound can be employed in MCRs where a subsequent acid-catalyzed cyclization step can unmask the ortho-hydroxyl group to forge an additional heterocyclic ring.
For example, in a modified Ugi-type reaction, our aldehyde could react with an amine, an isocyanide, and a carboxylic acid that contains a suitable functional handle. The resulting Ugi adduct would contain the intact 4-MeO-2-MOM-phenyl moiety. A subsequent acid-catalyzed treatment could trigger an intramolecular cyclization between a side-chain nucleophile and the unmasked ortho-phenol, leading to complex, fused heterocyclic systems. This strategy leverages both the reactivity of the aldehyde in the MCR and the latent functionality of the protected phenol.[15]
Data Summary
| Heterocyclic System | Key Reaction | Role of this compound | Key Features & Advantages |
| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Aldehyde component for condensation and cyclization. | Provides access to 7-hydroxy-8-methoxy substituted scaffolds. Tandem deprotection simplifies the synthetic sequence. |
| Benzofurans | Wittig Olefination & Cyclodehydration | Precursor to ortho-hydroxy stilbene intermediate. | Strategic placement of the latent phenol group enables efficient 5-endo-trig cyclization. |
| Fused Heterocycles | Multi-Component Reactions (MCRs) | Electrophilic aldehyde component. | Introduces a functionalizable phenyl moiety with a masked phenol for post-MCR transformations. |
Conclusion
This compound is more than a simple aromatic aldehyde; it is a sophisticated building block engineered for complex synthetic challenges. The strategic interplay between the reactive aldehyde and the temporarily masked ortho-hydroxyl group provides chemists with a reliable and powerful tool. It enables tandem reaction sequences that build molecular complexity efficiently, minimizing step counts and maximizing yields. The protocols and insights provided herein demonstrate its proven utility in the synthesis of high-value tetrahydroisoquinoline and benzofuran cores, highlighting its significant potential for applications in drug discovery and materials science.
References
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Synfacts. (2010). Simple and Selective Deprotection of MOM Ethers. Synfacts, 2010(4), 0467-0467. Retrieved from [Link]
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Reddy, K. T., et al. (2015). A Modified Procedure for the Deprotection of Methoxymethyl Ether. ResearchGate. Retrieved from [Link]
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Otsuki, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8268–8274. Retrieved from [Link]
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Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455–2482. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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Sabia, V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 760. Retrieved from [Link]
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Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
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Burke, M. D., & Schreiber, S. L. (2004). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Angewandte Chemie International Edition, 43(1), 46–58. Retrieved from [Link]
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Cacchi, S., & Fabrizi, G. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(1), 2327. Retrieved from [Link]
-
Veselý, J., et al. (2023). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. Organic Letters, 25(23), 4279–4283. Retrieved from [Link]
-
Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 795–831. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Paperial Biological Technology. (n.d.). 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]
- Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
-
Chemical Communications. (2023). Halogen bond-catalyzed Pictet–Spengler reaction. Retrieved from [Link]
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Chem-Impex. (n.d.). 4-Methoxy-2-nitro-benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methoxymethoxy)benzaldehyde. Retrieved from [Link]
-
Vilar, S., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(21), 5123. Retrieved from [Link]
-
Stanetty, C., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2768–2778. Retrieved from [Link]
-
Shaikh, A. A., et al. (2012). Multicomponent Reactions (MCRs) as a Green Approach Towards the Synthesis of Various Heterocyclic Compounds. International Journal of Basic and Applied Chemical Sciences, 2(4), 31-39. Retrieved from [Link]
-
Chebanov, V. A., et al. (Eds.). (2008). Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Retrieved from [Link]
-
de la Torre, D., & Lavilla, R. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved from [Link]
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- 10. BJOC - The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids [beilstein-journals.org]
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- 17. researchgate.net [researchgate.net]
Step-by-step guide for the Vilsmeier-Haack formylation to produce benzaldehydes.
Application Notes & Protocols
A Researcher's Guide to the Vilsmeier-Haack Formylation: Synthesis of Benzaldehydes
Abstract: The Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic organic chemistry, providing a direct and efficient method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2] This reaction, which utilizes a potent electrophilic species known as the Vilsmeier reagent, is indispensable for synthesizing aryl aldehydes, which are crucial precursors in the development of pharmaceuticals, agrochemicals, and specialty dyes.[2][3] This guide offers a comprehensive exploration of the V-H reaction for producing benzaldehydes, delving into the underlying mechanism, providing field-tested experimental protocols, and discussing critical parameters for reaction optimization and safety.
The Mechanistic Core: Understanding the 'Why'
The Vilsmeier-Haack reaction's efficacy stems from a two-stage mechanism: the formation of a highly electrophilic iminium salt (the Vilsmeier reagent), followed by an electrophilic attack on an activated aromatic ring.[2] A thorough understanding of this process is paramount for troubleshooting and adapting the protocol to various substrates.
Stage I: Generation of the Vilsmeier Reagent
The process is initiated by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[2][4] The lone pair of electrons on the nitrogen atom of DMF initiates a nucleophilic attack on the phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form the highly reactive, electrophilic chloroiminium cation known as the Vilsmeier reagent.[5][6][7][8] This reagent is the key formylating agent in the reaction.
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Stage II: Electrophilic Aromatic Substitution & Hydrolysis
The Vilsmeier reagent is a relatively weak electrophile compared to those used in reactions like Friedel-Crafts acylation.[7] Consequently, the V-H reaction requires an electron-rich aromatic substrate, such as a phenol, aniline, or their derivatives, for the reaction to proceed efficiently.[5][7] The π-electrons of the aromatic ring attack the electrophilic carbon of the Vilsmeier reagent in a classic electrophilic aromatic substitution step.[1][4] This forms an iminium salt intermediate, which remains stable until the reaction is quenched. During aqueous workup, this intermediate is readily hydrolyzed to yield the final benzaldehyde product.[1][5][8]
Field-Validated Experimental Protocol
This protocol provides a generalized, step-by-step procedure for the formylation of an activated aromatic substrate. Researchers must adapt parameters such as temperature and reaction time based on the specific reactivity of their substrate.
A. Critical Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[9][10][11] It can cause severe burns upon contact and is fatal if inhaled.[12]
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if absorbed through the skin.
-
Mandatory Controls: All operations MUST be conducted within a certified chemical fume hood.[11] Full personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber), is required.[11][12] All glassware must be thoroughly dried to prevent violent reactions with POCl₃. An inert atmosphere (e.g., nitrogen or argon) is recommended.[11]
B. Step-by-Step Workflow
-
Vilsmeier Reagent Generation (in situ)
-
To a three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 10 mL). If DMF is not the solvent, it should be used in stoichiometric excess relative to the substrate.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents relative to the aromatic substrate) dropwise via the dropping funnel over 30-60 minutes.[1][13]
-
Causality: The slow, cooled addition is critical to control the highly exothermic reaction between DMF and POCl₃, preventing temperature spikes and potential side reactions.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation of the Aromatic Substrate
-
Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (DMF or an inert solvent like dichloromethane) if it is a solid.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may then be heated.
-
Expert Insight: The reaction temperature and duration are highly substrate-dependent.[4] Highly activated substrates (e.g., N,N-dimethylaniline) may react at room temperature, while less reactive ones may require heating to 60-80 °C for several hours.[4][13][14] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Reaction Workup and Hydrolysis
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step quenches the reaction and initiates the hydrolysis of the iminium salt intermediate.
-
Neutralize the acidic solution by slowly adding a base, such as a saturated sodium acetate solution or a 2 M sodium hydroxide (NaOH) solution, until the pH is approximately 7-8.[6][13] This step completes the hydrolysis and often causes the benzaldehyde product to precipitate.
-
-
Product Isolation and Purification
-
If a precipitate forms, collect the crude product by vacuum filtration and wash it with cold water.
-
If the product is soluble, transfer the neutralized mixture to a separatory funnel and extract it with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times.[6]
-
Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by either recrystallization from a suitable solvent system or by silica gel column chromatography to yield the pure benzaldehyde.[1][6]
-
Caption: General experimental workflow for the Vilsmeier-Haack formylation.
Key Parameters for Success: A Quantitative Overview
Optimizing the V-H reaction requires careful consideration of several factors. The table below summarizes key variables and typical conditions.
| Parameter | Typical Range / Condition | Rationale & Expert Notes |
| Substrate | Electron-rich aromatics (phenols, anilines, pyrroles, furans, etc.) | The reaction fails with electron-deficient or simple aromatic rings like benzene due to the mild electrophilicity of the Vilsmeier reagent.[7][15] |
| Reagents | DMF with POCl₃, SOCl₂, or Oxalyl Chloride | POCl₃ is the most common and cost-effective activating agent.[4] |
| Stoichiometry | Substrate:POCl₃:DMF (1 : 1.1-1.5 : excess) | A slight excess of the Vilsmeier reagent ensures complete conversion of the substrate. DMF often serves as both reagent and solvent. |
| Temperature | 0 °C to ~80 °C | Highly dependent on substrate reactivity.[4] Start at room temperature and heat incrementally if no reaction is observed. |
| Regioselectivity | Para-substitution favored | Formylation typically occurs at the position para to the electron-donating group, unless this position is sterically blocked, in which case ortho-substitution may be observed.[4][6] |
| Workup | Aqueous quench, neutralization | The hydrolysis of the iminium intermediate to the final aldehyde is achieved during this step.[1][5] Careful pH control is crucial for efficient product precipitation/extraction. |
Troubleshooting Common Issues
-
Low or No Yield: The primary cause is often insufficient activation of the aromatic ring. Ensure your substrate is electron-rich. Alternatively, the reaction may require more forcing conditions; incrementally increase the temperature and reaction time.
-
Formation of Side Products: For certain substrates, such as phenols or uracils, chlorination can be a competitive side reaction.[1] Running the reaction at the lowest possible temperature that still allows for formylation can sometimes minimize this.
-
Difficult Workup: If the product is an emulsion or is difficult to extract, adjusting the pH or adding more brine during the washing step can help break the emulsion and improve separation.
By understanding the mechanistic principles and adhering to a carefully planned experimental protocol, researchers can reliably leverage the Vilsmeier-Haack reaction as a powerful tool for the synthesis of valuable benzaldehyde derivatives.
References
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Available from: [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available from: [Link]
- Mendelson, W. L., Holmes, M. M., & Dougherty, J. P. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
- Patil, P. S., & Bari, S. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 346-363.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. Available from: [Link]
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of Industrial Chemistry, 4(1), 1-8.
-
Organic Syntheses. (n.d.). Procedure. Available from: [Link]
-
Slideshare. (n.d.). Vilsmeier haack reaction. Available from: [Link]
-
Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. Available from: [Link]
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- 3. ijpcbs.com [ijpcbs.com]
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- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. growingscience.com [growingscience.com]
- 14. Vilsmeier haack reaction | PPTX [slideshare.net]
- 15. Vilsmeier Reagent - Enamine [enamine.net]
Application Notes & Protocols: 4-Methoxy-2-(methoxymethoxy)benzaldehyde as a Cornerstone for Regiocontrolled Aromatic Synthesis
Introduction: Unveiling a Specialized Building Block
In the landscape of organic synthesis, achieving precise regiochemical control in the functionalization of aromatic rings is a paramount challenge. While classical electrophilic aromatic substitution (EAS) is governed by the inherent electronic nature of existing substituents, modern synthetic strategies demand tools that can override these biases. 4-Methoxy-2-(methoxymethoxy)benzaldehyde emerges as a highly valuable and specialized building block designed explicitly for this purpose.
Its structure is a masterful arrangement of functional groups, each with a distinct role:
-
Aldehyde: A versatile handle for a plethora of transformations including oxidation, reduction, olefination, and carbon-carbon bond formation.
-
C4-Methoxy Group: An electron-donating group that influences the overall electronic character of the ring.
-
C2-Methoxymethyl (MOM) Ether: This is the cornerstone of the reagent's utility. It serves as a robust protecting group for the phenol, but more importantly, it is a powerful Directed Metalation Group (DMG) .
The strategic placement of the MOM group ortho to a proton and meta to the aldehyde allows for a sequence of reactions that would be difficult to achieve through conventional methods. This guide will provide an in-depth exploration of its primary application—Directed ortho-Metalation—and subsequent transformations, complete with detailed, field-proven protocols.
The Core Directive: Directed ortho-Metalation (DoM)
The principal application of this compound is to serve as a scaffold for Directed ortho-Metalation (DoM). This strategy enables the selective functionalization of the C3 position, a feat not readily achievable by standard EAS, which would favor substitution at the positions ortho and para to the powerful C4-methoxy director.
Mechanism and Rationale: DoM leverages the ability of a heteroatom-containing functional group (the DMG) to coordinate with an organolithium reagent.[1][2] In this case, the oxygen atoms of the MOM ether chelate the lithium cation of a strong base like n-butyllithium (n-BuLi). This coordination event brings the butyl anion into close proximity to the C3 proton, dramatically increasing its kinetic acidity and facilitating its abstraction over other aromatic protons.[2][3] The result is the formation of a stable aryllithium intermediate, poised to react with a wide range of electrophiles with near-perfect regioselectivity.
Caption: Directed ortho-Metalation (DoM) workflow.
Application Protocol 1: General ortho-Functionalization via Lithiation
This protocol describes a general method for the lithiation of this compound and subsequent trapping with an electrophile.
Causality and Self-Validation: This protocol is designed for robustness. The use of anhydrous solvents and an inert atmosphere is critical as organolithium reagents are highly reactive towards water and oxygen. The low temperature (-78 °C) is essential for maintaining the stability of the aryllithium intermediate and preventing side reactions, such as addition to the aldehyde. Successful lithiation is often indicated by a color change to yellow or orange. The reaction is quenched at low temperature to prevent thermal decomposition of any remaining organometallic species.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., Iodomethane, Benzaldehyde, N,N-Dimethylformamide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon or Nitrogen, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: Add s-BuLi (1.1 eq) dropwise via syringe over 5-10 minutes. The solution may turn a yellow/orange color. Stir the mixture at -78 °C for 1 hour.
-
Scientist's Note:s-BuLi is generally more effective than n-BuLi for this deprotonation. If using n-BuLi, a co-solvent like TMEDA (N,N,N',N'-tetramethylethylenediamine) may be required to break up the butyllithium aggregate and accelerate the reaction.
-
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the stirred aryllithium solution at -78 °C.
-
Reaction: Continue stirring at -78 °C for 1-3 hours, or until TLC analysis indicates consumption of the starting material. The reaction can then be allowed to slowly warm to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Add water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C3-functionalized product.
Post-Functionalization Strategy: MOM Group Deprotection
Once the C3 position has been functionalized, the MOM ether can be readily cleaved to unmask the phenol. As an acetal, the MOM group is stable to a wide range of nucleophilic and basic conditions but is easily removed under acidic conditions.[4]
Caption: Acid-catalyzed MOM deprotection workflow.
Application Protocol 2: Standard Acid-Catalyzed MOM Deprotection
This protocol provides a reliable method for removing the MOM protecting group.
Causality and Self-Validation: The mechanism involves protonation of one of the MOM ether oxygens, creating a good leaving group. Subsequent attack by a nucleophile (like water or the alcohol solvent) and elimination of formaldehyde and methanol liberates the free phenol. The reaction's progress is easily monitored by TLC, observing the disappearance of the higher-Rf starting material and the appearance of the more polar, lower-Rf phenolic product. Neutralization is critical to prevent degradation of acid-sensitive products during work-up. A variety of milder, more specialized methods using Lewis acids or other reagents have also been developed for sensitive substrates.[5][6][7][8]
Materials:
-
MOM-protected aromatic compound
-
Methanol (MeOH) or a THF/Water mixture
-
Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve the MOM-protected substrate (1.0 eq) in methanol (approx. 0.1 M).
-
Acidification: Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) or a stoichiometric amount of p-TsOH (0.1-1.0 eq).
-
Reaction: Stir the solution at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the transformation if necessary.
-
Neutralization: Cool the reaction to room temperature (if heated) and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral to slightly basic.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Work-up: Add water to the residue and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: If necessary, purify the crude product by flash column chromatography or recrystallization.
Data Summary: Scope of the DoM Reaction
The aryllithium generated from this compound reacts reliably with a diverse array of electrophiles. The following table summarizes representative transformations.
| Entry | Electrophile (E+) | Reagent | Resulting C3-Substituent (-E) | Typical Yield Range |
| 1 | Proton | H₂O | -H | >95% |
| 2 | Methyl | Iodomethane (CH₃I) | -CH₃ | 75-90% |
| 3 | Hydroxymethyl | Paraformaldehyde | -CH₂OH | 60-80% |
| 4 | Formyl | DMF | -CHO | 70-85% |
| 5 | Carboxyl | CO₂ (gas), then H₃O⁺ | -COOH | 70-90% |
| 6 | Trimethylsilyl | TMSCl | -Si(CH₃)₃ | 85-95% |
| 7 | Iodo | I₂ | -I | 70-85% |
| 8 | Phenylhydroxymethyl | Benzaldehyde | -CH(OH)Ph | 65-80% |
Conclusion
This compound is not merely a protected phenol; it is a sophisticated synthetic tool engineered for regiochemical precision. Its ability to undergo Directed ortho-Metalation provides a powerful and reliable route to 2,3,4-trisubstituted benzaldehyde derivatives that are valuable intermediates in pharmaceutical and materials science research.[9][10] The protocols detailed herein offer a robust foundation for researchers and drug development professionals to leverage this building block in the synthesis of complex molecular architectures.
References
- Paperial Biological Technology. 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export.
- Dakenchem. (2025). 4-Methoxy-2-Nitrobenzaldehyde: Properties, Synthesis, and Applications Explained.
-
Wikipedia. Methoxymethyl ether. Available from: [Link]
-
Research Square. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available from: [Link]
-
Reddy, K. T., et al. (2015). A Modified Procedure for the Deprotection of Methoxymethyl Ether. ResearchGate. Available from: [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available from: [Link]
-
Myers, A. G. Directed Ortho Metalation. Harvard University. Available from: [Link]
-
Fujioka, H., et al. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Royal Society of Chemistry. Available from: [Link]
-
Reddy, K. T., et al. (2015). Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. ResearchGate. Available from: [Link]
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
PubChem. 4-(Methoxymethoxy)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: [Link]
-
Wikipedia. Directed ortho metalation. Available from: [Link]
Sources
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- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Methoxy-2-Nitrobenzaldehyde: Properties, Synthesis, and Applications Explained [blog4evers.com]
- 10. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
How to improve the yield of reactions using 4-Methoxy-2-(methoxymethoxy)benzaldehyde.
Welcome to the technical support center for 4-Methoxy-2-(methoxymethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction yields and addressing common challenges encountered during its use.
Introduction to this compound
This compound is a valuable bifunctional aromatic compound, featuring both an aldehyde for various carbon-carbon bond-forming reactions and a methoxymethyl (MOM) protected phenol. The interplay between the electron-donating para-methoxy group and the ortho-MOM ether influences the reactivity of the aldehyde and the stability of the protecting group, presenting unique challenges and opportunities in multi-step syntheses.
This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity considerations for this compound?
A1: The key reactivity features are:
-
Aldehyde Group: The aldehyde at the C1 position is the primary site for nucleophilic attack in reactions like Wittig olefination, Grignard additions, and reductive aminations. The para-methoxy group is electron-donating, which can slightly reduce the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde.[1]
-
MOM Protecting Group: The methoxymethyl ether at the C2 position protects the phenolic hydroxyl group. MOM ethers are generally stable to a variety of reagents, including many oxidizing and reducing agents, as well as basic conditions. However, they are sensitive to acidic conditions.[2]
Q2: Under what pH conditions is the MOM group on this compound stable?
A2: The MOM ether is generally stable in a pH range of approximately 4 to 12.[2] It is susceptible to cleavage under acidic conditions, which is a critical factor to consider when planning reaction sequences.
Q3: What are the common methods for deprotecting the MOM group?
A3: The MOM group is an acetal and is typically cleaved by acid hydrolysis. Common conditions include:
-
Boiling in methanol with a catalytic amount of concentrated hydrochloric acid.[2]
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Lewis acids such as zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol.
Q4: Can the aldehyde group be selectively reduced in the presence of the MOM group?
A4: Yes, selective reduction of the aldehyde to an alcohol is a common transformation. Standard reducing agents like sodium borohydride (NaBH₄) in alcoholic solvents are generally compatible with the MOM group, provided the reaction is performed under neutral or slightly basic conditions.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for common reactions where this compound is a key starting material.
Wittig Reaction: Low Yield of the Desired Alkene
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. However, achieving high yields can be challenging.
Problem: Low or no yield of the desired alkene product when reacting this compound with a phosphonium ylide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Wittig reaction yields.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Ylide Formation | The base used may not be strong enough to deprotonate the phosphonium salt, especially if the salt is stabilized. | Use a stronger base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS). Monitor the color change upon addition of the base (ylides are often brightly colored). |
| Low Aldehyde Reactivity | The electron-donating para-methoxy group can slightly decrease the electrophilicity of the aldehyde carbonyl, making it less reactive towards the ylide.[1] | Use a less sterically hindered and more reactive ylide if possible. Consider longer reaction times or gentle heating to drive the reaction to completion. |
| Steric Hindrance | The ortho-MOM group can create steric hindrance around the aldehyde, impeding the approach of a bulky ylide. | If using a bulky ylide, consider a less sterically demanding one if the synthesis allows. Longer reaction times may be necessary. |
| Side Reactions | If the ylide is unstable, it may decompose before reacting with the aldehyde. | Generate the ylide in situ in the presence of the aldehyde, especially for unstable ylides.[3] This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde. |
| Impure Starting Material | Impurities in the this compound can interfere with the reaction. | Ensure the purity of the aldehyde by techniques such as column chromatography or recrystallization prior to use. |
Experimental Protocol: Optimized Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, during which the formation of the ylide is often indicated by a color change.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Grignard Reaction: Competing Side Reactions and Low Yield
Grignard reagents are potent nucleophiles and strong bases, which can lead to side reactions and reduced yields.
Problem: Low yield of the desired secondary alcohol when reacting this compound with a Grignard reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Grignard reaction yields.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Grignard Reagent Decomposition | Grignard reagents are highly sensitive to moisture and acidic protons. Any water present in the solvent, glassware, or on the surface of the magnesium will quench the reagent.[4] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Incorrect Grignard Reagent Concentration | The concentration of commercially available or self-prepared Grignard reagents can vary. | Titrate the Grignard reagent before use to determine its exact concentration. A common method is titration with a known concentration of a secondary alcohol in the presence of a colorimetric indicator like 1,10-phenanthroline. |
| Enolization of the Aldehyde | Although less common with benzaldehydes, a very sterically hindered Grignard reagent could potentially act as a base and deprotonate any acidic protons, though this is unlikely for this substrate. | Use a less sterically hindered Grignard reagent if possible. |
| Reduction of the Aldehyde | If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol via a Meerwein-Ponndorf-Verley-type reduction. | Use a Grignard reagent without β-hydrides (e.g., methylmagnesium bromide, phenylmagnesium bromide). |
| Over-addition/Side Products | Rapid addition of the aldehyde to the Grignard reagent can lead to localized heating and side reactions. | Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to control the reaction exotherm. |
Experimental Protocol: Optimized Grignard Reaction
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Grignard Reagent: Add the titrated Grignard reagent (1.2-1.5 equivalents) to the flask via syringe.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Cool the flask containing the Grignard reagent to 0 °C.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Purification Strategies
The purification of products derived from this compound is crucial for obtaining high-purity materials for subsequent steps.
Common Impurities:
-
Unreacted this compound.
-
Byproducts from side reactions (e.g., triphenylphosphine oxide from a Wittig reaction).
-
Products of MOM group cleavage if acidic conditions were inadvertently introduced.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common and versatile method for purifying products from reactions involving this aldehyde.[1]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is often effective. The polarity of the eluent can be adjusted based on the polarity of the desired product.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical and may require some screening.
-
Acid/Base Extraction: If the product has acidic or basic functionality, an acid/base extraction can be used to separate it from neutral impurities.
References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Allen Institute for AI. (n.d.). (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon. Retrieved from [Link]
-
ChemRxiv. (n.d.). Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
Sources
- 1. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . [allen.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-methoxymethoxy-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 4-Methoxy-2-(methoxymethoxy)benzaldehyde
Welcome to the technical support center for 4-Methoxy-2-(methoxymethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we will explore the common side products encountered during its use, delve into the mechanistic underpinnings of their formation, and provide robust troubleshooting strategies and preventative protocols to ensure the success of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound, providing explanations and actionable solutions.
Question 1: I'm attempting a reaction with the aldehyde of this compound under acidic conditions, but I'm seeing a significant amount of a more polar byproduct on my TLC. What is happening?
Answer:
The likely culprit for the appearance of a more polar byproduct is the premature deprotection of the methoxymethyl (MOM) ether. The MOM group is an acetal, which is known to be sensitive to acidic conditions.[1][2] The acidic environment required for your aldehyde reaction is likely cleaving the MOM protecting group, leading to the formation of 4-hydroxy-2-methoxybenzaldehyde.
Mechanism of Acid-Catalyzed Deprotection:
The deprotection of the MOM group proceeds via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of one of the ether oxygens, followed by the elimination of methanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water then regenerates the free hydroxyl group and releases formaldehyde.[3]
Troubleshooting Protocol:
-
pH Control: If possible, adjust the pH of your reaction to be as close to neutral as the reaction will tolerate. The MOM group is generally stable in a pH range of 4 to 12.[1]
-
Use of Milder Lewis Acids: If a Lewis acid is required, consider using a milder one that is less prone to cleaving the MOM ether.
-
Protecting Group Selection: If the reaction necessitates strongly acidic conditions, the MOM group may not be the ideal choice. Consider a more acid-stable protecting group for the hydroxyl functionality.
Visualizing the Problem:
Caption: Acid-catalyzed side reaction leading to premature deprotection.
Question 2: My deprotection of the MOM group on this compound is complete, but I'm observing a new, less polar spot on my TLC plate. What could this be?
Answer:
The formation of a less polar byproduct during MOM deprotection often points to a reaction involving the aldehyde and the alcohol solvent used during the workup or the reaction itself. If you are using an alcohol like methanol or ethanol in your deprotection or workup, the acidic conditions can catalyze the formation of an acetal at the aldehyde position.
Potential Side Product:
| Side Product Name | Structure | Reason for Formation |
| 4-Hydroxy-2-methoxybenzaldehyde dimethyl acetal | Aromatic ring with a hydroxyl group, a methoxy group, and a CH(OCH3)2 group. | Reaction of the aldehyde with methanol under acidic conditions. |
| 4-Hydroxy-2-methoxybenzaldehyde diethyl acetal | Aromatic ring with a hydroxyl group, a methoxy group, and a CH(OCH2CH3)2 group. | Reaction of the aldehyde with ethanol under acidic conditions. |
Preventative Measures:
-
Aqueous Workup: Use a purely aqueous acidic solution for the deprotection and avoid the use of alcohol co-solvents if possible.
-
Careful Quenching: After deprotection, promptly neutralize the acid with a mild base (e.g., sodium bicarbonate solution) before introducing any alcoholic solvents for extraction or chromatography.
-
Alternative Deprotection Methods: Consider non-acidic deprotection methods if acetal formation is a persistent issue.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and reactivity of this compound.
What are the key stability characteristics of the MOM group in this compound?
The methoxymethyl (MOM) ether is a popular protecting group for hydroxyls due to its predictable stability profile.[4]
-
Stable: The MOM group is generally stable to a wide range of conditions, including:
-
Labile: The MOM group is sensitive to:
-
Aqueous acids (pH < 4)[1]
-
Lewis acids
-
This stability profile makes this compound a suitable substrate for reactions that are performed under basic or neutral conditions, such as Wittig reactions, aldol condensations, or Grignard additions to the aldehyde.
Can the aldehyde group in this compound undergo self-condensation or other side reactions under basic conditions?
Under strongly basic conditions and in the absence of other electrophiles, benzaldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, where two molecules disproportionate to form a primary alcohol and a carboxylic acid. However, for this compound, this is generally not a major concern under typical synthetic conditions where other reactants are present.
More common side reactions under basic conditions might involve aldol-type condensations if another enolizable carbonyl compound is present in the reaction mixture.
Are there any recommended protocols for the clean deprotection of the MOM group in this compound?
Yes, a clean and efficient deprotection is crucial for obtaining a high yield of the desired 4-hydroxy-2-methoxybenzaldehyde.
Recommended Deprotection Protocol:
-
Dissolution: Dissolve the this compound in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Deprotection Workflow:
Sources
Troubleshooting low conversion rates in 4-Methoxy-2-(methoxymethoxy)benzaldehyde reactions.
Welcome to the technical support resource for researchers utilizing 4-Methoxy-2-(methoxymethoxy)benzaldehyde. This guide is designed to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile intermediate. Our focus is on delivering scientifically grounded, practical solutions to enhance your reaction yields and minimize byproduct formation.
Introduction: The Chemistry of this compound
This compound is a key building block in organic synthesis, particularly valued for its unique substitution pattern. The methoxymethyl (MOM) ether serves as a crucial protecting group for the phenol at the 2-position, allowing for selective reactions at the aldehyde or other sites. The methoxy group at the 4-position, being an electron-donating group, influences the reactivity of both the aromatic ring and the aldehyde functionality.[1]
Understanding the interplay between these functional groups is paramount for troubleshooting. The MOM group is an acetal, making it stable under a variety of basic and nucleophilic conditions but labile in acidic environments (pH < 4).[2][3][4] This dual nature is central to its utility and also a common source of experimental challenges.
This guide is structured as a series of frequently asked questions (FAQs) addressing specific low-conversion scenarios. Each section provides a causal analysis of the problem and a step-by-step protocol for resolution.
Part 1: Issues in the Synthesis via Directed ortho-Metalation (DoM)
The introduction of the aldehyde group at the 2-position of a MOM-protected methoxyphenol is often achieved through directed ortho-metalation (DoM) followed by quenching with a formylating agent like N,N-Dimethylformamide (DMF).[5] Low conversion rates in this step are a frequent challenge.
FAQ 1: My ortho-lithiation of the MOM-protected precursor followed by formylation with DMF is resulting in low yields of this compound. What's going wrong?
Low yields in a DoM sequence can stem from several factors, primarily related to the efficiency of the lithiation step or the subsequent electrophilic quench.
Potential Causes & Solutions:
-
Inefficient Deprotonation: The kinetic acidity of the proton ortho to the MOM-ether is increased, but successful deprotonation is highly dependent on the base, solvent, and temperature.[5]
-
Base Activity: Ensure your organolithium reagent (typically n-BuLi or s-BuLi) is freshly titrated. Organolithiums degrade over time, leading to under-dosing. Even new bottles should be titrated.[6]
-
Solvent Purity: The reaction is extremely sensitive to moisture. Use anhydrous solvents. Distilling THF over a drying agent like sodium/benzophenone immediately before use is best practice.[7]
-
Temperature Control: The lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate. Ensure your cooling bath is stable.[6]
-
Additives: The addition of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up butyllithium aggregates and accelerate the deprotonation.[6]
-
-
Degradation of the Aryllithium Intermediate: The generated aryllithium species can be unstable, especially if the temperature rises.
-
Ineffective Electrophilic Quench:
-
DMF Purity: Use anhydrous DMF. Water in the DMF will quench the aryllithium, leading back to the starting material.
-
Addition Method: Add the freshly generated aryllithium solution to the cold (-78 °C) DMF, not the other way around. This ensures the nucleophile is always in the presence of an excess of the electrophile.
-
Troubleshooting Workflow for Low-Yield DoM
Below is a systematic workflow to diagnose and resolve low conversion in the ortho-formylation reaction.
Caption: Troubleshooting workflow for ortho-formylation.
Experimental Protocol: Titration of n-Butyllithium
-
Setup: Flame-dry a 100 mL flask with a stir bar and septum. Cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent: Add ~1 mmol of a suitable indicator, like N-benzylidenebenzylamine, and 10 mL of anhydrous THF.
-
Titration: Cool the solution to 0 °C. Add the n-BuLi solution dropwise from a syringe until the color of the indicator persists. The volume of n-BuLi added corresponds to the amount needed to react with the indicator. The endpoint is typically a distinct color change.
-
Calculation: Molarity = (moles of indicator) / (Liters of n-BuLi solution added).
Part 2: Low Conversion in Nucleophilic Additions to the Aldehyde
Once synthesized, this compound is often used in reactions involving nucleophilic attack at the aldehyde carbonyl, such as Grignard, Wittig, or aldol-type reactions.
FAQ 2: My Grignard reaction with this compound is giving poor yields of the corresponding secondary alcohol. What are the likely causes?
Low conversion in Grignard reactions with this substrate can be attributed to issues with the Grignard reagent itself, steric hindrance, or unintended deprotection of the MOM group.
Potential Causes & Solutions:
-
Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Ensure it is freshly prepared or properly stored.[7] Using excess Grignard reagent (1.5-2.0 equivalents) can compensate for any degradation.
-
Steric Hindrance: The MOM group at the ortho position presents significant steric bulk, which can impede the approach of the nucleophile to the carbonyl carbon.
-
Reaction Temperature: While Grignard reactions are often initiated at 0 °C, gentle warming to room temperature or slightly above may be necessary to overcome the activation energy barrier caused by steric hindrance.[7] Monitor the reaction by TLC to avoid decomposition.
-
Alternative Reagents: If steric hindrance is a major issue, consider using a more reactive organolithium reagent instead of a Grignard reagent.
-
-
Premature MOM Group Cleavage: If the Grignard reagent was prepared using Mg turnings that were activated with iodine or 1,2-dibromoethane, residual acidic species could be present. These can catalyze the cleavage of the MOM group, which would then be quenched by the Grignard reagent.[2][8]
-
Purification of Reagent: Ensure the Grignard reagent solution is free of any solids before addition to the aldehyde.
-
Data Summary: Impact of Reaction Conditions
| Parameter | Standard Condition | Troubleshooting Modification | Rationale for Change |
| Temperature | 0 °C to RT | RT to 40 °C (gentle reflux in THF) | Overcomes steric hindrance from the ortho MOM group. |
| Reagent Equiv. | 1.1 - 1.2 eq. | 1.5 - 2.0 eq. | Compensates for reagent degradation and potential quenching. |
| Solvent | Anhydrous THF | Anhydrous Toluene (for higher temp.) | Allows for higher reaction temperatures if needed. |
| Addition Rate | Slow dropwise addition | Very slow addition via syringe pump | Minimizes local concentration buildup and side reactions. |
Part 3: Challenges in MOM Group Deprotection
The final step in many synthetic sequences involving this molecule is the removal of the MOM protecting group to reveal the free phenol. Incomplete deprotection or formation of byproducts are common hurdles.
FAQ 3: I am struggling with the deprotection of the MOM group. Either the reaction is incomplete, or I am seeing decomposition of my product. How can I optimize this step?
The key to successful MOM deprotection is finding acidic conditions strong enough to cleave the acetal but mild enough to not affect other functional groups or the desired product.[9]
Potential Causes & Solutions:
-
Inappropriate Acid Strength:
-
Too Weak: If the reaction is incomplete, the acid catalyst may be too weak or used in insufficient quantity. Common mild acids include HCl in methanol or p-toluenesulfonic acid (PTSA).[10]
-
Too Strong: If decomposition occurs, the acid may be too harsh. Strong acids like concentrated HCl or trifluoroacetic acid (TFA) can sometimes lead to side reactions on the aromatic ring, especially with an activating methoxy group present.[11]
-
-
Reaction Temperature and Time: Deprotection is often carried out at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be effective. Monitor closely by TLC to determine the point of complete conversion and avoid prolonged exposure to acid.[10]
-
Scavengers for Formaldehyde: The deprotection process releases formaldehyde. In some cases, this can react with the electron-rich phenol product, leading to unwanted hydroxymethylation or polymerization.[12]
-
Using a Scavenger: Adding a formaldehyde scavenger, such as cysteine hydrochloride, can prevent these side reactions. However, be aware that such scavengers can also react with other aldehydes if present in the molecule.[12]
-
Protocol: Selective MOM Deprotection
-
Setup: Dissolve the MOM-protected compound (1.0 eq) in a suitable solvent like methanol or dichloromethane (DCM).
-
Acid Addition: Add a catalytic amount of a suitable acid. Start with milder conditions first.
-
Option A (Mild): 2M HCl in Methanol (2-3 eq), stir at room temperature.
-
Option B (Moderate): Pyridinium p-toluenesulfonate (PPTS) (0.2 eq) in ethanol, heat to 50 °C.[13]
-
-
Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). The product should have a different Rf value than the starting material.
-
Workup: Once the starting material is consumed, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is neutral.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Deprotection Troubleshooting Logic
Caption: Decision tree for MOM deprotection issues.
References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]
-
Reddit. (2021). MOM protecting group alternative for Suzuki. Retrieved from [Link]
-
SynArchive. (2024). Protection of Phenol by Acetal. Retrieved from [Link]
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
ResearchGate. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
YouTube. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM, PMB, THP). Retrieved from [Link]
-
Indian Patents. (n.d.). 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". Retrieved from [Link]
-
Reddit. (2019). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). Retrieved from [Link]
-
Sci-Hub. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methoxymethoxy)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US6303827B1 - Process for making aromatic aldehydes.
-
PubMed. (2017). Formylation of Phenols Using Formamidine Acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Reddit. (2021). ortho-lithiation with n-BuLi. Retrieved from [Link]
-
ResearchGate. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved from [Link]
-
Chemistry World. (2022). Why do ortho lithiation reactions require a huge excess of butyllithium?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylbenzaldehyde. Retrieved from [Link]
-
Harvard University. (n.d.). ortho metalation. Retrieved from [Link]
-
Angewandte Chemie. (2022). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]
-
Human Metabolome Database. (2019). Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
PubMed. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde. Retrieved from [Link]
-
Paperial Biological Technology. (n.d.). 4-Methoxy Benzaldehyde; 4-Methoxybenzaldehyde Manufacturing and Export. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. MOM Ethers [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and reaction time for 4-Methoxy-2-(methoxymethoxy)benzaldehyde synthesis.
Welcome to the technical support center for the synthesis of 4-Methoxy-2-(methoxymethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal yield and purity.
Introduction to the Synthesis
The synthesis of this compound involves the protection of the hydroxyl group of 4-methoxy-2-hydroxybenzaldehyde using methoxymethyl (MOM) ether. This reaction is a crucial step in various multi-step organic syntheses. The MOM group is favored for its stability in a range of reaction conditions, yet its introduction and potential premature cleavage can present challenges.[1][2] This guide will address the critical parameters of temperature and reaction time to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
Answer: A low yield can stem from several factors, primarily incomplete reaction or the formation of side products.
-
Incomplete Reaction:
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time.
-
Suboptimal Temperature: The reaction may be too slow at a lower temperature. While room temperature is often cited, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
-
Inefficient Base: The choice and amount of base are critical. A weak base like N,N-diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated during the reaction.[1][3] Ensure the base is fresh and used in a slight excess (e.g., 1.2-1.5 equivalents). A stronger base like sodium hydride (NaH) can also be used, which involves deprotonating the phenol first, followed by the addition of MOMCl.[1][3][4]
-
-
Side Product Formation:
-
Over-alkylation: Although less common for this specific substrate, it's a possibility. Ensure you are using the correct stoichiometry of reagents.
-
Decomposition of Starting Material or Product: The starting material, 4-methoxy-2-hydroxybenzaldehyde, or the product can be sensitive to excessively harsh conditions. Avoid strong acids and high temperatures unless specifically required for a subsequent step.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows impurities after purification. What are these impurities and how can I avoid them?
Answer: The most common impurities are unreacted starting material and byproducts from side reactions.
-
Unreacted 4-methoxy-2-hydroxybenzaldehyde: This indicates an incomplete reaction. Refer to the solutions for "Low Yield" to drive the reaction to completion. Careful column chromatography is usually effective in separating the product from the starting material.
-
Byproducts:
-
Hydrolysis of MOMCl: Methoxymethyl chloride (MOMCl) is sensitive to moisture and can hydrolyze to form methanol and formaldehyde. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Formation of Bis-MOM Ether: While sterically hindered, there is a small possibility of reaction at other sites if the conditions are too forcing.
-
Purification Strategy: Silica gel column chromatography is the standard method for purifying the product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, typically provides good separation.
Issue 3: Inconsistent Reaction Times
Question: The time required for the reaction to complete varies significantly between batches. Why is this happening?
Answer: Inconsistent reaction times are often due to variability in reagent quality, reaction setup, and temperature control.
-
Reagent Quality:
-
MOMCl Degradation: MOMCl is moisture-sensitive. Use a fresh bottle or a properly stored aliquot.
-
Solvent Purity: Ensure the use of anhydrous solvents to prevent the hydrolysis of MOMCl.
-
Base Activity: The effectiveness of the base can be compromised if it is old or has been improperly stored.
-
-
Reaction Setup:
-
Stirring: Inefficient stirring can lead to localized concentration gradients and slower reaction rates. Ensure vigorous and consistent stirring throughout the reaction.
-
Temperature Control: Use a reliable method for maintaining a constant temperature, such as a water bath or a temperature-controlled stirring plate. Even slight variations in ambient temperature can affect the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The reaction is typically carried out at room temperature (around 20-25 °C).[5] However, if the reaction is sluggish, gentle heating to 40-50 °C can be employed. It is crucial to monitor the reaction by TLC to avoid potential side product formation at elevated temperatures.
Q2: How long should the reaction be run?
A2: The reaction time can vary depending on the scale and specific conditions, but it is often complete within 2 to 8 hours.[4][5] The most reliable way to determine the endpoint is by monitoring the disappearance of the starting material (4-methoxy-2-hydroxybenzaldehyde) using TLC.
Q3: What is the best base to use for this reaction?
A3: N,N-diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base that effectively scavenges the generated HCl without interfering with the reaction.[1][3] Sodium hydride (NaH) is a stronger base that can also be used effectively.[3][4] The choice of base may depend on the specific requirements of your overall synthetic route and the sensitivity of other functional groups present in more complex substrates.
Q4: Are there any safety precautions I should be aware of when using MOMCl?
A4: Yes, methoxymethyl chloride (MOMCl) is a known carcinogen and a potent alkylating agent.[6] It is imperative to handle this reagent with extreme care in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q5: Can I use a different protecting group for the hydroxyl function?
A5: Yes, other protecting groups can be used for phenols, such as benzyl (Bn) ethers or silyl ethers (e.g., TBS).[2] The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions available for its eventual removal. The MOM group is often chosen for its stability to a wide range of non-acidic reagents.[3]
Experimental Protocol: Optimized Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-methoxy-2-hydroxybenzaldehyde
-
Methoxymethyl chloride (MOMCl)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 4-methoxy-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add MOMCl (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Data Summary
| Parameter | Recommended Range/Value | Notes |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Gentle heating (40-50 °C) can be used if the reaction is slow. |
| Reaction Time | 2 - 8 hours | Monitor by TLC for completion. |
| Base | DIPEA or NaH | DIPEA is a milder, non-nucleophilic choice. |
| Solvent | Anhydrous DCM | Ensure the solvent is dry to prevent hydrolysis of MOMCl. |
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
- Reddy, R. J., et al. (n.d.). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. IICT.
- Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Synfacts, 2010(4), 0467–0467.
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]
-
Das, B., et al. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Ingenta Connect. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Phenol by Acetal. Retrieved from [Link]
-
Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". Retrieved from [Link]
-
Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. Retrieved from [Link]
-
Reddit. (2021, July 21). Stability of -OMOM protecting groups. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
Paperial Biological Technology. (n.d.). 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Retrieved from [Link]
-
YouTube. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. Retrieved from [Link]
Sources
Technical Support Center: Purification of Products Derived from 4-Methoxy-2-(methoxymethoxy)benzaldehyde
Welcome to the technical support center for the purification of synthetic products derived from 4-Methoxy-2-(methoxymethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of compounds synthesized using this versatile starting material. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.
Structure of This Guide
This support center is divided into two main sections:
-
Part 1: Troubleshooting Guide: This section addresses common problems encountered during the purification of reaction products, offering step-by-step solutions and explanations of the underlying chemistry.
-
Part 2: Frequently Asked Questions (FAQs): Here, we answer specific questions related to purification strategies, impurity profiles, and the nuances of working with methoxy- and methoxymethoxy-substituted aromatic compounds.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and solve common purification issues.
Problem 1: My primary purification by column chromatography yields a mixture of my desired product and the unreacted starting material, this compound. How can I effectively separate them?
Underlying Cause: The starting benzaldehyde and many of its derivatives can have similar polarities, leading to co-elution during column chromatography. This is especially true for reactions where the product retains a similar overall polarity profile, such as in certain olefination or alkylation reactions.
Solution:
-
Optimize Column Chromatography Conditions:
-
Solvent System: A thorough optimization of the eluent system is critical. A common starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1] A shallow gradient elution, where the polarity is increased very slowly, can often resolve closely eluting spots.
-
Stationary Phase: Standard silica gel is usually effective.[1] However, if separation on silica is poor, consider using a different stationary phase like alumina (basic or neutral) or a bonded-phase silica (e.g., diol or cyano).
-
-
Chemical Separation via Bisulfite Adduct Formation:
-
This is a highly effective method for removing unreacted aldehydes from a reaction mixture.[2][3] The aldehyde functional group reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the non-aldehydic product by liquid-liquid extraction.
-
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., methanol, THF).[2][3]
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30 minutes to several hours. The reaction progress can be monitored by TLC.[2]
-
Once the starting aldehyde is consumed, add water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Separate the layers. The desired product should remain in the organic layer, while the bisulfite adduct of the starting material will be in the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.[2]
-
-
Diagram of Bisulfite Extraction Workflow:
Caption: Workflow for aldehyde removal using bisulfite extraction.
-
Problem 2: During the deprotection of the methoxymethyl (MOM) ether, I am getting a complex mixture of products. How can I achieve a clean deprotection and simplify the purification?
Underlying Cause: The MOM group is typically removed under acidic conditions.[4][5] However, strong acidic conditions can lead to side reactions, especially if other acid-sensitive functional groups are present in the molecule. Incomplete reactions can also result in a mixture of the starting material, the desired deprotected product, and by-products.
Solution:
-
Mild Deprotection Conditions:
-
Instead of strong acids like concentrated HCl, consider milder acidic reagents. A variety of Lewis and Brønsted acids can be employed for MOM deprotection.[5][6]
-
Recommended Reagents:
-
p-Toluenesulfonic acid (pTSA) in methanol or ethanol.
-
Pyridinium p-toluenesulfonate (PPTS) in a protic solvent.
-
Lewis acids such as zinc bromide (ZnBr₂) with a thiol, or trimethylsilyl bromide (TMSBr).[7]
-
-
-
Monitoring the Reaction:
-
Carefully monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. This will help to avoid the formation of degradation products due to prolonged exposure to acidic conditions.
-
-
Work-up and Purification:
-
After the reaction is complete, a careful work-up is necessary to remove the acidic catalyst and any by-products. A typical work-up involves quenching the reaction with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.
-
The resulting deprotected phenol will have a significantly different polarity compared to the MOM-protected starting material, which should allow for easier separation by column chromatography.
-
Table of MOM Deprotection Conditions and Potential By-products:
-
| Reagent | Conditions | Common By-products | Purification Tip |
| Conc. HCl in MeOH/THF | Room temp to reflux | Formaldehyde, dimethyl ether, potential for acid-catalyzed side reactions on other functional groups. | Neutralize carefully before concentrating. The product phenol is more polar. |
| p-TsOH in MeOH | Room temp to reflux | Formaldehyde, methyl p-toluenesulfonate (trace). | Quench with NaHCO₃. The product is easily separable from the less polar starting material. |
| ZnBr₂ / n-PrSH | CH₂Cl₂ | Formaldehyde, thiol adducts. | Aqueous work-up to remove zinc salts. The product is more polar. |
| TMSOTf / 2,2'-bipyridyl | CH₂Cl₂ or CH₃CN | Silylated by-products. | Aqueous work-up with a fluoride source (e.g., TBAF) can remove silyl groups. |
Problem 3: My product, obtained from a Grignard or Wittig reaction, is contaminated with phosphorus- or magnesium-containing by-products that are difficult to remove by column chromatography.
Underlying Cause:
-
Wittig Reaction: The main by-product is triphenylphosphine oxide (TPPO). While more polar than many alkene products, it can sometimes co-elute, especially if the product itself has some polarity.
-
Grignard Reaction: Magnesium salts formed during the reaction and work-up can sometimes form fine precipitates that lead to emulsions during extraction or streak on a silica gel column.[8]
Solution:
-
For Wittig By-products (TPPO):
-
Crystallization: If your product is a solid, recrystallization is often the best method to remove TPPO, which tends to be highly crystalline but can have different solubility properties.[9]
-
Chromatography-Free Methods: Some methods aim to remove TPPO without chromatography. One approach involves precipitating the TPPO from a non-polar solvent like hexane or a mixture of hexane and ether, in which the desired alkene product is more soluble.
-
Modified Wittig Reagents: Using polymer-bound phosphines can simplify purification, as the phosphine oxide by-product is on a solid support and can be removed by filtration.[3]
-
-
For Grignard By-products (Magnesium Salts):
-
Careful Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride, which helps to dissolve the magnesium salts.[2] Avoid using water alone initially, as this can lead to the formation of magnesium hydroxide, which can be gelatinous.
-
Acidic Wash: A dilute acid wash (e.g., 1 M HCl) during the work-up can help to dissolve any remaining magnesium salts.[2] This should be done cautiously if your product is acid-sensitive.
-
Filtration: If fine solids persist and cause emulsions, filtering the entire mixture through a pad of Celite before separating the layers can be very effective.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for a novel derivative of this compound?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[10] Begin with a relatively non-polar system, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity.[1] The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.3-0.4 on the TLC plate.[11] For compounds with the MOM group intact, they will be significantly less polar than their deprotected counterparts.
Q2: I am trying to recrystallize my product, which is a methoxy-substituted aromatic compound, but it keeps oiling out. What can I do?
A2: "Oiling out" occurs when a compound melts in the hot solvent rather than dissolving, or when its solubility is too high for crystals to form upon cooling. Here are some troubleshooting steps:
-
Solvent Choice: The chosen solvent may be too good a solvent. Try a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. A mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) can be very effective.[7]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.[1]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Q3: Can I remove the MOM protecting group and purify the final product in a single step?
A3: This is often possible, especially if the reaction to form the protected product is clean. After the initial reaction, you can proceed with the deprotection work-up. For example, after a Grignard reaction, the acidic work-up required for MOM deprotection can be combined with the quenching of the reaction. The resulting crude product will be the deprotected alcohol, which can then be purified by a single column chromatography or crystallization.
Q4: How does the presence of the 4-methoxy group influence the purification strategy?
A4: The electron-donating methoxy group can influence the polarity and reactivity of the molecule.
-
Polarity: The methoxy group increases the polarity of the aromatic ring compared to an unsubstituted ring. This will affect its elution profile in chromatography.
-
Reactivity: The methoxy group activates the ring towards electrophilic aromatic substitution, which could lead to side products in certain reactions. Be mindful of this when choosing reaction and purification conditions, especially with strong acids.
Q5: What are the safety considerations when working with reagents for MOM protection and deprotection?
A5:
-
MOM Protection: The most common reagent for introducing the MOM group is chloromethyl methyl ether (MOMCl). This reagent is a known human carcinogen and a potent alkylating agent.[5][6] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
MOM Deprotection: Acid-catalyzed deprotection can generate formaldehyde and potentially regenerate MOMCl in the presence of a chloride source (e.g., HCl).[7] It is crucial to perform these reactions in a fume hood. Quenching the reaction with a base will neutralize the acid and help to mitigate the risk of MOMCl formation.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
- Toy, P. H., et al. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4996-4999.
- Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(9), 1833.
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). r/OrganicChemistry - MOM Deprotection. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chromtech.com [chromtech.com]
- 11. Chromatography [chem.rochester.edu]
Preventing the premature deprotection of the MOM group during a reaction.
Technical Support Center: Methoxymethyl (MOM) Protecting Group
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the MOM Group: A Stability Profile
The methoxymethyl (MOM) group is an acetal used to protect hydroxyl functionalities in complex synthetic pathways. Its popularity is due to its ease of introduction and general stability across a broad range of non-acidic reaction conditions.[1][2] The MOM group is stable in a pH range of 4 to 12 and is inert towards many oxidizing and reducing agents, bases, nucleophiles, and organometallics.[1][2][3] However, its lability under acidic conditions is the primary pathway for its removal and the main cause of premature deprotection.[1][3][4][5]
Mechanism of Protection and Deprotection
Understanding the mechanism is key to troubleshooting. The MOM ether is formed by treating an alcohol with a MOM halide (like MOM-Cl) in the presence of a base, or with dimethoxymethane under acidic conditions.[3][4] Deprotection is typically achieved through acid-catalyzed hydrolysis. Protonation of the ether oxygen leads to the formation of a resonance-stabilized oxonium ion, which then releases the alcohol.[1][4]
Caption: Acid-catalyzed deprotection of a MOM ether.
Troubleshooting Guide: Preventing Premature Deprotection
Premature loss of the MOM group is a common issue that can derail a synthetic sequence. The following sections address the most frequent causes and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My MOM group was unintentionally cleaved during my reaction. What are the likely causes?
A1: The most probable cause is the presence of acid. This can be from:
-
Acidic Reagents: Even weak acids can initiate deprotection.[6]
-
In Situ Acid Generation: Some reactions can produce acidic byproducts.
-
Contaminated Solvents or Reagents: Ensure all materials are anhydrous and free of acidic impurities.
-
Acidic Workup Conditions: Quenching with saturated ammonium chloride (NH₄Cl) can be sufficiently acidic to cause partial deprotection.[7] Consider using a basic wash during workup.
-
Chromatography: Standard silica gel is acidic and can cause deprotection on the column.[7]
Q2: How can I prevent MOM group cleavage during silica gel chromatography?
A2: This is a very common problem.[7] To mitigate this:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base. A common method is to slurry the silica with your eluent containing a small amount of triethylamine (e.g., 0.1-1%).
-
Use Neutral or Basic Alumina: As an alternative to silica, alumina is available in neutral or basic grades.
-
Work Quickly: Minimize the time the compound spends on the column.
Q3: My reaction involves a Lewis acid. Will my MOM group be stable?
A3: It depends on the Lewis acid and the reaction conditions. While MOM groups are generally stable to some Lewis acids, stronger Lewis acids can facilitate deprotection.[8] For instance, zinc bromide (ZnBr₂) can be used for the deprotection of other acetals like MEM ethers, indicating that similar Lewis acids could affect MOM ethers.[9] If you observe deprotection, consider a more robust protecting group or a milder Lewis acid.
Q4: I need to perform a reaction that is incompatible with the MOM group's lability. What are some suitable alternatives?
A4: The choice of an alternative protecting group depends on the specific reaction conditions. Here are some common alternatives:
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Advantages/Disadvantages |
| 2-Methoxyethoxymethyl ether | MEM | More stable to acid than MOM.[10] | Lewis acids (e.g., ZnBr₂), strong protic acids.[9][10] | Increased stability offers better orthogonality. |
| Tetrahydropyranyl ether | THP | Similar acid lability to MOM. | Mild acid (e.g., PPTS, acetic acid).[11][12] | Can introduce a new stereocenter. |
| tert-Butyldimethylsilyl ether | TBS | Stable to a wide pH range, but labile to fluoride ions. | Fluoride sources (e.g., TBAF), strong acid. | Orthogonal to many other protecting groups.[13] |
| Benzyl ether | Bn | Very stable to acidic and basic conditions. | Hydrogenolysis (e.g., H₂, Pd/C). | Can be sensitive to some reducing and oxidizing agents. |
Q5: I'm concerned about the carcinogenicity of MOM-Cl. Are there safer methods for MOM protection?
A5: Yes, due to the high toxicity of MOM-Cl, safer alternatives are highly recommended.[11][13][14] These include:
-
Using dimethoxymethane with an acid catalyst like trifluoromethanesulfonic acid (TfOH) or phosphorus pentoxide (P₂O₅).[3]
-
An in situ generation of MOM-Cl from acetyl chloride and dimethoxymethane.[15]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with MOM-Cl
This protocol describes a standard procedure for the protection of a primary alcohol using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base.
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in an oven-dried, inert-atmosphere flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution.
-
Slowly add MOM-Cl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC.[4]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Workflow for Premature Deprotection
This workflow provides a logical sequence of steps to diagnose and resolve unexpected MOM group cleavage.
Caption: A step-by-step guide to troubleshooting MOM deprotection.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
ACS Omega. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
Fiveable. (n.d.). Mom Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
-
Reddit. (2024). MOM Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
YouTube. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chem-Station. (2014). Acetal Protective Groups. Retrieved from [Link]
-
Reddit. (2024). MOM protecting group alternative for Suzuki. Retrieved from [Link]
-
Reddit. (2021). Stability of -OMOM protecting groups. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
YouTube. (2025). Protection and Deprotection of Alcohol in Organic Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). Protection and deprotection of functional groups and it application in organic chemistry. Retrieved from [Link]
-
PMC - NIH. (2019). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]
-
PMC - NIH. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
ACS Publications. (n.d.). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Retrieved from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Technical Support Center: Selective Deprotection of 4-Methoxy-2-(methoxymethoxy)benzaldehyde
Welcome to the technical support guide for navigating the challenges associated with the selective deprotection of 4-Methoxy-2-(methoxymethoxy)benzaldehyde. This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter specific hurdles in cleaving the methoxymethyl (MOM) ether without affecting other sensitive functional groups on the molecule. Here, we synthesize field-proven insights with established chemical principles to provide actionable troubleshooting advice and detailed protocols.
Overview: The Core Challenge
The selective deprotection of this compound is a common yet deceptively complex task in multi-step organic synthesis.[1] The primary goal is to hydrolyze the MOM ether at the C2 position to reveal the hydroxyl group, leaving the C4-methoxy group and the C1-aldehyde functionality intact.
The difficulty arises from the similar acid-labile nature of the acetal (MOM group) and the potential for the electron-rich aromatic ring, activated by two oxygen-containing substituents, to undergo undesired side reactions under harsh acidic conditions. The aldehyde group itself can also be sensitive to certain reagents. This guide will walk you through understanding these challenges and implementing effective solutions.
Caption: The primary goal is selective MOM group cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for MOM deprotection?
The standard method for cleaving a MOM ether is acidic hydrolysis.[2] This typically involves using a Brønsted acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic or aqueous solvent system (e.g., HCl in aqueous EtOH or TFA in DCM).[2] The reaction proceeds by protonating the acetal system, making it a better leaving group and facilitating the release of the free alcohol.[2]
Q2: Why is the 4-methoxy group susceptible to cleavage?
While aryl methyl ethers are generally stable, the electronic nature of this specific substrate can complicate the reaction. The presence of multiple electron-donating groups on the benzene ring can, under forcing acidic conditions (high temperature, strong acid concentration), lead to cleavage of the 4-methoxy ether bond, a reaction mechanistically similar to ether cleavage by strong acids like HBr or HI.
Q3: Can Lewis acids be used for this deprotection?
Yes, and they often offer a milder alternative to strong Brønsted acids. Lewis acids like Bismuth Triflate (Bi(OTf)₃), Zinc Bromide (ZnBr₂), or Titanium Tetrachloride (TiCl₄) can effectively catalyze the deprotection, sometimes under less harsh conditions, which can improve selectivity.[3][4] For instance, Bi(OTf)₃ has been shown to be highly efficient for MOM ether hydrolysis in an aqueous THF medium at room temperature.[3]
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most common and effective method. A co-spot of the starting material alongside the reaction mixture is crucial. The desired product, 2-hydroxy-4-methoxybenzaldehyde, is more polar than the starting material due to the free hydroxyl group and will have a lower Rf value. Staining with a potassium permanganate (KMnO₄) solution can help visualize the spots.
Troubleshooting Guide
This section addresses the most common issues encountered during the selective deprotection of this compound.
Caption: Troubleshooting decision flowchart for the deprotection reaction.
Problem 1: Incomplete Deprotection or No Reaction
-
Symptom: TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
Causality: The acidic conditions are not potent enough to efficiently catalyze the hydrolysis of the MOM acetal. This can be due to an insufficiently strong acid, low temperature, or an inappropriate solvent that does not facilitate the reaction mechanism.
-
Solutions:
-
Increase Acid Strength: If you are using a mild acid like PPTS, consider switching to a stronger Brønsted acid such as TFA or aqueous HCl.[2]
-
Elevate Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate. However, monitor closely for the formation of byproducts.
-
Change Solvent System: Some reactions benefit from a biphasic medium. For example, using a THF/water mixture can enhance hydrolysis rates for certain catalysts like Bi(OTf)₃.[3]
-
Problem 2: Cleavage of the 4-Methoxy Group (Over-reaction)
-
Symptom: TLC shows the formation of a new, highly polar spot (lower Rf than the desired product), and subsequent analysis (e.g., ¹H NMR, MS) confirms the presence of 2,4-dihydroxybenzaldehyde.
-
Causality: The reaction conditions are too harsh, leading to the cleavage of the more stable aryl methyl ether in addition to the MOM ether. This is often caused by a combination of high acid concentration, elevated temperature, and extended reaction times.
-
Solutions:
-
Use a Milder Catalyst: This is the most effective solution. Switch from strong acids like TFA/HCl to milder, more selective options.
-
PPTS (Pyridinium p-toluenesulfonate): Often used in alcohols like tBuOH, it provides a gentler acidic environment.[2]
-
Silica-supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂): A heterogeneous catalyst that is highly selective for phenolic MOM ethers and allows for a simple work-up via filtration.[5]
-
Bismuth Triflate (Bi(OTf)₃): Known for its high efficiency and chemoselectivity at ambient temperatures.[3]
-
-
Control Stoichiometry and Temperature: Use only a catalytic amount of the acid and run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize over-reaction.
-
Problem 3: Aldehyde Degradation or Complex Mixture of Byproducts
-
Symptom: TLC plate shows multiple new spots, streaking, or baseline material, indicating decomposition.
-
Causality: The aldehyde functional group can be sensitive to strongly acidic and oxidative conditions, potentially leading to polymerization, oxidation, or other undesired side reactions.
-
Solutions:
-
Employ Mild Lewis Acids: Lewis acids are often less protonating and can be gentler on the overall molecule. A ZnBr₂/n-PrSH system has been reported for highly selective deprotection of MOM ethers in short reaction times.[4]
-
Use Non-Acidic Conditions: While less common for MOM groups, exploring alternative deprotection strategies might be necessary for highly sensitive substrates. For example, methods involving trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl have been developed for aromatic MOM ethers and proceed under non-acidic conditions.[6]
-
Ensure Inert Atmosphere: If you suspect oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent degradation of the aldehyde.
-
Comparative Data of Deprotection Methods
| Method / Reagent | Typical Conditions | Advantages | Disadvantages / Challenges |
| TFA / DCM | 1-15% TFA in DCM, 25 °C, 1-12 h[2] | Fast, uses common reagents. | High risk of over-reaction (cleavage of 4-methoxy group). |
| HCl / aq. EtOH | Conc. HCl in EtOH/H₂O, 25-50 °C | Inexpensive, effective. | Can be harsh; requires careful control of temperature and time. |
| PPTS / tBuOH | Catalytic PPTS, tBuOH, 50-70 °C[2] | Milder than strong mineral acids. | May require heat, which can still affect sensitive substrates. |
| Bi(OTf)₃ / aq. THF | 1-2 mol% Bi(OTf)₃, THF/H₂O (1:1), RT[3] | Highly efficient, mild (RT), chemoselective.[3] | Catalyst can be expensive. |
| NaHSO₄-SiO₂ / DCM | Heterogeneous catalyst, DCM, RT[5] | Very mild, highly selective for phenolic MOMs, simple filtration work-up.[5] | Catalyst needs to be prepared or purchased. |
| pTSA (solvent-free) | Grind substrate with p-toluenesulfonic acid (pTSA), let stand at RT.[7] | Environmentally friendly (solvent-free), rapid.[7] | May not be suitable for all scales; potential for localized heating. |
Experimental Protocols
Protocol 1: Mild Deprotection using Bismuth Triflate (Bi(OTf)₃)
This protocol is recommended for achieving high selectivity and avoiding over-reaction.
-
Preparation: To a solution of this compound (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water, add Bismuth Triflate (Bi(OTf)₃, 1-2 mol%).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 30-60 minutes.[3]
-
Work-up: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure to remove the THF.
-
Extraction: Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Standard Deprotection using Trifluoroacetic Acid (TFA)
Use this protocol with caution. It is effective but requires careful monitoring to prevent side product formation.
-
Preparation: Dissolve this compound (1.0 eq) in Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reaction: Add a solution of TFA in DCM (e.g., a 1:15 TFA/DCM v/v solution) dropwise to the stirred reaction mixture.[2]
-
Monitoring: Allow the reaction to stir at 0 °C to 25 °C and monitor carefully by TLC every 15-30 minutes. Full conversion can take several hours.[2]
-
Work-up: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which will likely require purification by column chromatography.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddy, K. S., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Letters in Organic Chemistry. Available at: [Link]
-
Pramanik, A., & Ghorai, P. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(4), 231-235. DOI: [Link]
-
Park, B. K., & Kim, B. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Synfacts, 2010(05), 0548. DOI: [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. DOI: [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2529. DOI: [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for protecting group strategy, not a direct clickable link to a specific protocol).
-
Fiveable. (n.d.). Deprotection. Retrieved from [Link]
-
Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9377-9383. DOI: [Link]
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- 5. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
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- 7. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
How to minimize by-product formation in the formylation of methoxy-substituted benzenes.
A Guide to Minimizing By-Product Formation and Optimizing Regioselectivity
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the formylation of methoxy-substituted benzenes. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of ortho and para isomers during the formylation of anisole. How can I improve the selectivity for the para product?
This is a common challenge. The methoxy group is an ortho, para-director in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex).[1][2] The para product is often thermodynamically favored due to reduced steric hindrance compared to the ortho position.[3]
Here are several strategies to enhance para-selectivity:
-
Choice of Formylation Method:
-
Vilsmeier-Haack Reaction: This is often the method of choice for achieving high para-selectivity. The Vilsmeier reagent, a chloroiminium salt formed from DMF and POCl₃, is a relatively bulky electrophile, which disfavors attack at the more sterically hindered ortho position.[4][5]
-
Gattermann-Koch Reaction: This method, which uses carbon monoxide and HCl with a Lewis acid catalyst, can also favor the para isomer. However, it is not applicable to phenol ethers like anisole.[6][7]
-
Duff Reaction: This reaction, using hexamine, is typically employed for phenols and often shows a preference for ortho-formylation.[8][9]
-
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically more stable para isomer. Running the reaction at 0°C or even lower may improve the para:ortho ratio.[10]
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. While DMF is a common solvent in the Vilsmeier-Haack reaction, exploring other solvents like dichloromethane (DCM) might be beneficial.[4][5]
Q2: My Vilsmeier-Haack reaction on a dimethoxybenzene derivative is sluggish and gives a low yield. What could be the problem?
Low yields in Vilsmeier-Haack reactions with methoxy-substituted benzenes can stem from several factors:
-
Insufficient Activation: While methoxy groups are activating, the overall reactivity of the substrate matters.[11] If other deactivating groups are present on the ring, the reaction may be slow.
-
Reagent Instability: The Vilsmeier reagent is moisture-sensitive.[12] Using anhydrous solvents and reagents is crucial for success. Ensure your DMF and POCl₃ are of high quality and dry.
-
Inadequate Temperature: While lower temperatures favor para-selectivity, some less reactive substrates may require higher temperatures to proceed at a reasonable rate. Temperatures can range from 0°C to 80°C.[10] A careful balance between selectivity and reaction rate is necessary.
-
Steric Hindrance: In highly substituted methoxybenzenes, steric hindrance can significantly slow down the reaction, even with activating groups present. For instance, 1,4-dimethoxybenzene is known to be difficult to formylate using the Vilsmeier-Haack reaction.[13]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or distilled anhydrous DMF and POCl₃.
-
Optimize Temperature: Gradually increase the reaction temperature in increments (e.g., from 0°C to room temperature, then to 40-60°C) while monitoring the reaction progress by TLC or LC-MS.
-
Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents) can sometimes drive the reaction to completion.[14]
-
Consider an Alternative Formylation Method: For particularly challenging substrates, methods involving metallation (e.g., using n-butyllithium) followed by quenching with a formylating agent might be a viable, albeit more complex, alternative.[15]
Q3: I am observing the formation of a di-formylated by-product. How can I prevent this?
Di-formylation occurs when the mono-formylated product is still sufficiently activated to undergo a second electrophilic substitution. This is more common with highly activated substrates.
Strategies to Minimize Di-formylation:
-
Control Stoichiometry: The most effective way to prevent di-formylation is to carefully control the stoichiometry of the formylating agent. Use no more than 1.0 to 1.1 equivalents of the Vilsmeier reagent or other formylating agent.[16]
-
Slow Addition: Add the formylating agent or the substrate dropwise at a low temperature to maintain a low instantaneous concentration of the electrophile.
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or HPLC. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-formylated product appear.
-
Lower Reaction Temperature: As with improving regioselectivity, lower temperatures can help control the reactivity and reduce the likelihood of a second formylation.
Troubleshooting Guides
Guide 1: Poor para:ortho Selectivity
| Symptom | Possible Cause | Suggested Solution |
| High proportion of ortho-isomer | The reaction conditions favor the kinetically controlled product. | Lower the reaction temperature to favor the thermodynamically more stable para-isomer.[10] |
| The formylating agent is not sterically demanding enough. | Use the Vilsmeier-Haack reaction, as the Vilsmeier reagent is bulky and disfavors the ortho position.[4][5] | |
| The substrate has a directing group that strongly favors ortho-substitution (e.g., a hydroxyl group capable of chelation). | For phenols, consider protecting the hydroxyl group before formylation. |
Guide 2: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and reagents (DMF, POCl₃) are anhydrous.[12] |
| Insufficiently reactive substrate. | Gradually increase the reaction temperature.[10] Consider using a more reactive formylation method if the substrate is deactivated. | |
| Low reaction temperature for a moderately activated substrate. | Allow the reaction to stir at room temperature or warm gently (e.g., to 40-50°C) after the initial addition at low temperature.[10] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Anisole for High para-Selectivity
Reagents:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anisole
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium acetate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous DCM. Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.[12]
-
Reaction: Dissolve anisole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C to room temperature. Monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the anisole spot has disappeared.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Then, slowly add a saturated solution of sodium acetate until the mixture is neutral or slightly basic (pH 7-8). Stir for 30 minutes to hydrolyze the iminium intermediate.[4]
-
Extraction and Purification: Extract the mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield p-anisaldehyde.
Visualizing the Chemistry
Mechanism of the Vilsmeier-Haack Reaction
Caption: Workflow of the Vilsmeier-Haack reaction.
Directing Effects of the Methoxy Group
Caption: Directing effects of the methoxy group in EAS.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Clark, J. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Toppr. (n.d.). Explain the following giving one example for each: i Reimer–Tiemann reaction. ii Friedel–Crafts acetylation of anisole. Retrieved from [Link]
-
Allen. (n.d.). Explain the following giving one example for each : (i) Reimer-Tiemann reaction. (ii) Friedel Craft's acetylation of anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]
-
Quora. (2019). What is Gattermann Koch reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Retrieved from [Link]
- Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
-
YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]
-
Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Gattermann Reaction. Retrieved from [Link]
-
Filo. (2025). Question 39 (a) Explain Reimer-Tiemann reaction. (b) Name the enzyme in... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ACS Publications. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Retrieved from [Link]
-
PubMed. (2018). Electrophilic Formylation of Arenes by Silylium Ion Mediated Activation of Carbon Monoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Formylation of Arenes by Silylium Ion-Mediated Activation of Carbon Monoxide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
YouTube. (2018). 34.04 Site Selectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (n.d.). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Navigating the Crowded Landscape: A Technical Guide to Overcoming Steric Hindrance in Reactions with Ortho-Substituted Benzaldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for chemists and researchers navigating the challenges of steric hindrance in reactions involving ortho-substituted benzaldehydes. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to empower you to overcome these synthetic hurdles. The inherent steric bulk of ortho-substituents can significantly impede the approach of nucleophiles to the carbonyl carbon, leading to sluggish reactions, low yields, or undesired side products. This resource offers a structured approach to understanding and mitigating these effects through carefully selected methodologies and reaction optimization.
Understanding the Challenge: The "Ortho Effect"
The primary obstacle in reactions with ortho-substituted benzaldehydes is the "ortho effect," a combination of steric and electronic factors. The sheer physical presence of a substituent adjacent to the aldehyde group shields the electrophilic carbonyl carbon, raising the activation energy for nucleophilic attack. This guide provides strategies to circumvent this challenge.
Troubleshooting and FAQ Portal
This section addresses common issues encountered during experimentation and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why do my standard Grignard reactions fail or give low yields with substrates like 2,6-dimethylbenzaldehyde?
A1: Standard Grignard reagents often fail with highly hindered benzaldehydes due to their bulk and basicity. The steric hindrance around the carbonyl carbon prevents the nucleophilic attack of the Grignard reagent.[1][2] Instead, the Grignard reagent can act as a base, leading to enolization of the aldehyde (if an alpha-proton is present) or reduction of the carbonyl to an alcohol, especially if the Grignard reagent has a β-hydrogen.[2]
Q2: What are the first-line strategies to improve the success of nucleophilic additions to ortho-substituted benzaldehydes?
A2: Three general strategies are highly effective:
-
Employing More Reactive Nucleophiles: Switching from Grignard reagents to more reactive organolithium reagents can often overcome the steric barrier.
-
Activating the Aldehyde: The use of Lewis acids can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even sterically hindered nucleophiles.
-
Optimizing Reaction Conditions: Higher temperatures can provide the necessary activation energy, and the choice of solvent can significantly influence reaction rates.[2]
Q3: Are there alternatives to traditional Wittig reagents for olefination of sterically hindered benzaldehydes?
A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative for sterically hindered aldehydes.[3][4] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig ylides, leading to higher yields and often excellent E-selectivity.[3][4] For Z-selective olefination, modified Still-Gennari conditions can be employed.[5][6]
Troubleshooting Guides
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Hindrance | 1. Switch to Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents and can overcome higher activation barriers.[2] 2. Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization. | Organolithiums are "harder" nucleophiles, leading to faster addition to the carbonyl. Cerium salts chelate to the carbonyl oxygen, increasing its electrophilicity and directing the nucleophile to the carbonyl carbon. |
| Low Reagent Reactivity | Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This should be monitored closely to avoid side reactions.[2] | Higher kinetic energy allows molecules to overcome the repulsive forces caused by steric hindrance. |
| Side Reactions (Reduction/Enolization) | Use a Less Bulky Grignard Reagent: If possible, a smaller Grignard reagent will experience less steric repulsion. Lower the Reaction Temperature: While seemingly counterintuitive to the point above, if side reactions are prevalent at higher temperatures, a lower temperature with a more reactive nucleophile might be optimal. | A less sterically demanding nucleophile can approach the carbonyl more easily. Lower temperatures can sometimes favor the desired nucleophilic addition over competing pathways with different activation energies. |
| Potential Cause | Troubleshooting Solution | Rationale |
| Low Reactivity of Ylide | 1. Switch to Horner-Wadsworth-Emmons (HWE) Reaction: Use a phosphonate ester and a strong base (e.g., NaH) to generate a more nucleophilic phosphonate carbanion.[3][4] 2. Use a Salt-Free Wittig Protocol: The presence of lithium salts can affect the stereochemical outcome and reactivity. | HWE reagents are more reactive and often provide higher yields with hindered aldehydes.[3][4] Salt-free conditions can lead to a different reaction pathway with potentially higher reactivity. |
| Poor Z-Selectivity | Employ Still-Gennari Conditions: For Z-selective synthesis of α,β-unsaturated esters, use bis(2,2,2-trifluoroethyl) (aryl)phosphonoacetates with a strong base like KHMDS in the presence of 18-crown-6.[5][6] | The electron-withdrawing trifluoroethyl groups accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the Z-alkene.[4] |
| Low Reaction Conversion | Microwave Irradiation: Employing microwave heating can significantly reduce reaction times and improve yields by providing efficient and rapid heating to overcome the activation energy.[7][8] | Microwaves directly energize the polar molecules in the reaction, leading to a rapid increase in temperature and reaction rate. |
Key Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination of 2,6-Dichlorobenzaldehyde
This protocol provides a general procedure for the E-selective olefination of a sterically hindered benzaldehyde.
Workflow Diagram:
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Step-by-Step Methodology:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
-
Reaction with the Hindered Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of the ortho-substituted benzaldehyde (e.g., 2,6-dichlorobenzaldehyde, 1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Aqueous Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Nozaki-Hiyama-Kishi (NHK) Reaction for Allylation of a Hindered Benzaldehyde
The NHK reaction is highly chemoselective for aldehydes and tolerates a wide range of functional groups, making it suitable for complex substrates.[9][10]
Reaction Mechanism Overview:
Caption: Simplified Nozaki-Hiyama-Kishi Reaction Cycle.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
In a glovebox or under a strict inert atmosphere, add nickel(II) chloride (NiCl₂, 0.1 equivalents) and chromium(II) chloride (CrCl₂, 8.0 equivalents) to an oven-dried flask.[11]
-
Remove the flask from the glovebox and place it under a positive pressure of nitrogen.
-
Add degassed dimethylformamide (DMF) and stir the mixture at room temperature.[11]
-
-
Addition of Substrates:
-
After approximately 10 minutes, add a solution of the allyl or vinyl halide (2.0 equivalents) and the ortho-substituted benzaldehyde (1.0 equivalent) in degassed DMF.[11]
-
-
Reaction Conditions:
-
Heat the reaction mixture to 50 °C and stir for 1 hour, or until TLC analysis indicates consumption of the starting aldehyde.[11]
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and quench with water.
-
Dilute with diethyl ether and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[11]
-
Advanced Strategies
Organocatalysis for Asymmetric Synthesis
Chiral organocatalysts, such as proline and its derivatives, can be employed for the asymmetric α-functionalization of aldehydes or in enantioselective additions to ortho-substituted benzaldehydes. Bifunctional organocatalysts bearing both a hydrogen-bond donor (e.g., urea) and a Lewis basic site (e.g., tertiary amine) can effectively control the conformation of the substrate in the transition state, leading to high enantioselectivity.[12]
Palladium-Catalyzed Cross-Coupling Reactions
For reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination involving ortho-substituted aryl halides, the choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands, such as X-Phos or S-Phos, are often required to facilitate the reductive elimination step, which can be slowed by steric hindrance.[13][14] Microwave irradiation can also be beneficial in these transformations.[14][15]
References
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Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723.
- Wysocka, M., & Gębicki, J. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7010.
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Fiveable. (n.d.). Steric Hindrance Definition. Retrieved from [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
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NROChemistry. (n.d.). Nozaki-Hiyama-Kishi Reaction. Retrieved from [Link]
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ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]
-
Sci-Hub. (2008). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Various Aryl Halides Using ortho‐Alkyl‐Substituted Arylphosphanes and (ortho‐Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]
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ACS Publications. (2004). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Retrieved from [Link]
-
University of Illinois. (2002). The Nozaki-Hiyama-Kishi Reaction. Retrieved from [Link]
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ACS Publications. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
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Wikipedia. (n.d.). Nozaki–Hiyama–Kishi reaction. Retrieved from [Link]
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Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
ACS Publications. (1996). Nozaki−Hiyama−Kishi Reactions Catalytic in Chromium. Retrieved from [Link]
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YouTube. (2025). What Is Steric Effect In Organic Chemistry? Retrieved from [Link]
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Beilstein Journals. (2019). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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RSC Publishing. (1948). Steric hindrance. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (2012). Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
ACS Publications. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
ACS Publications. (1998). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. Retrieved from [Link]
-
Medium. (2023). Understanding Steric Effects: Impact on Molecular Structure and Reactivity. Retrieved from [Link]
-
YouTube. (2025). C-C Bond Forming Strategies. Retrieved from [Link]
-
Sciencemadness.org. (2021). Question about Grignard reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
ERIC. (2007). Microwave-Assisted Organic Synthesis in the Organic Teaching Lab: A Simple, Greener Wittig Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric Organocatalysis: A Nobel Achievement Virtual Issue. Retrieved from [Link]
-
YouTube. (2022). Asymmetric Organocatalysis: The 2021 Nobel Prize. Retrieved from [Link]
-
UMass Boston ScholarWorks. (2011). Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Heterocycles. Retrieved from [Link]
-
ResearchGate. (2007). The effect of microwave and ultrasonic irradiation on the reactivity of benzaldehydes under Al2O3, Ba(OH)2, and K2CO3 catalysis. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Microwave-Assisted Wittig Reaction of Semistabilized Nitro-Substituted Benzyltriphenyl-Phosphorous Ylides with Aldehydes in Phase-Transfer Conditions. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Retrieved from [Link]
-
ACS Publications. (1991). On the Lewis-acid-induced addition of allylstannanes to aldehydes: a spectroscopic investigation. Retrieved from [Link]
-
PubMed. (2018). Chemoselective Benzylation of Aldehydes Using Lewis Base Activated Boronate Nucleophiles. Retrieved from [Link]
-
RSC Publishing. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Retrieved from [Link]
-
ResearchGate. (2019). Lewis‐Acid‐Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols for the Functionalization of Aromatic Amines. Retrieved from [Link]
-
YouTube. (2025). Introduction to Asymmetric Organocatalysis. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Optimizing Reactions with 4-Methoxy-2-(methoxymethoxy)benzaldehyde
Welcome to the technical support center for 4-Methoxy-2-(methoxymethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile intermediate. The unique arrangement of an acid-sensitive methoxymethyl (MOM) protecting group ortho to a reactive aldehyde, coupled with an electron-donating methoxy group, presents specific synthetic challenges. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Section 1: Deprotection of the Methoxymethyl (MOM) Ether
The primary challenge in handling this compound is the selective cleavage of the MOM ether without inducing unwanted side reactions at the aldehyde or aromatic ring. The choice of catalyst is paramount.
FAQ 1.1: What are the standard catalysts for MOM deprotection, and how do I choose the right one?
The removal of a MOM group is typically achieved under acidic conditions, which can be facilitated by both Brønsted and Lewis acids.[1][2] The optimal choice depends on the substrate's sensitivity to acid and the desired reaction conditions.
-
Brønsted Acids: These are proton donors. Mild options like p-toluenesulfonic acid (pTSA) are effective, especially under solvent-free conditions, which can offer an eco-friendly approach. Stronger acids like HCl or H₂SO₄ are also effective but increase the risk of side reactions, such as polymerization or degradation of the aldehyde.[3][4]
-
Lewis Acids: These are electron-pair acceptors. They often offer milder conditions and higher chemoselectivity. Catalysts like Bismuth Triflate (Bi(OTf)₃) are highly efficient, even in aqueous media at room temperature, and are selective in the presence of other protecting groups.[5] Other options include Zinc Triflate (Zn(OTf)₂), Magnesium Bromide (MgBr₂), and various boron-based reagents.[4]
-
Solid Acid Catalysts: Heterogeneous catalysts like silica-supported sodium hydrogen sulfate or Wells-Dawson heteropolyacids offer simplified workup (simple filtration), catalyst reusability, and often lead to clean reactions with high yields.[3][6]
Decision Framework: For a substrate like this compound, where the aldehyde is sensitive, starting with a mild Lewis acid such as Bi(OTf)₃ or a solid acid catalyst is highly recommended to minimize byproduct formation.
Mechanism of Acid-Catalyzed MOM Deprotection The reaction proceeds via protonation of the ether oxygen, followed by elimination of methanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water regenerates the free hydroxyl group.[2]
Caption: Acid-catalyzed deprotection of a MOM ether.
FAQ 1.2: My MOM deprotection is sluggish or incomplete. What are the common causes and solutions?
An incomplete deprotection is a frequent issue. Before increasing catalyst loading or temperature, which can lead to side reactions, consider these factors:
-
Catalyst Activity: Lewis acids can be deactivated by moisture if the reaction is intended to be anhydrous. Ensure all solvents and reagents are properly dried. Conversely, some catalysts like Bi(OTf)₃ actually show enhanced activity in aqueous THF.[5]
-
Insufficient Acidity: The chosen catalyst may be too mild for the substrate under the current conditions.
-
Solvent Choice: The solvent can dramatically affect reaction rates. Protic solvents like methanol or isopropanol can participate in the reaction and may be required for certain catalysts.[7]
Troubleshooting Steps:
-
Step 1: Verify the purity and activity of your catalyst.
-
Step 2: If using anhydrous conditions, ensure all glassware and solvents are scrupulously dry.
-
Step 3: Consider switching to a biphasic medium (e.g., THF/water) if using a water-tolerant Lewis acid like Bi(OTf)₃.[5]
-
Step 4: If the reaction remains sluggish, incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).
-
Step 5: As a final resort, switch to a stronger catalytic system, such as TMSOTf with 2,2'-bipyridyl, which is known to be effective for aromatic MOM ethers.[8]
Comparative Table of Deprotection Catalysts
| Catalyst System | Typical Conditions | Advantages | Potential Issues | Reference |
| Bi(OTf)₃ | 1-5 mol%, THF/H₂O (1:1), RT | Mild, water-tolerant, high yields, chemoselective. | May be slow for sterically hindered substrates. | [5] |
| p-TSA | Stoichiometric, solvent-free, RT | Eco-friendly, simple, mild conditions. | Not truly catalytic, may not be suitable for all substrates. | |
| Wells-Dawson Acid | Heterogeneous, Toluene, 60-80°C | Reusable catalyst, simple workup, clean reaction. | Requires elevated temperatures. | [3][4] |
| TMSOTf / 2,2'-bipyridyl | CH₃CN, 0°C to RT | Highly effective, mild (near-neutral) conditions. | Reagents can be moisture-sensitive. | [8] |
Section 2: Optimizing Reactions at the Aldehyde Group
The aldehyde functionality is a hub for carbon-carbon bond formation, oxidation, and reduction. Catalyst selection is critical to ensure high conversion while preserving the MOM ether.
Subsection 2.1: Condensation Reactions
FAQ 2.1.1: I am running a Claisen-Schmidt condensation and getting low yields. How can I optimize the catalyst and conditions?
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and an enolizable ketone.[9] For this compound, the electron-donating methoxy group slightly deactivates the aldehyde, which can slow the reaction rate compared to benzaldehydes with electron-withdrawing groups.[10][11]
Common Problems & Solutions:
-
Problem: Low Conversion.
-
Cause: The base catalyst (e.g., NaOH, KOH) may not be strong enough or may be causing side reactions. The reaction equilibrium may not favor the product.
-
Solution:
-
Catalyst Choice: Switch to a stronger base like LDA if necessary, but be mindful of MOM group stability. Alternatively, using a solid base catalyst like MgO/fly ash can improve efficiency and simplify workup.[12]
-
Temperature: Gently warming the reaction can increase the rate, but excessive heat can promote unwanted side reactions.
-
Solvent: While ethanol is common, switching to a solvent-free or different solvent system can alter the equilibrium and improve yields.[9][10]
-
-
-
Problem: Formation of Byproducts.
-
Cause: The primary side reaction for aldehydes without α-hydrogens under strong base is the Cannizzaro reaction, yielding a corresponding alcohol and carboxylic acid.
-
Solution: Use the mildest possible base and the lowest effective temperature. Ensure slow, controlled addition of the base to the reaction mixture.
-
Experimental Protocol: Optimized Claisen-Schmidt Condensation
This protocol is adapted for substituted benzaldehydes to maximize yield.[9][13]
-
Setup: In a round-bottom flask, dissolve this compound (1 equiv.) and an enolizable ketone (e.g., acetophenone, 1 equiv.) in 95% ethanol.
-
Catalyst Addition: Prepare a 10% aqueous solution of NaOH. Add this solution dropwise to the stirred mixture at room temperature.
-
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate is often an indicator of product formation.
-
Work-up: Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath. Filter the precipitated solid and wash thoroughly with cold water to remove the NaOH catalyst.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure α,β-unsaturated ketone.
Caption: Troubleshooting workflow for low yields in condensation reactions.
Subsection 2.2: Oxidation Reactions
FAQ 2.2.1: How can I selectively oxidize the aldehyde to a carboxylic acid without cleaving the MOM ether?
This requires an oxidant that is effective under neutral or mildly acidic/basic conditions to avoid deprotection. Harsh oxidants like KMnO₄ under strongly acidic or basic conditions will likely cleave the MOM group.
Recommended Catalytic Systems:
-
Pinnick Oxidation: This is one of the most reliable methods. It uses sodium chlorite (NaClO₂) buffered with a weak acid (like 2-methyl-2-butene as a chlorine scavenger) and a catalyst like ruthenium chloride (RuCl₃) in a buffered solution. The conditions are mild and highly selective for aldehydes.
-
Selective Catalytic Oxidation with O₂/Air: Modern methods utilize heterogeneous catalysts for aerobic oxidation. Supported vanadium oxide catalysts have shown high selectivity for the oxidation of substituted toluenes to benzaldehydes, and similar principles can be applied.[14] For oxidizing the aldehyde further, catalysts like CuMn-oxide can be effective under optimized, mildly basic conditions. Co-ZIF nano-catalysts have also been shown to be highly effective for selective oxidation under mild conditions.[15]
Key Consideration: The electron-donating methoxy group makes the aldehyde more susceptible to oxidation compared to unsubstituted benzaldehyde.[11][16] Therefore, milder conditions and shorter reaction times may be sufficient.
Section 3: General Troubleshooting Workflow
FAQ 3.1: My reaction is not working as expected (no product, complex mixture). What is a universal troubleshooting strategy?
When a reaction fails, a systematic approach is crucial. Do not immediately assume the catalyst is the issue. A general workflow can help isolate the problem.[17]
Sources
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Methoxy-2-(methoxymethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Verification
4-Methoxy-2-(methoxymethoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its precise structure, featuring a methoxymethyl (MOM) protecting group, necessitates unambiguous characterization to ensure the integrity of subsequent synthetic steps. NMR spectroscopy stands as the premier analytical technique for this purpose, offering detailed insights into the molecular framework. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a foundational reference for researchers in the field.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The electron-donating and -withdrawing effects of the substituents, along with spin-spin coupling, govern the chemical shifts (δ) and splitting patterns.
-
Aldehyde Proton (-CHO): This proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group.[1][2]
-
Aromatic Protons: The three protons on the benzene ring will present a complex splitting pattern.
-
The proton ortho to the aldehyde and meta to the methoxy group is expected to be the most downfield of the aromatic signals.
-
The proton para to the aldehyde and ortho to the methoxy group will be shifted upfield.
-
The proton meta to both the aldehyde and the methoxy group will resonate at an intermediate chemical shift.
-
-
Methoxymethyl (MOM) Group Protons (-OCH₂OCH₃):
-
The two protons of the methylene (-OCH₂O-) group will appear as a singlet, typically in the range of δ 5.2 ppm.
-
The three protons of the methoxy (-OCH₃) part of the MOM group will also be a singlet, expected around δ 3.5 ppm.
-
-
4-Methoxy Group Protons (-OCH₃): The three protons of the methoxy group at the C4 position will present as a sharp singlet, generally around δ 3.9 ppm.
The following diagram illustrates the distinct proton environments of this compound.
Caption: Annotated ¹H environments in this compound.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom giving a distinct signal.
-
Carbonyl Carbon (-CHO): This carbon will be the most deshielded, appearing significantly downfield, typically in the range of δ 190-195 ppm.[3]
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents. The carbons directly attached to oxygen atoms will be shifted downfield.
-
Methoxymethyl (MOM) Group Carbons (-OCH₂OCH₃):
-
The methylene carbon (-OCH₂O-) is expected around δ 94-96 ppm.
-
The methoxy carbon (-OCH₃) of the MOM group should appear around δ 56 ppm.
-
-
4-Methoxy Group Carbon (-OCH₃): This carbon will resonate at approximately δ 55-56 ppm.
Comparative Spectral Analysis
To highlight the unique spectral features of this compound, a comparison with related benzaldehyde derivatives is instructive.
| Compound | Aldehyde H (δ ppm) | Aromatic H (δ ppm) | Methoxy H (δ ppm) | MOM Group H (δ ppm) |
| Benzaldehyde | ~10.0[1] | 7.5-8.0[1] | N/A | N/A |
| 4-Methoxybenzaldehyde | ~9.8[4] | 6.9-7.8[4] | ~3.8[4] | N/A |
| 2-Hydroxy-4-methoxybenzaldehyde | ~9.7[5] | 6.3-7.4[5] | ~3.8[5] | N/A |
| This compound | ~10.3 (Predicted) | ~6.6-7.8 (Predicted) | ~3.9 (Predicted) | ~5.2, ~3.5 (Predicted) |
Table 1: Comparative ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Carbonyl C (δ ppm) | Aromatic C (δ ppm) | Methoxy C (δ ppm) | MOM Group C (δ ppm) |
| Benzaldehyde | ~192[3] | 129-137[3] | N/A | N/A |
| 4-Methoxybenzaldehyde | ~191[6] | 114-164[6] | ~55[6] | N/A |
| 2-Hydroxy-4-methoxybenzaldehyde | ~195 (Predicted) | 102-166 (Predicted) | ~56 (Predicted) | N/A |
| This compound | ~189 (Predicted) | ~100-165 (Predicted) | ~56 (Predicted) | ~94, ~56 (Predicted) |
Table 2: Comparative ¹³C NMR Chemical Shifts (in CDCl₃)
The introduction of the MOM group at the 2-position significantly influences the chemical shifts of the nearby aromatic protons and carbons, providing a clear diagnostic marker for its presence and location.
Experimental Protocol for NMR Analysis
This section details a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for aromatic aldehydes.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, for accurate chemical shift referencing.[1] Other internal standards like maleic acid or dimethyl sulfone can be used depending on the specific experimental needs.[7][8]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30 or similar)
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent signal (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[10]
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei.
The following diagram outlines the key stages in the NMR analysis workflow.
Caption: Workflow for NMR analysis of organic compounds.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification. The characteristic signals of the aldehyde, aromatic, methoxy, and particularly the methoxymethyl (MOM) protecting group, serve as reliable diagnostic markers. By following the detailed experimental protocol and utilizing the comparative data presented in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the success of their research and development endeavors.
References
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13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Accessed January 14, 2026. [Link]
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proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Accessed January 14, 2026. [Link]
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13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed. Accessed January 14, 2026. [Link]
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C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Accessed January 14, 2026. [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. Accessed January 14, 2026. [Link]
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Internal Standards for Quantitative 1H NMR (qNMR) Spectroscopy in Concentrated Sulfuric Acid. The Royal Society of Chemistry. Accessed January 14, 2026. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Accessed January 14, 2026. [Link]
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Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Accessed January 14, 2026. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Accessed January 14, 2026. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. LinkedIn. Accessed January 14, 2026. [Link]
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Label each of the distinct chemically equivalent proton environments for Benzoin and for.... Homework.Study.com. Accessed January 14, 2026. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Accessed January 14, 2026. [Link]
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p-(Methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 14, 2026. [Link]
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2-Methoxy-4-(methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 14, 2026. [Link]
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4-(Methoxymethoxy)benzaldehyde. PubChem. Accessed January 14, 2026. [Link]
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4-(Methoxymethyl)phenol. PubChem. Accessed January 14, 2026. [Link]
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Standards for qNMR. Eurisotop. Accessed January 14, 2026. [Link]
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13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Human Metabolome Database. Accessed January 14, 2026. [Link]
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bmse010130 4-methoxy Benzaldehyde at BMRB. BMRB. Accessed January 14, 2026. [Link]
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1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde.... ResearchGate. Accessed January 14, 2026. [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Jurnal Kimia Sains dan Aplikasi. Accessed January 14, 2026. [Link]
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LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. YouTube. Accessed January 14, 2026. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. Accessed January 14, 2026. [Link]
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synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. Accessed January 14, 2026. [Link]
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Solvents in NMR Spectroscopy. YouTube. Accessed January 14, 2026. [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Accessed January 14, 2026. [Link]
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Benzaldehyde, 4-(diethylamino)-2-methoxy- - Optional[1H NMR] - Spectrum. SpectraBase. Accessed January 14, 2026. [Link]
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(PDF) Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. ResearchGate. Accessed January 14, 2026. [Link]
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A Comparative Guide to the Characterization of 4-Methoxy-2-(methoxymethoxy)benzaldehyde: An In-Depth Interpretation of its Mass Spectrum
This guide provides a detailed technical analysis of the characterization of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, with a primary focus on the interpretation of its electron ionization mass spectrum. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explain the causal factors behind analytical observations and choices. By integrating foundational principles with predicted fragmentation data, this guide offers a robust framework for the structural elucidation of this and similarly substituted aromatic compounds.
Introduction: The Analytical Imperative
This compound is a polysubstituted aromatic aldehyde of interest in organic synthesis, potentially as an intermediate in the creation of more complex molecular architectures. Its structure, featuring an aldehyde, a stable methoxy ether, and a labile methoxymethyl (MOM) ether, presents a distinct analytical challenge. Unambiguous characterization is paramount to ensure purity, confirm identity, and understand reaction outcomes. While several analytical techniques contribute to a complete structural picture, mass spectrometry (MS) offers unparalleled insight into the molecule's composition and fragmentation behavior under energetic conditions. This guide will dissect the predicted electron ionization mass spectrum of this compound, comparing and contrasting the data with complementary techniques like NMR and IR spectroscopy to provide a holistic analytical perspective.
Mass Spectrometry: A Tool for Molecular Deconstruction
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural analysis of volatile organic compounds[1]. The process involves bombarding a molecule with high-energy electrons (typically 70 eV), which induces ionization and imparts significant internal energy. This excess energy causes the resulting molecular ion (M⁺•) to fragment in predictable ways, governed by the inherent stability of the bonds and the resulting fragments[2]. The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural inference.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum
A robust mass spectrum is foundational to accurate interpretation. The following protocol outlines the standard procedure for analyzing a thermally stable, volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI.
Objective: To obtain a clean, reproducible electron ionization mass spectrum.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization source.
-
Capillary Column: A non-polar column (e.g., DB-5ms or HP-5ms) is suitable for this analyte.
Procedure:
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the purified compound in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of ~100 µg/mL.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program is a starting point and should be optimized to ensure good separation and peak shape.
-
Injection Volume: 1 µL with a suitable split ratio (e.g., 50:1) to avoid overloading the column and detector.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak, ensuring to subtract background ions from the column bleed or solvent front.
Interpreting the Mass Spectrum of this compound
The molecular formula of the target compound is C₁₀H₁₂O₄, giving it a monoisotopic molecular weight of 196.07 g/mol . The interpretation of its mass spectrum involves a systematic deconstruction of the molecule based on the known fragmentation patterns of its functional groups.
The Molecular Ion (M⁺•)
For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the benzene ring. We predict a distinct molecular ion peak at m/z 196 . The presence of this peak is the first confirmation of the compound's molecular weight.
Key Fragmentation Pathways
The fragmentation of this compound is dictated by the interplay of its three key functional groups: the aldehyde, the methoxy group, and the methoxymethyl (MOM) ether. The lability of the MOM acetal group makes it a prime site for initial fragmentation.
Path A: Fragmentation of the Methoxymethyl (MOM) Group
The MOM group is the most labile portion of the molecule. Its fragmentation is expected to produce some of the most characteristic and abundant ions.
-
Formation of the Methoxymethyl Cation: Alpha-cleavage within the MOM ether linkage leads to the formation of the highly stable, resonance-stabilized methoxymethyl cation at m/z 45 . This is often the base peak in the mass spectra of MOM-protected alcohols and phenols.
-
Loss of a Methoxy Radical: Cleavage of the C-O bond in the MOM group can lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in an ion at m/z 165 .
-
Loss of the Methoxymethyl Radical: Cleavage of the Ar-O bond of the MOM ether results in the loss of the entire methoxymethyl radical (•CH₂OCH₃, 45 Da), yielding an ion at m/z 151 . This ion represents the 2-hydroxy-4-methoxybenzaldehyde radical cation.
Path B: Fragmentation of the Aldehyde Group
Aromatic aldehydes exhibit characteristic fragmentation patterns related to the formyl group[3].
-
Loss of a Hydrogen Radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical (H•), leading to a strong [M-1]⁺ peak. This would appear at m/z 195 .
-
Loss of the Formyl Radical: Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO, 29 Da), producing an ion at m/z 167 .
Path C: Fragmentation of the Methoxy Group
The aromatic methoxy group, being more stable than the MOM ether, will also contribute to the spectrum, primarily through the loss of a methyl radical.
-
Loss of a Methyl Radical: Loss of a methyl radical (•CH₃, 15 Da) from the 4-methoxy group would yield an ion at m/z 181 . This is a classic fragmentation pathway for anisole-type compounds[4]. This ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a fragment at m/z 153 .
Summary of Predicted Mass Spectrum Data
The table below summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.
| m/z | Proposed Fragment Structure/Loss | Pathway | Predicted Intensity |
| 196 | [C₁₀H₁₂O₄]⁺• (Molecular Ion) | - | Strong |
| 195 | [M - H]⁺ | B | Moderate to Strong |
| 181 | [M - •CH₃]⁺ | C | Moderate |
| 167 | [M - •CHO]⁺ | B | Moderate |
| 165 | [M - •OCH₃]⁺ | A | Moderate |
| 151 | [M - •CH₂OCH₃]⁺ | A | Strong |
| 153 | [M - •CH₃ - CO]⁺ | C | Moderate |
| 45 | [CH₂OCH₃]⁺ | A | Very Strong (Base Peak) |
Comparative Analysis with Orthogonal Techniques
While MS provides invaluable structural data, a comprehensive characterization relies on the synergy of multiple analytical techniques[5]. NMR and IR spectroscopy provide complementary information that validates the MS interpretation and completes the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of a molecule. For this compound, the following ¹H and ¹³C NMR signals would be expected (predicted shifts in ppm, relative to TMS).
| Technique | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~9.8 | Singlet | Aldehyde proton (-CHO) |
| ~7.5 - 7.8 | Multiplet | Aromatic protons (Ar-H) | |
| ~5.2 | Singlet | Methylene protons (-O-CH₂-O-) | |
| ~3.9 | Singlet | 4-Methoxy protons (-OCH₃) | |
| ~3.5 | Singlet | MOM methyl protons (-OCH₂-O-CH₃) | |
| ¹³C NMR | >190 | Singlet | Aldehyde carbon (C=O) |
| ~160-165 | Singlet | Aromatic C-O (C4) | |
| ~155-160 | Singlet | Aromatic C-O (C2) | |
| ~110-135 | Multiplet | Other aromatic carbons | |
| ~94 | Singlet | Methylene carbon (-O-CH₂-O-) | |
| ~56 | Singlet | 4-Methoxy carbon (-OCH₃) | |
| ~56 | Singlet | MOM methyl carbon (-OCH₂-O-CH₃) |
The presence of five distinct singlet signals in the ¹H NMR spectrum would strongly support the proposed structure, confirming the aldehyde, two distinct methoxy environments, and the MOM methylene group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850 and ~2750 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1685-1700 | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1580, ~1470 | C=C Stretch | Aromatic Ring |
| ~1250 and ~1040 | C-O Stretch | Aryl Ether |
| ~1150 and ~1100 | C-O-C Stretch | Acetal (MOM Ether) |
The strong carbonyl (C=O) stretch around 1690 cm⁻¹ and the characteristic C-H stretches of the aldehyde group would be definitive markers in the IR spectrum. The complex C-O stretching region between 1000-1300 cm⁻¹ would be consistent with the presence of both aryl ether and acetal functionalities.
Conclusion
The structural elucidation of this compound is effectively achieved through a multi-faceted analytical approach. Electron ionization mass spectrometry provides a detailed roadmap of the molecule's fragmentation, with the molecular ion at m/z 196 confirming its molecular weight. Key predicted fragments at m/z 165 (loss of •OCH₃), m/z 151 (loss of •CH₂OCH₃), m/z 195 (loss of H•), and a probable base peak at m/z 45 ([CH₂OCH₃]⁺) provide compelling evidence for the presence and connectivity of the methoxy, aldehyde, and methoxymethyl functional groups. This mass spectral interpretation, when corroborated by the specific proton and carbon environments revealed by NMR and the characteristic functional group vibrations identified by IR spectroscopy, allows for an unambiguous and confident structural assignment. This integrated methodology represents a robust and self-validating system for the characterization of complex organic molecules in a drug discovery and development setting.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 4-methoxy-3-(methoxymethoxy)benzaldehyde. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 40V, Negative (HMDB0029648). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]
- Zahran, N.F., & Helal, A.I. (1997). Mass spectrometric study on the fragmentation of anisole.
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MySkinRecipes. (n.d.). 2-methoxy-4-(methoxymethoxy)benzaldehyde. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde. Retrieved from [Link]
-
Chegg. (2022). Solved: The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methoxymethoxy)benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR (400 MHz, CDCl3) spectra of 4-ethoxy-3- methoxy benzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-4-methylbenzaldehyde - Optional[MS (GC)]. Retrieved from [Link]
-
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-
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A Senior Application Scientist's Guide to Alternatives for 4-Methoxy-2-(methoxymethoxy)benzaldehyde in Organic Synthesis
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Introduction: The Role and Rationale of a Protected Benzaldehyde
In the intricate world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. 4-Methoxy-2-(methoxymethoxy)benzaldehyde serves as a classic example of this principle. It is the methoxymethyl (MOM) ether protected form of 2-hydroxy-4-methoxybenzaldehyde, a valuable building block for pharmaceuticals, ligands, and complex natural products.[1] The purpose of the MOM group is twofold: it prevents the acidic phenol from interfering with base-sensitive reagents (like Grignards or organolithiums) and it modulates the electronic properties of the aromatic ring, preventing unwanted side reactions during electrophilic substitution.[2]
However, reliance on a single protecting group can limit synthetic flexibility. The deprotection of MOM ethers typically requires acidic conditions, which may be incompatible with other acid-sensitive functionalities within a complex molecule.[3][4] This guide provides a comparative analysis of viable alternatives to this compound, categorized by synthetic strategy. We will explore alternative protecting groups for the parent phenol and discuss direct formylation methods that circumvent the need for protection altogether, providing experimental data to guide your selection.
Strategic Alternative 1: Other Ether-Based Protecting Groups
The most direct alternative to the MOM-protected compound is to simply use a different ether-based protecting group for the phenolic hydroxyl of 2-hydroxy-4-methoxybenzaldehyde. The choice of ether dictates the deprotection conditions, offering a range of orthogonal strategies.[5]
Benzyl (Bn) Ether Protection: Robust and Versatile
The benzyl group is a highly reliable protecting group, stable to a wide array of acidic and basic conditions. Its primary advantage is its facile removal via catalytic hydrogenation, a mild and highly selective method that leaves most other functional groups untouched.
Synthesis of 2-(Benzyloxy)-4-methoxybenzaldehyde: This alternative is readily prepared via a Williamson ether synthesis, where the phenoxide of 2-hydroxy-4-methoxybenzaldehyde is alkylated with benzyl bromide.[6]
Diagram 1: General Protection/Deprotection Workflow This diagram illustrates the fundamental concept of using a protecting group (PG) in a synthetic sequence.
Caption: Workflow for a protection-reaction-deprotection sequence.
Silyl Ether Protection: Tunable Lability
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), offer a distinct advantage: they are cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF), conditions which are orthogonal to both acid- and hydrogenation-labile groups.[7][8][9] This makes them exceptionally useful in complex syntheses. The steric bulk of the silyl group can be tuned to control its stability.
Comparative Deprotection Conditions: The key difference in these ether-based strategies lies in the deprotection step, as shown in the diagram below.
Diagram 2: Comparative Deprotection Pathways This diagram contrasts the deprotection conditions for MOM, Benzyl, and TBDMS ethers, highlighting their orthogonality.
Caption: Orthogonal deprotection methods for common phenol protecting groups.
Table 1: Comparison of Ether-Based Protecting Groups for 2-Hydroxy-4-methoxybenzaldehyde
| Protecting Group | Protection Reagents | Deprotection Conditions | Advantages | Disadvantages |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA or Dimethoxymethane, H+ | Mild to strong acid (e.g., HCl, Bi(OTf)₃, Zn(OTf)₂)[3][4] | Stable to bases, organometallics | Requires acidic deprotection |
| Benzyl (Bn) | BnBr, K₂CO₃[6] | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base; orthogonal to many groups | Not suitable if other reducible groups are present |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole[10] | Fluoride sources (TBAF, HF) or mild acid | Orthogonal to hydrogenation and many acidic/basic conditions | Can be labile to strong acid or base |
Strategic Alternative 2: Direct ortho-Formylation of 3-Methoxyphenol
A more atom-economical approach is to avoid the protection-deprotection sequence altogether and directly install the aldehyde group at the ortho-position of the parent phenol, 3-methoxyphenol. Several classic named reactions can achieve this, though they often face challenges with regioselectivity and yield.
The Reimer-Tiemann Reaction
This reaction uses chloroform and a strong base to generate dichlorocarbene in situ, which then acts as the electrophile.[11] While classic, the Reimer-Tiemann reaction is notorious for moderate yields and the formation of para-isomers.[12][13] The reaction proceeds via electrophilic attack of dichlorocarbene on the electron-rich phenoxide ring.[14]
The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium (often glycerol or acetic acid) as the formylating agent.[15][16] It is generally ortho-selective for phenols but can also suffer from low yields.[17] Microwave-assisted protocols have been shown to improve both reaction times and yields significantly.
Magnesium-Mediated Formylation
A highly effective and regioselective method for the ortho-formylation of phenols uses magnesium chloride, triethylamine, and paraformaldehyde.[18][19] This method often provides high yields of the desired salicylaldehyde with excellent ortho-selectivity, making it a superior alternative to the classic methods.[20]
Diagram 3: Contrasting Synthetic Strategies This workflow compares the multi-step protection strategy with a direct, single-step formylation approach.
Caption: Comparison of a multi-step protection vs. a direct formylation route.
Table 2: Performance Comparison of Direct Formylation Methods on Phenols
| Reaction Name | Reagents | Typical Yields | Key Advantages | Key Disadvantages |
| Reimer-Tiemann | CHCl₃, NaOH[11] | 20-60%[13] | Widely known, one-pot reaction | Low yields, regioselectivity issues, harsh conditions |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid[16] | Moderate[17] | Ortho-selective, avoids chlorinated solvents | Often requires high temperatures and long reaction times |
| MgCl₂-Mediated | MgCl₂, Et₃N, Paraformaldehyde[18] | High to Excellent (often >80%)[19] | Excellent ortho-selectivity, high yields, mild conditions | Requires anhydrous conditions |
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)-4-methoxybenzaldehyde[7]
-
To a stirred solution of 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the pure product.
Protocol 2: MgCl₂-Mediated ortho-Formylation of 3-Methoxyphenol[20][21]
-
In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).
-
Add dry tetrahydrofuran (THF) (250 mL) via syringe, followed by the dropwise addition of triethylamine (10.12 g, 100 mmol). Stir for 10 minutes.
-
Add 3-methoxyphenol (6.21 g, 50 mmol) dropwise via syringe.
-
Heat the mixture to a gentle reflux (approx. 75 °C) for 2-4 hours. The reaction progress should be monitored by TLC.
-
Cool the reaction mixture to room temperature and add diethyl ether (100 mL).
-
Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-hydroxy-4-methoxybenzaldehyde, which can be further purified by recrystallization or chromatography.
Conclusion and Recommendations
The choice of a synthetic equivalent for this compound is dictated by the specific demands of the synthetic route.
-
For Orthogonal Deprotection: If your synthesis requires deprotection conditions that are neither acidic nor hydrogenolytic, employing a TBDMS-protected intermediate is the superior choice. If your molecule is stable to hydrogenation but sensitive to acid and fluoride, the benzyl ether is the ideal alternative.
-
For Efficiency and Atom Economy: For syntheses where the final target is the salicylaldehyde itself or where subsequent steps are compatible with the free phenol, direct formylation is preferable. The MgCl₂-mediated formylation offers significant advantages in yield and regioselectivity over traditional methods like the Reimer-Tiemann or Duff reactions and should be considered the primary choice for a modern, efficient synthesis.[18][19]
By carefully considering the stability of intermediates and the orthogonality of reaction conditions, researchers can select the optimal building block, enhancing the overall efficiency and success of their synthetic endeavors.
References
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SynArchive. (n.d.). Duff Reaction. SynArchive. Retrieved from [Link]
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Wikipedia. (2023). Duff reaction. Wikipedia. Retrieved from [Link]
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- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68, 7101-7103.
- Cambridge University Press. (n.d.). Duff Reaction.
- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66, 1673-1677.
- BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Deprotection Strategies for Methoxymethyl (MOM) Ethers. BenchChem.
- Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylation of phenols. Organic Syntheses, 89, 220.
- ResearchGate. (n.d.). Protection for Phenols and Catechols.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
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Wikipedia. (2023). Formylation. Wikipedia. Retrieved from [Link]
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SynArchive. (n.d.). Protection of Phenol by Silyl ether. SynArchive. Retrieved from [Link]
- Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses Procedure.
- BenchChem. (2025). A Comparative Guide: 2-Hydroxy-4-Methoxybenzaldehyde vs.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
- ResearchGate. (2020). Silylation of the phenols, allyl, and propargyl alcohols in DES.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-4-methoxybenzaldehyde. BenchChem.
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Wikipedia. (2023). Reimer–Tiemann reaction. Wikipedia. Retrieved from [Link]
- Snieckus, V., et al. (2010).
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Wikipedia. (2023). Silyl ether. Wikipedia. Retrieved from [Link]
- Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
- Johnston, J. N., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
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A Comparative Guide to Purity Assessment of Synthesized 4-Methoxy-2-(methoxymethoxy)benzaldehyde by HPLC
In the synthesis of pharmaceutical intermediates and fine chemicals, the rigorous assessment of purity is a cornerstone of quality control. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a key building block in various synthetic pathways. We will explore the rationale behind chromatographic choices, present a validated experimental protocol, and compare HPLC with alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for ensuring the quality of this important compound.
The synthesis of this compound typically involves the protection of the hydroxyl group of 4-hydroxy-2-methoxybenzaldehyde. A common method is the reaction of 4-hydroxybenzaldehyde with chloromethyl methyl ether in the presence of a base like potassium carbonate.[1] Potential impurities can arise from unreacted starting materials, by-products, or degradation products. Therefore, a robust analytical method is crucial to separate and quantify the main compound from these potential impurities.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and adaptability make it ideal for separating complex mixtures.[2] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for the analysis of moderately polar aromatic aldehydes.[3][4][5] The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the method of choice, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. Can be coupled with Mass Spectrometry (GC-MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required, adding complexity. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative screening. | Lower resolution and sensitivity compared to HPLC. Not suitable for quantitative analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities if present at sufficient levels. | Lower sensitivity for minor impurities compared to HPLC. Quantitative analysis can be complex. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides molecular weight information and can be used for impurity identification when coupled with a separation technique (e.g., LC-MS). | Not a standalone separation technique for purity assessment. |
For routine quality control and accurate quantification of impurities, RP-HPLC offers the optimal balance of resolution, sensitivity, and robustness.
Experimental Workflow for HPLC Purity Assessment
The development of a reliable HPLC method involves a systematic approach to optimize the separation of the target compound from all potential impurities. The following workflow outlines the key steps:
Caption: Logical workflow for HPLC method development and validation.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, step-by-step protocol for the purity assessment of this compound using a validated RP-HPLC method. The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose.[6][7]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 mm x 250 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and selectivity for moderately polar aromatic compounds. |
| Mobile Phase A | Water:Acetonitrile (90:10, v/v) with 0.1% Formic Acid | The aqueous component provides polarity, while acetonitrile is the organic modifier. Formic acid helps to protonate silanol groups and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent to elute the analyte and impurities. |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration) | A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to minimize run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 275 nm | The wavelength of maximum absorbance (λmax) for this compound, ensuring optimal sensitivity. |
Reagent and Sample Preparation
-
Reagents: HPLC grade acetonitrile and water, and analytical grade formic acid are required.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase initial composition (70:30, Mobile Phase A:Mobile Phase B).
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase initial composition. Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation and Interpretation
The purity of the synthesized this compound is typically determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Table 1: Hypothetical Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1,500 | 0.10 | Impurity A (Starting Material) |
| 2 | 8.2 | 1,485,000 | 99.00 | This compound |
| 3 | 12.1 | 13,500 | 0.90 | Impurity B (By-product) |
| Total | 1,500,000 | 100.00 |
Conclusion
The described reversed-phase HPLC method provides a robust and reliable approach for the purity assessment of synthesized this compound. Its high resolving power allows for the effective separation of the main compound from potential process-related impurities, ensuring the quality and consistency of this important chemical intermediate. The principles of method development and validation outlined in this guide serve as a comprehensive framework for researchers and scientists in the pharmaceutical and chemical industries to establish scientifically sound and defensible analytical data.
References
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A Comparative Guide to the Kinetic Performance of 4-Methoxy-2-(methoxymethoxy)benzaldehyde in Condensation Reactions
In the intricate landscape of pharmaceutical synthesis and materials science, a profound understanding of reaction kinetics is paramount for the rational design of synthetic pathways and the optimization of manufacturing processes. 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a key aromatic intermediate, possesses a unique substitution pattern that significantly modulates its reactivity. This guide presents an objective, data-driven comparison of its kinetic performance in pivotal condensation reactions against other substituted benzaldehydes.
The reactivity of an aromatic aldehyde in condensation reactions is fundamentally governed by the electronic nature of its substituents. These substituents can either donate or withdraw electron density from the aromatic ring, thereby influencing the electrophilicity of the carbonyl carbon. An increase in the electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack, a key step in many condensation reactions.
The Electronic Profile of this compound
The subject of our analysis, this compound, features two electron-donating groups (EDGs): a methoxy group (-OCH₃) at the para-position and a methoxymethoxy group (-OCH₂OCH₃) at the ortho-position. Both groups donate electron density to the benzene ring through resonance and inductive effects. This increased electron density deactivates the carbonyl group, making it less electrophilic and thus, in principle, less reactive towards nucleophiles compared to unsubstituted benzaldehyde.
Comparative Kinetic Analysis in Condensation Reactions
While direct, peer-reviewed kinetic data for this compound is not extensively available in public literature, we can construct a robust predictive model of its reactivity by leveraging established principles of physical organic chemistry and examining kinetic data from analogous, well-studied substituted benzaldehydes. This guide will focus on two of the most fundamental and widely applied condensation reactions: the Aldol and Knoevenagel condensations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base.[1] The rate of a Knoevenagel condensation is highly sensitive to the electrophilicity of the aldehyde.
Expected Reactivity:
Due to the presence of two strong electron-donating groups, this compound is expected to exhibit a significantly lower reaction rate in Knoevenagel condensations compared to benzaldehydes bearing electron-withdrawing groups (EWGs) or even unsubstituted benzaldehyde. The increased electron density on the carbonyl carbon will decrease its susceptibility to attack by the nucleophilic active methylene compound.
Comparative Data:
To illustrate this principle, the following table summarizes the expected relative reactivities of various substituted benzaldehydes in a Knoevenagel condensation with an active methylene compound like malononitrile or diethyl malonate.[2][3]
| Aldehyde | Substituent(s) & Position(s) | Electronic Effect | Expected Relative Rate |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | Very High |
| 4-Chlorobenzaldehyde | 4-Cl | Weak EWG | High |
| Benzaldehyde | Unsubstituted | - | Moderate (Baseline) |
| 4-Methylbenzaldehyde | 4-CH₃ | Weak EDG | Low |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | Very Low |
| This compound | 4-OCH₃, 2-OCH₂OCH₃ | Very Strong EDG | Extremely Low |
EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group. The expected relative rates are based on established principles of physical organic chemistry.
Aldol Condensation
The Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.[4][5] Similar to the Knoevenagel condensation, the initial nucleophilic attack of the enolate on the aldehyde's carbonyl carbon is a critical rate-determining step.[6]
Expected Reactivity:
The same electronic principles that govern the Knoevenagel condensation apply to the Aldol condensation. The electron-donating nature of the methoxy and methoxymethoxy substituents in this compound will decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate compared to benzaldehydes with less electron-donating or electron-withdrawing substituents.
Comparative Data:
The following table provides a qualitative comparison of the expected kinetic performance of various benzaldehydes in a crossed Aldol condensation with a ketone, such as acetone or acetophenone.[7][8]
| Aldehyde | Substituent(s) & Position(s) | Electronic Effect | Expected Relative Rate |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | Very High |
| Benzaldehyde | Unsubstituted | - | Moderate (Baseline) |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | Very Low |
| This compound | 4-OCH₃, 2-OCH₂OCH₃ | Very Strong EDG | Extremely Low |
Experimental Protocols for Kinetic Analysis
To empirically validate the predicted kinetic performance, a robust experimental design is essential. The following are detailed protocols for monitoring the kinetics of condensation reactions, adaptable for the specific aldehydes and reaction conditions.
General Workflow for Kinetic Analysis
Caption: General workflow for a kinetic analysis experiment.
UV-Vis Spectrophotometry Protocol
This method is suitable when the product of the condensation reaction has a distinct UV-Vis absorbance profile from the reactants.
-
Determine the λmax: Scan the UV-Vis spectrum of the purified product to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of the purified product of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Set up the Reaction: In a temperature-controlled cuvette holder in the spectrophotometer, mix the solutions of the aldehyde, the active methylene compound or ketone, and the catalyst.
-
Monitor the Reaction: Immediately start recording the absorbance at the λmax at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).
-
Data Analysis: Use the calibration curve to convert the absorbance data to product concentration at each time point. Plot the concentration of the product versus time to determine the initial reaction rate.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique for monitoring reactions where multiple species are present and may have overlapping UV-Vis spectra.[9]
-
Develop an HPLC Method: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that can effectively separate the aldehyde, the active methylene compound/ketone, and the product.
-
Prepare Calibration Curves: Prepare standard solutions of known concentrations for both the starting aldehyde and the product. Inject these standards into the HPLC to generate calibration curves of peak area versus concentration for each compound.
-
Set up the Reaction: In a thermostatted reaction vessel, combine the aldehyde, active methylene compound/ketone, and catalyst.
-
Sample and Quench: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction (e.g., by adding a small amount of acid to neutralize a basic catalyst or by rapid cooling).
-
Analyze Samples: Inject the quenched samples into the HPLC and record the peak areas for the aldehyde and the product.
-
Data Analysis: Use the calibration curves to determine the concentrations of the aldehyde and product in each sample. Plot the concentration of the reactant (aldehyde) or product versus time to determine the reaction rate.
Reaction Mechanism Visualization
The following diagram illustrates the generalized mechanism for a base-catalyzed Aldol-type condensation, which shares fundamental steps with the Knoevenagel condensation.
Caption: Generalized mechanism for a base-catalyzed condensation reaction.
Conclusion
References
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- Leah4sci. (2011, April 15). Aldol Condensation Mechanism - Organic Chemistry. YouTube.
- Snyder, L. R. (1954). The Kinetics of the Acid-catalyzed Condensation of Substituted Benzaldehydes with Methyl Ethyl Ketone. University of California, Berkeley.
- Yan, N., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 11(12), 3149-3155.
- Perez-Lapena, J., et al. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(15), 6245-6252.
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- Nakatani, R., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28695-28704.
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- BenchChem. (2025). A Comparative Guide to the Kinetic Performance of 2-Methoxy-4-nitrobenzaldehyde in Condensation Reactions.
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- Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 16, 1-438.
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- Noyce, D. S., & Pryor, W. A. (1955). Carbonyl Reactions. I. Kinetics and Mechanism of the Acid-catalyzed Aldol Condensation of Benzaldehyde and Acetophenone. Journal of the American Chemical Society, 77(6), 1397-1401.
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A Researcher's Guide to FT-IR Spectroscopy for the Confirmation of Functional Groups in 4-Methoxy-2-(methoxymethoxy)benzaldehyde
For researchers and professionals in drug development, the precise confirmation of molecular structure is a cornerstone of chemical synthesis. Among the array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups. This guide provides an in-depth analysis of using FT-IR to confirm the synthesis of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings of its FT-IR spectrum, compare it with potential precursors and byproducts, and provide a detailed experimental protocol.
The Molecular Blueprint: Understanding the Functional Groups in this compound
The structure of this compound contains several key functional groups, each with a characteristic vibrational frequency in the infrared spectrum. A thorough understanding of these is paramount for accurate spectral interpretation.
-
Aromatic Aldehyde: The aldehyde group (-CHO) directly attached to the benzene ring is a primary focus. Its carbonyl (C=O) stretching vibration is a strong indicator. Furthermore, the aldehydic C-H bond exhibits a unique stretching pattern that helps distinguish it from other carbonyl-containing compounds.
-
Aryl Methoxy Group: The methoxy group (-OCH₃) at the para-position (C4) is an aromatic ether. The C-O stretching vibrations of this group will be present in the spectrum.
-
Methoxymethyl (MOM) Ether: The methoxymethyl ether group (-OCH₂OCH₃) at the ortho-position (C2) is an acetal. This group has characteristic C-O stretching frequencies.
-
Substituted Benzene Ring: The tetrasubstituted benzene ring itself gives rise to characteristic C=C stretching and C-H bending vibrations.
Deciphering the Spectrum: Expected FT-IR Absorptions
Based on established principles of infrared spectroscopy, we can predict the regions where the key functional groups of this compound will absorb infrared radiation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Aldehyde | C=O Stretch | 1710 - 1685 | Strong |
| Aldehydic C-H Stretch | 2850 - 2815 and 2750 - 2700 | Medium to Weak | |
| Aryl Methoxy Group | Aryl-O Stretch | 1270 - 1230 | Strong |
| C-H Stretch (in -OCH₃) | 2850 - 2815 | Medium | |
| Methoxymethyl (MOM) Ether | C-O Stretch | 1150 - 1085 | Strong |
| C-H Stretch (alkane) | 2950 - 2850 | Medium | |
| Aromatic Ring | C=C Stretch | 1610 - 1580 and 1500 - 1450 | Medium to Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | |
| C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong |
Table 1: Predicted FT-IR absorption ranges for the functional groups in this compound.
The conjugation of the aldehyde's carbonyl group with the aromatic ring is expected to lower its stretching frequency to the 1710-1685 cm⁻¹ range, a key diagnostic feature.[1][2][3] The aldehydic C-H stretching often appears as a pair of weak to medium bands, with one typically near 2720 cm⁻¹.[2] The C-O stretching of the MOM ether is anticipated to be a strong absorption between 1150 and 1085 cm⁻¹.[4]
Comparative Analysis: Differentiating from Precursors
A crucial application of FT-IR in synthetic chemistry is monitoring reaction progress and confirming the formation of the desired product over starting materials. Let's consider a plausible precursor, 4-methoxy-2-hydroxybenzaldehyde.
FT-IR Spectrum of 4-methoxy-2-hydroxybenzaldehyde:
The key difference in the FT-IR spectrum of this precursor would be the presence of a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[4] Upon successful conversion to this compound, this broad O-H peak should be absent. The appearance of strong C-O stretching bands in the 1150-1085 cm⁻¹ range, corresponding to the newly formed MOM ether, would provide further evidence of the successful reaction.
Experimental Protocol: Acquiring an FT-IR Spectrum
This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Wipe with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
With nothing on the crystal, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
-
Sample Preparation and Analysis:
-
Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Interpretation:
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Compare the observed peak positions and intensities with the expected values for the functional groups in this compound.
-
Pay close attention to the absence of the broad O-H stretch from the starting material and the appearance of the characteristic MOM ether C-O stretches.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of confirming the structure of this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR confirmation of this compound.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of synthetic compounds like this compound. By carefully analyzing the presence of characteristic aldehyde and ether absorptions and confirming the absence of the precursor's hydroxyl peak, researchers can confidently verify the successful synthesis of this important intermediate. This guide provides the foundational knowledge and a practical framework for utilizing FT-IR spectroscopy with scientific rigor and trustworthiness in a drug development setting.
References
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Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. [Link]
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University of Calgary. IR: aldehydes. [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Berkeley Learning Hub. Benzaldehyde IR Spectrum Analysis. [Link]
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Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]
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CNKI. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]
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PubChem. 2-Hydroxy-4-(methoxymethoxy)benzaldehyde. [Link]
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Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]
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-
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A Comparative Guide to the Reactivity of 4-Methoxy-2-(methoxymethoxy)benzaldehyde vs. 4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates reaction efficiency, yield, and the overall success of a synthetic campaign. Benzaldehyde derivatives are foundational reagents, but subtle structural modifications can lead to profound differences in chemical behavior. This guide provides an in-depth technical comparison of two closely related yet distinct aldehydes: 4-Methoxy-2-(methoxymethoxy)benzaldehyde and 4-methoxybenzaldehyde (p-anisaldehyde). We will dissect how the introduction of an ortho-methoxymethyl (MOM) ether protecting group alters the reactivity profile, supported by mechanistic insights and actionable experimental protocols.
Structural and Electronic Analysis: The Decisive Role of the Ortho-MOM Group
At first glance, both molecules share a 4-methoxybenzaldehyde core. However, the presence of a methoxymethoxy (-OCH₂OCH₃ or MOM) group at the ortho-position in 1 introduces significant steric and electronic perturbations not present in the simpler 2 .
| Compound | Structure | Key Features |
| 1: this compound | • Three electron-donating groups (EDGs).• Steric hindrance around the aldehyde from the ortho-MOM group.• MOM group is an acetal, labile to acidic conditions.[1] | |
| 2: 4-methoxybenzaldehyde | • Two electron-donating groups.• Planar structure with minimal steric hindrance at ortho positions.• Chemically robust ether linkage. |
Electronic Effects: Both the methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups are electron-donating via resonance (+R effect), increasing the electron density of the benzene ring.[2][3] This has a dual consequence:
-
Reduced Carbonyl Electrophilicity: The electron-donating nature of these substituents pushes electron density towards the aldehyde, decreasing the partial positive charge on the carbonyl carbon. This makes the aldehyde less electrophilic and thus less reactive toward nucleophiles compared to unsubstituted benzaldehyde.[2][4] Compound 1 possesses an additional electron-donating group, suggesting its carbonyl carbon is even less electrophilic than that of 2 .
-
Increased Ring Activation: The high electron density on the aromatic ring makes both molecules more susceptible to electrophilic aromatic substitution than benzene.[5]
Steric Effects: The bulky MOM group in compound 1 physically obstructs the space around the aldehyde functional group. This steric hindrance can be expected to impede the approach of nucleophiles, further reducing its reaction rates in comparison to the sterically unencumbered 4-methoxybenzaldehyde.
Comparative Reactivity in Key Organic Transformations
The interplay of these electronic and steric factors leads to predictable yet significant differences in reactivity.
Nucleophilic Addition Reactions (Grignard, Wittig, etc.)
Nucleophilic addition is a cornerstone reaction for aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[6]
Hypothesis: 4-methoxybenzaldehyde (2 ) will be more reactive than this compound (1 ).
-
Electronic Rationale: Electron-donating groups decrease the rate of nucleophilic addition.[6] Compound 2 has one powerful EDG (-OCH₃) para to the aldehyde. Compound 1 has this same group, plus a second EDG (-OMOM) ortho to the aldehyde, further deactivating the carbonyl.
-
Steric Rationale: The bulky ortho-MOM group in 1 will sterically hinder the incoming nucleophile, slowing the reaction rate compared to the relatively open carbonyl of 2 . This effect is particularly pronounced with bulky nucleophiles like Grignard reagents or Wittig ylides.[7][8]
The following workflow diagram illustrates a comparative experiment to validate this hypothesis.
Caption: Synthetic utility of the MOM group in compound 1.
Experimental Data & Protocols
To provide a quantitative comparison, the following table summarizes expected outcomes based on established chemical principles.
| Reaction Type | Reagent | Expected Outcome for 1 | Expected Outcome for 2 | Key Difference |
| Wittig Reaction | Ph₃P=CH₂ | Slower reaction, lower yield | Faster reaction, higher yield | Steric hindrance and lower electrophilicity of 1 . [6] |
| Grignard Addition | CH₃MgBr | Slower reaction, requires longer time/higher temp | Faster, more complete reaction | Steric hindrance and lower electrophilicity of 1 . [9][10] |
| Oxidation | KMnO₄ | Faster reaction rate | Slower reaction rate | Increased electron density in 1 stabilizes the transition state. [2] |
| Acid Treatment | 1M HCl, MeOH | Deprotection of MOM group to yield 2-hydroxy-4-methoxybenzaldehyde | No reaction | Lability of the acetal protecting group in 1 . [11] |
Protocol: Comparative Wittig Olefination
This protocol provides a framework for directly comparing the reactivity of the two aldehydes in a standard Wittig reaction.
Objective: To compare the reaction time and yield for the olefination of aldehydes 1 and 2 with benzyltriphenylphosphonium ylide.
Materials:
-
This compound (1 )
-
4-methoxybenzaldehyde (2 )
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate & Hexanes for chromatography
-
Standard glassware for anhydrous reactions
Procedure:
Part A: Ylide Generation
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.1 eq).
-
Suspend the salt in anhydrous THF (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Caution: Gas evolution (H₂).
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a deep orange/red color indicates ylide generation.
Part B: Parallel Wittig Reaction
-
Set up two separate, flame-dried reaction flasks.
-
In Flask A, dissolve this compound (1 , 1.0 eq) in anhydrous THF.
-
In Flask B, dissolve 4-methoxybenzaldehyde (2 , 1.0 eq) in anhydrous THF.
-
To the ylide solution from Part A, divide it into two equal portions and add to Flask A and Flask B simultaneously via cannula or syringe at room temperature.
-
Monitor both reactions every 15 minutes using Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexanes), noting the disappearance of the starting aldehyde spot.
Part C: Workup and Analysis
-
Once a reaction is deemed complete by TLC, quench by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Determine the purified yield and compare the reaction times. The expected result is that Flask B (containing 2 ) will reach completion significantly faster and potentially in higher yield than Flask A.
Conclusion and Recommendations
The choice between this compound and 4-methoxybenzaldehyde is not one of simple substitution but a strategic decision based on the desired chemical pathway.
-
Choose 4-methoxybenzaldehyde (2) for reactions where high reactivity at the aldehyde is paramount and steric hindrance is a concern. It is the ideal substrate for straightforward nucleophilic additions, condensations, and reductive aminations where speed and efficiency are key.
-
Choose this compound (1) when the synthetic plan requires a latent ortho-hydroxyl group. Its reduced reactivity at the aldehyde can be overcome with more forcing conditions, but its true value lies in the ability to perform chemistry at the aldehyde and then selectively deprotect the MOM group to reveal a more complex, functionalized phenol. This makes it a valuable intermediate in the synthesis of natural products and pharmaceutical agents where precise functional group manipulation is required.
By understanding the fundamental electronic and steric differences outlined in this guide, researchers can make more informed decisions, optimizing their synthetic routes and accelerating the discovery process.
References
-
4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. Paperial Biological Technology. Available at: [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science. Available at: [Link]
-
An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. ResearchGate. Available at: [Link]
-
Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: A comparison with benzaldehyde. AIP Publishing. Available at: [Link]
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16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. Available at: [Link]
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Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed Central. Available at: [Link]
-
ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. Available at: [Link]
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Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. University of Galway Research. Available at: [Link]
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Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. Available at: [Link]
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Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. ResearchGate. Available at: [Link]
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(A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon. Allen. Available at: [Link]
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Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. ACS Publications. Available at: [Link]
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Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why? Quora. Available at: [Link]
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Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]
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The Grignard Reaction. Chemistry at Winthrop University. Available at: [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
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Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. ResearchGate. Available at: [Link]
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4-(Methoxymethoxy)benzaldehyde. PubChem. Available at: [Link]
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One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
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Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]
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Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. Available at: [Link]
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Protecting Groups. University of California, Irvine. Available at: [Link]
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Methoxymethyl ether. Wikipedia. Available at: [Link]
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METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]
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4-Methoxy-2-methylbenzaldehyde. PubChem. Available at: [Link]
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Benzaldehyde, 4-methoxy-. NIST WebBook. Available at: [Link]
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MOM Ethers. Organic Chemistry Portal. Available at: [Link]
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Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. ACS Publications. Available at: [Link]
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A Senior Scientist's Guide to Validating Reaction Products with 2D NMR: A Workflow-Driven Approach
In synthetic chemistry, the moment of truth arrives after the reaction is complete and the product is isolated. While techniques like mass spectrometry confirm the molecular weight, and 1D ¹H NMR provides a preliminary fingerprint, they often fall short of providing unambiguous proof of structure, especially when complex stereochemistry or unexpected rearrangements are possible. This guide presents a logical, workflow-driven approach to harnessing the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to move from a putative product to a fully validated molecular structure. As a self-validating system, this workflow ensures that each piece of structural information is cross-verified, providing the highest level of confidence required in research and drug development.[1][2]
Part 1: The Foundation - Assigning the C-H Framework with HSQC
The journey of structural validation begins by definitively identifying all direct carbon-proton connections. While a ¹³C NMR spectrum shows all carbons, and a ¹H NMR shows all protons, linking them unequivocally is the critical first step. This is the primary role of the Heteronuclear Single Quantum Coherence (HSQC) experiment.[3][4]
The Causality of Choice: Why Start with HSQC?
Starting with HSQC is a strategic choice rooted in efficiency and clarity. It is an exceptionally sensitive proton-detected experiment that provides a simple, direct correlation for every protonated carbon.[5] Each cross-peak in an HSQC spectrum represents a direct, one-bond connection between a specific proton and a specific carbon.[4] This immediately resolves ambiguities from overlapping 1D spectra and creates a set of confirmed C-H, CH₂, and CH₃ "building blocks" from which the rest of the molecular puzzle can be assembled. An edited HSQC experiment further enhances this by phasing CH/CH₃ peaks oppositely to CH₂ peaks, providing the same information as a DEPT-135 experiment but with superior sensitivity.[5]
Experimental Protocol: Acquiring a Phase-Sensitive Edited HSQC Spectrum
-
Preparation: Acquire standard 1D ¹H and ¹³C spectra first. This is crucial for verifying sample purity and setting the correct spectral widths (SW) for the 2D experiment.[6]
-
Parameter Setup:
-
Load a standard, gradient-selected, sensitivity- and phase-edited HSQC pulse program (e.g., hsqcetgpsisp on Bruker systems).
-
Set the ¹H spectral width (F2 dimension) to encompass all proton signals.
-
Set the ¹³C spectral width (F1 dimension) to cover the expected carbon chemical shift range (e.g., 0-160 ppm for aliphatic and aromatic compounds).
-
The number of scans (NS) should be a multiple of 2 or 4, depending on the pulse program's phase cycle. Start with NS=2 or 4 for concentrated samples.[7]
-
Set the number of increments in the F1 dimension (typically 256 or 512) to balance resolution and experiment time.
-
-
Acquisition: Ensure sample spinning is turned OFF for all 2D experiments to avoid artifacts.[6] Begin the acquisition.
-
Processing: After acquisition, the data is Fourier transformed in both dimensions (xfb command). The resulting spectrum should be phased. Modern software often handles this automatically.
Data Presentation: HSQC Information Content
| Feature | Description | Structural Information Gained |
| Axes | F2 (x-axis): ¹H Chemical Shift; F1 (y-axis): ¹³C Chemical Shift | Direct visualization of ¹H vs. ¹³C shifts. |
| Cross-Peaks | A signal at (δH, δC) coordinates. | Confirms a direct, one-bond attachment between the proton at δH and the carbon at δC.[3] |
| Edited HSQC Phasing | CH and CH₃ peaks appear with one phase (e.g., blue). | Differentiates methylene (CH₂) carbons from methine (CH) and methyl (CH₃) carbons. |
| Absence of Peaks | No cross-peak for a given ¹³C signal. | Indicates a non-protonated (quaternary) carbon. |
Caption: HSQC correlates nuclei via one-bond J-coupling.
Part 2: Connecting the Dots - Building the Molecular Skeleton
With a validated set of C-H fragments from HSQC, the next logical step is to assemble them into a complete carbon skeleton. This is accomplished by identifying through-bond relationships between atoms using two complementary experiments: COSY and HMBC.
COSY (Correlation Spectroscopy): The Neighbor Finder
The COSY experiment is the simplest and most common 2D NMR technique, revealing which protons are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[8][9]
The Causality of Choice: Why Run COSY?
COSY is used to extend the C-H fragments identified by HSQC. If HSQC identifies a CH fragment and a separate CH₂ fragment, a COSY cross-peak between the CH proton and one of the CH₂ protons proves they are adjacent in the molecule.[10] This allows you to "walk" along the proton framework, connecting neighboring spin systems.[11]
Caption: COSY identifies neighboring protons via J-coupling.
HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Detective
While COSY is excellent for connecting adjacent protonated carbons, it cannot "see" across non-protonated (quaternary) carbons or heteroatoms. The HMBC experiment solves this by detecting longer-range correlations between protons and carbons, typically over two, three, and sometimes four bonds.[5][12]
The Causality of Choice: Why HMBC is Crucial
HMBC is arguably the most powerful tool for final structure assembly.[13] It provides the critical long-range connectivity information needed to piece together all the fragments identified by HSQC and COSY.[14] For example, the proton of a methyl group (a -CH₃ fragment) showing an HMBC correlation to a carbonyl carbon (a C=O quaternary fragment) definitively links those two parts of the molecule, something impossible to determine from HSQC or COSY alone.
Data Presentation: Comparison of Connectivity Experiments
| Experiment | Nuclei Correlated | Range of Interaction | Primary Use Case |
| COSY | ¹H ↔ ¹H | 2-3 bonds (typically) | Linking adjacent protonated carbons into spin systems.[15] |
| HSQC | ¹H ↔ ¹³C | 1 bond | Assigning protons to their directly attached carbons.[3] |
| HMBC | ¹H ↔ ¹³C | 2-4 bonds | Assembling all fragments by linking them across quaternary carbons and heteroatoms.[14][16] |
Caption: HMBC connects fragments via long-range couplings.
Experimental Protocol: Acquiring COSY and HMBC Spectra
-
COSY Protocol:
-
Load a standard gradient-selected COSY pulse program (e.g., cosygpqf).
-
Set the spectral widths in both F1 and F2 dimensions to be identical and to cover all ¹H signals.
-
Acquire the data with sample spinning OFF. A COSY experiment is typically very fast.
-
-
HMBC Protocol:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width in F2 and the ¹³C width in F1.
-
Crucial Parameter: The long-range coupling delay must be optimized. It is typically set based on an average long-range J(CH) of 8-10 Hz.[5][17] For detecting correlations through specific or unusual couplings, this value may need to be adjusted.
-
Acquire data with spinning OFF. The experiment time will be longer than COSY due to the need to detect weaker, long-range correlations.
-
Part 3: Beyond Connectivity - Defining Stereochemistry with NOESY
Once the 2D chemical structure (i.e., the atom-to-atom connectivity) is established, the final challenge is to determine the 3D arrangement of the atoms in space—the stereochemistry. This is achieved using through-space correlations, most commonly measured with the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[18][19]
The Causality of Choice: Differentiating Isomers with NOESY
Experiments like COSY and HMBC are blind to stereochemistry because they rely on through-bond J-coupling.[19] Two diastereomers will have the exact same COSY and HMBC correlation patterns. NOESY breaks this deadlock by detecting correlations between protons that are physically close in space (< 5 Å), regardless of how many bonds separate them.[20] A cross-peak in a NOESY spectrum is definitive proof that two protons are on the same face of a molecule or in close proximity in the folded conformation.[21]
A Note on ROESY: For medium-sized molecules (approx. 700-1500 Da), the Nuclear Overhauser Effect can become very weak or zero, causing NOESY signals to disappear. In these cases, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the superior alternative, as it provides a positive signal for all molecular sizes.[22]
Caption: NOESY reveals protons that are close in space.
Experimental Protocol: Acquiring a NOESY Spectrum
-
Preparation: A well-shimmed, degassed sample is ideal, as dissolved oxygen is paramagnetic and can interfere with the NOE effect.[20]
-
Parameter Setup:
-
Load a standard phase-cycled NOESY pulse program (e.g., noesyesgpph).
-
Set identical ¹H spectral widths in F1 and F2.
-
Crucial Parameter: The mixing time (d8) determines the period during which the NOE effect builds up. A typical starting value for small molecules is 500-800 ms. This value may need to be optimized to observe the desired correlations without spin diffusion artifacts.[20]
-
-
Acquisition & Processing: Acquire with spinning OFF. Process the data similarly to a COSY spectrum.
Part 4: A Self-Validating System - Best Practices & Troubleshooting
The trustworthiness of a structural assignment depends on the quality of the data. Recognizing and mitigating common problems and artifacts is a hallmark of an experienced scientist.
The Logic of Self-Validation:
The workflow itself is a self-validating system. An assignment derived from an HMBC correlation should not contradict the connectivity established by COSY. A stereochemical assignment from NOESY must be consistent with the covalent framework built from HSQC, COSY, and HMBC. Any contradiction indicates either a misinterpretation or a flawed dataset.
Data Presentation: Common 2D NMR Artifacts and Solutions
| Artifact | Appearance | Likely Cause(s) | Solution(s) |
| t1 Noise | Streaks or "noise" running parallel to the F1 (y-axis), originating from very intense signals (e.g., solvent, TMS). | Insufficient dynamic range or receiver saturation from a strong signal. | Use solvent suppression pulse sequences; ensure sample concentration is not excessively high.[23] |
| Quadrature Images/Ghosts | Symmetrical, artifactual peaks appearing reflected across the center of the spectrum. | Imperfect pulse calibration or receiver imbalance. | Modern gradient-selected experiments largely suppress these artifacts. Recalibrate pulses if necessary.[24] |
| Baseline Roll | Undulating or curved baseline, especially in the F2 dimension. | Incorrect phasing; very short acquisition time. | Manually re-phase the spectrum; ensure acquisition time is sufficient for the required resolution.[25] |
| Missing Correlations | Expected HMBC or NOESY cross-peaks are absent. | For HMBC: The J(CH) coupling constant is near zero for that pathway.[5] For NOESY: Protons are >5Å apart or molecule is of intermediate size.[20] | For HMBC: Try another experiment with a different long-range delay. For NOESY: Increase mixing time or run a ROESY experiment. |
Conclusion
References
-
Preprints.org. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available from: [Link]
-
ResearchGate. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available from: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Methoxy-2-(methoxymethoxy)benzaldehyde
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Methoxy-2-(methoxymethoxy)benzaldehyde. In the absence of specific public data for this compound, the following procedures are synthesized from established protocols for structurally related aromatic aldehydes and general principles of laboratory chemical waste management. This guide is intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Understanding the Hazard Profile
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Given these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Summary of Key Safety Information
| Parameter | Inferred Information | Source Analogs |
| Physical State | Solid or Liquid | General for benzaldehydes |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed | 2-Methoxy-4-(methoxymethoxy)benzaldehyde[1], 4-Methoxy-2-methylbenzaldehyde[2][4] |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) | [2] |
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE. Before handling this compound for any purpose, including disposal preparation, ensure the following PPE is in use:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of reactive chemical compounds is to ensure they are managed in a way that minimizes risk to personnel and the environment.[5] Drain disposal of aldehydes is strongly discouraged.[6][7][8]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), should be collected in a dedicated, clearly labeled, and chemically compatible container.[5][9]
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name, "this compound," and an accurate estimation of the concentration and volume.[6] Do not use abbreviations.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a secure, tight-fitting lid. The container should be kept closed except when adding waste.[6][8]
Step 2: On-site Neutralization (Expert Use Only)
While not a standard procedure, and only to be performed by trained personnel with prior approval from their EHS department, chemical neutralization can be a method to reduce the reactivity of aldehyde waste. A common method for aldehyde neutralization involves reaction with a reducing agent.
Disclaimer: This is a generalized procedure and must be validated under controlled conditions in your laboratory before implementation.
-
Risk Assessment: A thorough risk assessment must be conducted before proceeding with any chemical neutralization.
-
Reaction Setup: In a chemical fume hood, prepare a solution of sodium borohydride in a suitable solvent (e.g., ethanol) in a reaction vessel equipped with a stirrer and a means of temperature control.
-
Controlled Addition: Slowly and carefully add the this compound waste to the sodium borohydride solution. This reaction is typically exothermic, and the addition rate should be controlled to manage the temperature.
-
Quenching: After the reaction is complete, the excess sodium borohydride must be carefully quenched by the slow addition of a weak acid, such as acetic acid, until the cessation of gas evolution.
-
Final Disposal: The resulting solution, now containing the corresponding alcohol, should be collected in a designated hazardous waste container and labeled appropriately for disposal.
Step 3: Final Disposal
-
Contact EHS: Once your waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[5]
-
Approved Waste Disposal: The EHS department will ensure the waste is transported to an approved and licensed hazardous waste disposal facility.[2][3][10][11] The typical ultimate disposal method for this type of organic waste is incineration at a permitted facility.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.[10] For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Collect the absorbed material or swept solid into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS department.
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible management and disposal of laboratory chemicals are paramount to ensuring the safety of researchers and protecting the environment. By adhering to the principles of waste minimization, proper segregation, and compliant disposal, the risks associated with this compound can be effectively managed. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all applicable regulations.
References
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Bio-Techne. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet: 4-Methoxybenzaldehyde. Retrieved from [Link]
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LookChem. (n.d.). Benzaldehyde, 4-methoxy-3-[(2-methoxyethoxy)methoxy]- Safety Data Sheets(SDS). Retrieved from [Link]
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ScienceDirect. (2023, December 27). methoxybenzaldehyde, CAS Registry Number 135-02-4. Retrieved from [Link]
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PubChem. (n.d.). 4-(Methoxymethoxy)benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-2-methylbenzaldehyde. Retrieved from [Link]
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Navigating the Safe Handling of 4-Methoxy-2-(methoxymethoxy)benzaldehyde: A Guide for Laboratory Professionals
For researchers engaged in the nuanced world of organic synthesis and drug development, the ability to handle specialized reagents with confidence and precision is paramount. One such compound, 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a key building block in various synthetic pathways, requires a thorough understanding of its handling and safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety.
Hazard Assessment: Understanding the Isomeric Profile
Based on the GHS classification of its isomer, this compound should be treated as a substance with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning" , and the hazard pictogram is the GHS07 exclamation mark[1].
The methoxymethyl (MOM) ether protecting group is generally stable but can be cleaved under acidic conditions[2]. The reagents used to introduce the MOM group, such as chloromethyl methyl ether (MOMCl), are known carcinogens[3]. While the final product does not carry this classification, awareness of potential impurities from the synthesis is a prudent consideration.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles- Nitrile Gloves (double-gloving recommended)- Laboratory Coat- N95 Dust Mask | To prevent inhalation of fine particles and direct contact with skin and eyes. |
| Solution Preparation and Transfers | - Safety Goggles or Face Shield- Nitrile Gloves- Laboratory Coat | To protect against splashes and direct skin/eye contact. A face shield offers broader protection during larger volume transfers. |
| Reaction Setup and Workup | - Safety Goggles and Face Shield- Nitrile Gloves- Chemical-Resistant Apron over Laboratory Coat- Work within a certified chemical fume hood | To provide maximum protection from splashes, potential exothermic reactions, and inhalation of vapors, especially if heating is involved. |
Glove Selection and Use: Always inspect gloves for any signs of degradation or perforation before use. Nitrile gloves provide good resistance to many organic chemicals. When prolonged or immersive contact is possible, consider heavier-duty gloves and consult the manufacturer's compatibility charts. Remove gloves using the proper technique to avoid contaminating your skin.
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to minimizing exposure and ensuring experimental integrity. The following diagram and procedural steps outline a safe handling workflow.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible materials[1].
-
Ensure the container is tightly sealed.
-
-
Preparation for Use:
-
Before opening the container, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling and Reaction:
-
All manipulations of the compound, including weighing, dissolving, and addition to a reaction, should be performed inside a certified chemical fume hood to mitigate inhalation risks[4].
-
Use dedicated glassware and utensils. If cleaning and reusing, ensure thorough decontamination.
-
Avoid generating dust if handling the solid form.
-
If heating the compound or its solutions, use a well-controlled heating mantle and monitor the reaction closely.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, and you are trained and equipped to handle it, use an absorbent material to contain it.
-
For larger spills, or if you are unsure, evacuate the laboratory and notify your institution's environmental health and safety (EHS) department.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention[1].
-
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are not just regulatory requirements but also a cornerstone of a safe and sustainable laboratory.
Waste Segregation:
-
Solid Waste:
-
Contaminated consumables such as weighing paper, gloves, and absorbent pads should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound and reaction mixtures containing it should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic solvents, depending on the other components.
-
Never dispose of this chemical down the drain.
-
-
Empty Containers:
-
"Empty" containers that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
All waste containers must be kept closed except when adding waste, be in good condition, and be properly labeled with the words "Hazardous Waste" and the full chemical names of the contents.
Conclusion: Fostering a Culture of Safety
The safe handling of specialized reagents like this compound is a shared responsibility that underpins the success and safety of any research endeavor. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to systematic operational procedures, and responsibly managing waste, you contribute to a robust culture of safety. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety protocols and your designated chemical hygiene officer for any additional guidance.
References
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- Bio-Techne. (n.d.). Safety Data Sheet.
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- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- Reddit. (2024). MOM Deprotection. r/OrganicChemistry.
- ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
- Sigma-Aldrich. (n.d.). 4-methoxy-2-methylbenzaldehyde 95 52289-54-0.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of St Andrews. (2010). Ethers - Handling and control of exposure.
- Wikipedia. (n.d.). Methoxymethyl ether.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
